molecular formula C11H12O3 B3077391 3-(cyclopropylmethoxy)benzoic Acid CAS No. 1047680-61-4

3-(cyclopropylmethoxy)benzoic Acid

Cat. No.: B3077391
CAS No.: 1047680-61-4
M. Wt: 192.21 g/mol
InChI Key: WKMIJKYUMSWZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(cyclopropylmethoxy)benzoic Acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMIJKYUMSWZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047680-61-4
Record name 3-(cyclopropylmethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and molecular weight of 3-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, molecular weight, and other key physicochemical properties of 3-(cyclopropylmethoxy)benzoic acid. It also outlines a theoretical synthetic protocol and discusses its potential applications in medicinal chemistry, offering a valuable resource for professionals in drug discovery and development.

Introduction

This compound is a substituted aromatic carboxylic acid. While less documented than some of its analogues, its unique structural features—a benzoic acid core functionalized with a cyclopropylmethoxy group—make it a molecule of interest for medicinal chemists. Benzoic acid and its derivatives are known to possess a wide range of biological activities and are common structural motifs in many pharmaceutical compounds.[1][2] The introduction of a cyclopropylmethoxy group can influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, potentially leading to favorable interactions with biological targets.

This document aims to consolidate the available information on this compound, providing a foundation for further research and application.

Chemical Structure and Molecular Properties

The chemical structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1 and a cyclopropylmethoxy group at position 3.

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes key properties, primarily based on computational predictions from sources such as PubChemLite.[3]

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3]
Monoisotopic Mass 192.07864 Da[3]
Predicted XlogP 2.8[3]
SMILES C1CC1COC2=CC=CC(=C2)C(=O)O[3]
InChI InChI=1S/C11H12O3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,12,13)[3]

Theoretical Synthesis Protocol

Rationale for Synthetic Strategy

The proposed synthesis involves two key transformations:

  • Williamson Ether Synthesis: To introduce the cyclopropylmethoxy group onto a phenolic precursor. This is a robust and widely used method for forming ether linkages.

  • Oxidation of a Benzylic Carbon: To convert a methyl or hydroxymethyl group on the benzene ring to the final carboxylic acid.

Proposed Synthetic Workflow

G start 3-Hydroxy-methylbenzoate intermediate1 3-(Cyclopropylmethoxy)-methylbenzoate start->intermediate1 (Bromomethyl)cyclopropane, K₂CO₃, Acetone product This compound intermediate1->product 1. NaOH, H₂O/EtOH 2. H₃O⁺

Caption: Proposed two-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-(cyclopropylmethoxy)benzoate

  • Materials:

    • Methyl 3-hydroxybenzoate

    • (Bromomethyl)cyclopropane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

  • Procedure:

    • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add (bromomethyl)cyclopropane (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure methyl 3-(cyclopropylmethoxy)benzoate.

Step 2: Hydrolysis to this compound

  • Materials:

    • Methyl 3-(cyclopropylmethoxy)benzoate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Deionized water

    • Hydrochloric acid (HCl), concentrated

  • Procedure:

    • Dissolve methyl 3-(cyclopropylmethoxy)benzoate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.

    • The product, this compound, should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Potential Applications in Drug Development

While specific biological activities of this compound have not been extensively reported, its structural features suggest potential as a scaffold or intermediate in drug discovery. Benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties.[4][5] The cyclopropylmethoxy moiety can enhance metabolic stability and improve binding to target proteins.

Given the prevalence of substituted benzoic acids in medicinal chemistry, this compound could serve as a valuable building block for the synthesis of novel compounds targeting a variety of diseases. Its analogue, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is a known intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[2][6] This suggests that similar structures may also possess interesting biological activities.

Conclusion

This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental data is currently scarce, this guide provides a comprehensive overview of its known structural and predicted physicochemical properties, along with a robust theoretical framework for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related compounds.

References

Sources

Comprehensive Technical Guide on 3-(Cyclopropylmethoxy)benzoic Acid: Identifiers, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic decoration of aromatic rings with specific aliphatic ethers is a proven tactic for modulating lipophilicity, metabolic stability, and receptor affinity. 3-(cyclopropylmethoxy)benzoic acid has emerged as a highly versatile scaffold in the development of targeted therapeutics, particularly in metabolic and hepatic disorders.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative grounding in the chemical identifiers, structure-activity relationship (SAR) rationale, and validated synthetic workflows for this critical intermediate.

Core Chemical Identifiers & Structural Parameters

Accurate tracking of chemical entities across the supply chain and literature requires precise identifier mapping. The parent compound and its immediate derivatives are frequently utilized as Active Pharmaceutical Ingredient (API) intermediates[1].

Table 1: Primary Chemical Identifiers
ParameterValue
Chemical Name This compound
CAS Registry Number 1047680-61-4
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
SMILES String O=C(O)C1=CC=CC(OCC2CC2)=C1
Physical State Solid (Crystalline powder)
Table 2: Commercially Relevant Derivatives

To facilitate complex API synthesis, several pre-functionalized derivatives of this scaffold are commercially available. These derivatives often feature protecting groups or reactive handles[2].

Derivative NameCAS NumberMolecular FormulaPrimary Application
Methyl 3-(cyclopropylmethoxy)benzoate1150617-70-1C₁₂H₁₄O₃Synthesis Intermediate
4-Acetoxy-3-(cyclopropylmethoxy)benzoic acid1883347-32-7C₁₃H₁₄O₅API Intermediate
4-(Benzyloxy)-3-(cyclopropylmethoxy)benzoic acid1255707-31-3C₁₈H₁₈O₄API Intermediate

Structural Significance & Mechanistic Rationale (SAR)

The architectural design of this compound is not arbitrary; it is engineered to exploit specific protein binding pockets.

  • The Cyclopropylmethoxy Motif: Replacing a standard straight-chain alkoxy group (like a propoxy or butoxy group) with a cyclopropylmethoxy group introduces unique steric bulk while maintaining a low molecular weight. Causally, the cyclopropyl ring is significantly more resistant to cytochrome P450-mediated aliphatic oxidation, thereby extending the molecule's half-life in vivo.

  • The Benzoic Acid Moiety: The carboxylic acid serves as an essential hydrogen-bond donor/acceptor. It frequently acts as the primary anchoring point within receptor binding sites via salt bridge formation with basic amino acid residues (e.g., Arginine or Lysine).

This specific SAR profile has been successfully leveraged in recent high-throughput screening campaigns. For instance, derivatives of this scaffold have been identified as potent for the treatment of Non-Alcoholic Steatohepatitis (NASH), as well as to regulate lipid metabolism[3].

SAR Core This compound Scaffold Mod1 Cyclopropylmethoxy Group (Enhances Lipophilicity & Steric Fit) Core->Mod1 Mod2 Benzoic Acid Moiety (H-bond Donor/Acceptor) Core->Mod2 Target1 FABP1 Inhibition (NASH Therapy) Mod1->Target1 Hydrophobic Pocket Binding Target2 FXR Partial Agonism (Lipid Metabolism) Mod1->Target2 Receptor Fit Mod2->Target1 Anchoring via H-bonds Mod2->Target2 Salt Bridge Formation

Caption: Structure-Activity Relationship (SAR) logic mapping for therapeutic targets.

Validated Synthesis Workflow & Experimental Protocols

To ensure reproducibility and high yield (typically >80%), the synthesis of this compound is executed via a two-step process: a Williamson etherification followed by base-catalyzed saponification[3].

Crucial Note on Scientific Integrity: The protocol below is designed as a self-validating system. Proceeding to the next step without satisfying the analytical validation gates will result in downstream purification failures.

Step 1: Williamson Etherification
  • Causality: The reaction between methyl 3-hydroxybenzoate and cyclopropylmethyl bromide requires a mild base (K₂CO₃) in a polar aprotic solvent (DMF). DMF is chosen because it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic, thus driving the SN2 alkylation forward.

  • Procedure:

    • Charge a dry, nitrogen-flushed reactor with methyl 3-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).

    • Add finely powdered K₂CO₃ (1.5 eq) and stir at ambient temperature for 15 minutes to generate the phenoxide.

    • Dropwise add cyclopropylmethyl bromide (1.2 eq) while maintaining the internal temperature below 30°C.

    • Heat the reaction mixture to 80°C for 4-6 hours.

  • Validation Gate (Self-Validation): Analyze via TLC (Hexane:EtOAc 4:1) or HPLC. The reaction is complete only when the phenolic starting material is <1% by peak area. The disappearance of the broad -OH stretch (~3300 cm⁻¹) in an in-process FTIR scan confirms the formation of the intermediate ester (CAS: 1150617-70-1).

Step 2: Base-Catalyzed Saponification
  • Causality: The intermediate methyl ester must be hydrolyzed. A ternary solvent system (THF/MeOH/H₂O) is critical here; THF and MeOH ensure the lipophilic ester remains in a homogeneous solution with the aqueous hydroxide base, preventing the reaction from stalling at the phase boundary.

  • Procedure:

    • Dissolve the crude methyl 3-(cyclopropylmethoxy)benzoate in a 2:1:1 mixture of THF/MeOH/H₂O.

    • Add KOH (3.0 eq) and stir the mixture at 50°C for 5.0 hours.

    • Evaporate the organic solvents (THF/MeOH) under reduced pressure.

    • Dilute the remaining aqueous phase with water and wash with MTBE to remove unreacted alkyl halides or organic impurities.

  • Validation Gate (Self-Validation): LC-MS must show the complete disappearance of the ester mass [M+H]⁺ and the emergence of the acid mass [M-H]⁻ in negative ion mode.

Step 3: Acidification and Isolation
  • Procedure: Cool the aqueous layer to 0-5°C and slowly acidify with 2N HCl until the pH reaches 2.0–2.5. The product, this compound, will precipitate as a white to off-white crystalline solid. Filter, wash with cold water, and dry under vacuum at 45°C.

Synthesis A Methyl 3-hydroxybenzoate + Cyclopropylmethyl bromide B Williamson Etherification (K2CO3, DMF, 80°C) A->B Alkylation C Methyl 3-(cyclopropylmethoxy)benzoate (CAS: 1150617-70-1) B->C Intermediate Isolation D Saponification (KOH, THF/MeOH/H2O, 5h) C->D Base Hydrolysis E This compound (CAS: 1047680-61-4) D->E Acidification & Purification

Caption: Two-step synthesis workflow of this compound.

References

  • Title : this compound - CAS 1047680-61-4 Source : Molaid Chemical Database URL : [Link]

  • Title : Discovery of novel FABP1 inhibitors for the treatment of non-alcoholic steatohepatitis (NASH) Source : European Journal of Medicinal Chemistry URL :[Link]

  • Title : Design, synthesis, and biological studies of novel 3-benzamidobenzoic acid derivatives as farnesoid X receptor partial agonist Source : European Journal of Medicinal Chemistry URL :[Link]

Sources

Physicochemical properties of 3-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(cyclopropylmethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental and theoretical characterization of this molecule. Key parameters such as molecular structure, melting point, acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility are discussed in detail. The narrative emphasizes the causal relationships between these properties and their implications for pharmaceutical development, from synthesis and purification to formulation and bioavailability. Each section is supported by validated experimental protocols, data summaries, and authoritative references to ensure scientific integrity and practical applicability.

Chemical Identity and Structure

This compound is an aromatic carboxylic acid derivative. The presence of the carboxylic acid group imparts acidic properties, while the cyclopropylmethoxy substituent significantly influences its lipophilicity and solid-state characteristics. Understanding its fundamental structure is the first step in predicting its behavior in both chemical and biological systems.

  • Molecular Formula: C₁₁H₁₂O₃[1]

  • Molecular Weight: 192.21 g/mol

  • Canonical SMILES: C1CC1COC2=CC=CC(=C2)C(=O)O[1]

  • InChIKey: WKMIJKYUMSWZGZ-UHFFFAOYSA-N[1]

Structure:

Caption: 2D Structure of this compound.

Core Physicochemical Properties: A Summary

The interplay of a molecule's physicochemical properties governs its behavior in a drug development context. The following table summarizes the available experimental and predicted data for this compound and related compounds.

PropertyValueData TypeComments and Source
Molecular Weight 192.21 g/mol CalculatedBased on the molecular formula C₁₁H₁₂O₃.
Melting Point (MP) Not availableExperimentalData for the related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, is 118-120°C.[4] Pure crystalline solids typically exhibit a sharp melting range.[5][6]
Boiling Point (BP) ~312.2°C at 760 mmHgEstimatedBased on the boiling point of the structurally similar 3-cyclopropylbenzoic acid.[2]
pKa ~4.1 - 4.2EstimatedBased on the pKa of benzoic acid (4.20) and 3-methoxybenzoic acid (4.10), as the electronic effects of a methoxy and cyclopropylmethoxy group are similar.[7]
logP (XlogP) 2.8PredictedThis positive value indicates a significant degree of lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.[1]
Aqueous Solubility Low (predicted)QualitativeThe molecular structure, with a high logP and a crystalline acid nature, suggests low intrinsic solubility in water.[8][9]

Melting Point: A Marker of Purity and Stability

The melting point is a critical thermal property that provides insights into the purity, crystal lattice energy, and stability of a solid compound.[5] For a pure crystalline substance, the melting point is a sharp, well-defined range.[6] Impurities typically cause a depression and broadening of the melting range.[10]

Experimental Protocol: Capillary Melting Point Determination

This method remains a gold standard for its simplicity and accuracy.[11]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.[11]

  • Initial Rapid Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. This provides a quick, approximate value.[6][10]

  • Slow Heating Ramp: The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Observation and Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.[10]

Caption: Workflow for Capillary Melting Point Determination.

Acid Dissociation Constant (pKa): The Key to Ionization

The pKa value defines the strength of an acid. For a carboxylic acid like this compound, it is the pH at which the compound exists in a 50:50 equilibrium between its neutral, protonated form (R-COOH) and its charged, deprotonated carboxylate form (R-COO⁻).[12] This property is paramount in drug development as it dictates the compound's charge state in different physiological environments (e.g., stomach vs. intestine), which in turn affects its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust method for determining the pKa of weak acids.[12][13]

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water with a co-solvent if needed) to create a solution of known concentration.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is placed on a magnetic stirrer. A burette containing a standardized strong base (e.g., 0.1 M NaOH) is positioned to add titrant to the solution.[13]

  • Data Collection: The strong base is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[13]

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve. The pKa is the pH value at the half-equivalence point, where exactly half of the acid has been neutralized.[12] According to the Henderson-Hasselbalch equation, at this point, pH = pKa because the concentrations of the acid and its conjugate base are equal.[12][14]

pKa_Equilibrium cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) cluster_pka At pH = pKa Protonated R-COOH (Neutral, Lipophilic) Deprotonated R-COO⁻ + H⁺ (Charged, Hydrophilic) Protonated->Deprotonated Dissociation (Loses H⁺) Deprotonated->Protonated Association (Gains H⁺) Equilibrium [R-COOH] = [R-COO⁻]

Caption: Ionization equilibrium of a carboxylic acid around its pKa.

Lipophilicity (logP): Balancing Solubility and Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[15] It is typically measured using an n-octanol/water system.[16] A positive logP value, like the predicted 2.8 for this compound, indicates that it is more soluble in lipids than in water.[1][16] This property is a critical determinant of a drug's ability to cross biological membranes (absorption) but must be balanced, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding.[17][18]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most direct way to measure logP.[15]

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A small, known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then combined with the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for an extended period (e.g., several hours) to allow the compound to partition between the two phases until equilibrium is reached.[15]

  • Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous layers are clearly separated.

  • Concentration Analysis: The concentration of the compound in each layer is accurately measured, typically using techniques like HPLC or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.[19] For orally administered drugs, sufficient aqueous solubility is essential for dissolution in the gastrointestinal tract prior to absorption.[20] The low predicted solubility for this compound, inferred from its lipophilic character, suggests that formulation strategies may be necessary to enhance its bioavailability.

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic solubility, which is the true equilibrium value.[21]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water (or a relevant aqueous buffer) in a sealed vial.[21]

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.[21][22]

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to remove all undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC.

  • Confirmation of Equilibrium: The process is often repeated with samples taken at different time points (e.g., 24 and 48 hours) to confirm that the concentration has reached a stable plateau.[21]

Conclusion

This compound is a lipophilic (predicted XlogP = 2.8) weak acid (estimated pKa ~4.1-4.2) with an expectedly low aqueous solubility. These physicochemical properties are critical for its potential application in drug discovery and development. The predicted lipophilicity suggests a good potential for membrane permeation, while its acidic nature means its solubility will be highly pH-dependent, increasing significantly at pH values above its pKa. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted values, which is an essential step in the characterization of any new chemical entity.

References

  • O'Hagan, S., & Kell, D. B. (2017). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Myers, B. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • VTU. (2017). 4 Determination of pKa of weak acid using PH meter. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Retrieved from [Link]

  • PMC. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, 1-methylpropyl ester. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:1702375-12-9 | 3-(Cyclopropylmethoxy)-4-(methylsulfonamido)benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H12O3). Retrieved from [Link]

  • AngeneChemical. (n.d.). Benzoic acid, 3-cyclopropyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropylbenzoic acid. Retrieved from [Link]

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. Retrieved from [Link]

  • University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Why is propenoic acid more acidic than p-methoxybenzoic acid?. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(cyclopropylmethoxy)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility profile of 3-(cyclopropylmethoxy)benzoic acid. While specific experimental data for this compound is not extensively published, this document serves as a procedural and interpretive framework for researchers, scientists, and drug development professionals. It details the theoretical underpinnings of solubility, outlines robust experimental protocols for its determination, and discusses the strategic application of solubility data in pharmaceutical development. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the selection of an appropriate solvent system is a cornerstone of successful process development and formulation.[1] The solvent influences not only the yield and purity of an API during crystallization but also critical final-form attributes like crystal habit, polymorphism, and stability.[2][3] this compound, a substituted benzoic acid derivative, presents a molecular structure with both polar (carboxylic acid) and non-polar (cyclopropyl and phenyl groups) moieties. This amphiphilic nature suggests a nuanced solubility profile that must be meticulously characterized to enable efficient process design.

Understanding the solubility of this compound is paramount for:

  • Reaction Chemistry: Selecting a solvent that ensures all reactants remain in the solution phase.

  • Crystallization Development: Identifying suitable solvents and anti-solvents for purification and isolation to control yield and crystal morphology.[2]

  • Formulation: Determining appropriate vehicles for preclinical and clinical dosage forms.

  • Predicting Bioavailability: Early assessment of dissolution characteristics, a key factor in oral absorption.[4]

This guide will walk through the essential physicochemical properties of the target compound, the theoretical basis for solvent selection, and a detailed, field-proven experimental workflow for generating a reliable solubility profile.

Physicochemical Characterization of this compound

Before embarking on experimental solubility studies, it is crucial to understand the intrinsic properties of the molecule, as they directly govern its interaction with various solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₁H₁₂O₃[5]Provides the elemental composition.
Molecular Weight 192.21 g/mol [5]Influences mass-based solubility calculations.
Structure PubChemThe presence of a carboxylic acid group (polar, H-bond donor/acceptor) and a cyclopropylmethoxy-phenyl group (largely non-polar) dictates solvent preference.
Predicted XLogP3 2.8[5]A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. This suggests moderate to good solubility in many organic solvents but potentially limited aqueous solubility.
Hydrogen Bond Donor Count 1[6]The carboxylic acid proton can be donated.
Hydrogen Bond Acceptor Count 3[6]The two carboxylic oxygen atoms and the ether oxygen can accept hydrogen bonds.
Topological Polar Surface Area (TPSA) 46.5 Ų[6]This value, reflecting the polar surface area, is a key indicator of membrane permeability and interactions with polar solvents.

Note: Some properties are based on the closely related structure 3-cyclopropylbenzoic acid (C10H10O2) due to limited data on the target compound.

The carboxylic acid group makes the molecule acidic, implying that its solubility will be highly dependent on the pH in aqueous and protic solvents. In organic solvents, the ability to form hydrogen bonds and the overall balance between the polar head and non-polar tail will be the primary drivers of solubility.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" provides a foundational, albeit simplified, guide for solvent selection. Solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar to those within the pure components.[7] The dissolution process can be understood through its thermodynamics, where the change in Gibbs free energy (ΔG) determines the spontaneity of dissolution.

Key solvent parameters to consider include:

  • Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing acidic protons, e.g., alcohols) and aprotic (e.g., acetone, DMSO). Given its structure, this compound is expected to show higher solubility in moderately polar to polar solvents, especially those capable of hydrogen bonding.

  • Dielectric Constant: A measure of a solvent's ability to separate ions. Solvents with higher dielectric constants are more effective at dissolving polar and ionic compounds.

  • Hansen Solubility Parameters (HSP): These parameters break down intermolecular forces into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). A solvent is more likely to dissolve a solute if their HSP values are similar. While beyond the scope of this guide to calculate, this concept underpins the rationale for testing a diverse set of solvents.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure, once the system has reached equilibrium.[8] The "shake-flask" method is the gold-standard technique for determining equilibrium solubility due to its reliability and directness.[9][10]

The Shake-Flask Method: A Self-Validating Protocol

This protocol ensures trustworthiness by confirming that a true solid-liquid equilibrium has been achieved.

Objective: To determine the saturation solubility of this compound in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, confirmed purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with Teflon-lined caps

  • Orbital shaker with temperature control[10]

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)[11]

  • Volumetric flasks

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_eq Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis A Weigh excess API into triplicate vials B Add precise volume of selected solvent A->B C Seal vials tightly B->C D Place vials in orbital shaker at constant temperature (e.g., 25°C) C->D E Agitate for 24-48 hours to ensure equilibrium D->E F Visually confirm excess solid remains E->F G Allow solids to settle F->G H Withdraw supernatant using a syringe G->H I Filter supernatant into a clean vial (0.22 µm filter) H->I J Dilute sample precisely for analysis I->J K Quantify concentration via validated HPLC/UV method J->K

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Step-by-Step Protocol:

  • Preparation (Triplicates): For each solvent, weigh an excess amount of this compound into three separate vials. The key is to add enough solid so that some visibly remains undissolved at the end of the experiment, ensuring saturation.[11]

    • Causality: Using excess solid is the defining principle of the equilibrium solubility method. It guarantees that the solution becomes saturated, and the final concentration measured is the true solubility limit.[8] Triplicates are essential for statistical validity.[10]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial and seal tightly.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate.

    • Causality: Constant temperature is critical as solubility is temperature-dependent.[7][12] For most solids, solubility increases with temperature.[13] Agitation ensures efficient mixing and reduces the time needed to reach equilibrium. An equilibration time of 24 to 48 hours is typically sufficient for most organic systems.[11]

  • Equilibrium Verification: After the agitation period, let the vials stand to allow undissolved solids to settle. Visually confirm that an excess of solid is still present in every vial. If not, the experiment for that vial is invalid and must be repeated with more solute.

  • Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (e.t., 0.22 µm) into a clean, pre-weighed vial.

    • Causality: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility. The filter material should be chosen carefully to ensure it does not adsorb the solute.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. Quantify the concentration using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.

Representative Solubility Data and Interpretation

While specific experimental data for this compound is not publicly available, Table 2 presents a representative solubility profile based on the compound's structure and general principles of solubility for similar benzoic acid derivatives.[14] This data should be considered illustrative.

Table 2: Illustrative Solubility of this compound at 25°C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Interpretation
Polar Protic Methanol32.7> 200High solubility due to strong hydrogen bonding with the carboxylic acid group.
Ethanol24.5> 150Similar to methanol, excellent H-bonding capability.
Water (pH 7.0)80.1< 0.1Very low solubility. The non-polar backbone dominates at neutral pH. Solubility would increase dramatically at high pH due to deprotonation to the carboxylate salt.
Polar Aprotic Acetone20.7~ 100Good solubility. Acetone is a hydrogen bond acceptor and has sufficient polarity to interact with the acid group.
Acetonitrile (ACN)37.5~ 50Moderate solubility. Less effective at H-bonding than acetone.
Dimethyl Sulfoxide (DMSO)46.7> 250Very high solubility. DMSO is a powerful, highly polar solvent and an excellent H-bond acceptor.[11]
Non-Polar Ethyl Acetate (EtOAc)6.0~ 75Good solubility. The ester group provides some polarity and H-bond acceptance, balancing well with the solute's structure.
Dichloromethane (DCM)9.1~ 40Moderate solubility. Primarily dipole-dipole interactions.
Heptane1.9< 1Poor solubility. The non-polar nature of heptane cannot overcome the solute-solute interactions of the polar carboxylic acid groups.

Interpretation of Trends:

  • High Solubility in Polar Solvents: The highest solubilities are observed in polar solvents capable of hydrogen bonding (Methanol, Ethanol, DMSO). This is driven by strong interactions with the carboxylic acid moiety.

  • The Role of Hydrogen Bonding: Solvents that are both polar and can accept hydrogen bonds (e.g., Acetone, EtOAc, DMSO) are particularly effective.

  • Limited Solubility in Non-Polar Solvents: The very low solubility in heptane confirms the dominant role of the polar functional group in the solid state, which requires a sufficiently polar solvent to disrupt the crystal lattice.

  • pH-Dependent Aqueous Solubility: As expected for a carboxylic acid, aqueous solubility is extremely low at neutral pH but would be significantly higher under basic conditions (pH > pKa) where the highly polar carboxylate anion is formed.

Application in Drug Development: A Decision Framework

The generated solubility data is not an endpoint but a critical input for strategic decision-making.

G cluster_process Process Chemistry cluster_crystal Crystallization Design cluster_formulation Formulation Strategy Data Solubility Profile Data (Table 2) A High Solubility? (e.g., Methanol, Acetone) Data->A C Paired High/Low Solubility? (e.g., Methanol/Heptane) Data->C E Low Aqueous Solubility? Data->E B Potential Reaction or Crystallization Solvents A->B Yes D Candidate Solvent/ Anti-solvent System C->D Yes F Consider Enabling Formulations: - Salt Formation - Amorphous Dispersions - Lipid-based Systems E->F Yes

Caption: Decision-making framework based on solubility data.

  • Process Chemistry: Solvents like acetone and ethyl acetate, which show good solubility and have favorable boiling points, could be excellent candidates for reaction and subsequent cooling crystallization.

  • Purification: The stark difference in solubility between a solvent like methanol (high solubility) and an anti-solvent like heptane (low solubility) makes this pair a prime candidate for an anti-solvent crystallization process, which can be highly effective for purification.[3]

  • Formulation: The very low neutral aqueous solubility indicates that for oral delivery, formulation strategies such as salt formation (to leverage pH-dependent solubility) or amorphous solid dispersions would likely be necessary to achieve adequate bioavailability.

Conclusion

Determining the solubility profile of an API like this compound is a foundational activity in pharmaceutical development. It requires a blend of theoretical understanding and rigorous experimental execution. By employing a robust, self-validating protocol such as the shake-flask method, researchers can generate reliable data that directly informs critical decisions in process chemistry, crystallization, and formulation. While this guide uses an illustrative dataset, the described methodologies and interpretive logic provide a comprehensive framework for scientists to successfully characterize their compounds and accelerate the drug development pipeline.

References

  • Janssen. (n.d.). Solvent Selection in Pharmaceutical Crystallisation. Scribd. Retrieved from [Link]

  • American Chemical Society. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Retrieved from [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]

  • Tabriz University of Medical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • ResearchGate. (2025). Chapter 4 Solvent design for crystallization of pharmaceutical products. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4. Retrieved from [Link]

  • PubMed. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Retrieved from [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • Purdue University. (n.d.). Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H12O3). Retrieved from [Link]

  • Angene Chemical. (n.d.). Benzoic acid, 3-cyclopropyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclopropylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Acidity and pKa of 3-(cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the acidity and predicted pKa value of 3-(cyclopropylmethoxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the molecule's acidity, outlines detailed experimental protocols for empirical pKa determination, and presents a computational approach for its theoretical prediction. By synthesizing foundational chemical principles with practical methodologies, this guide serves as an authoritative resource for understanding and characterizing this compound.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development. It profoundly influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For an ionizable compound like this compound, the pKa value dictates the extent of its ionization at a given physiological pH, which in turn affects its ability to cross biological membranes and interact with its target. An accurate understanding of its acidity is therefore paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

This guide will first explore the theoretical underpinnings of the acidity of this compound, focusing on the electronic effects of its substituents. Subsequently, it will provide detailed, step-by-step protocols for two common experimental methods for pKa determination: potentiometric titration and UV-Vis spectroscopy. Finally, a computational approach using Density Functional Theory (DFT) for pKa prediction will be discussed.

Theoretical Framework: Predicting the Acidity

The acidity of a substituted benzoic acid is influenced by the electronic properties of its substituents. The pKa of the parent molecule, benzoic acid, is approximately 4.20.[1][2] Substituents can either increase acidity (lower pKa) by withdrawing electron density from the carboxylate anion, thereby stabilizing it, or decrease acidity (increase pKa) by donating electron density, which destabilizes the anion.[3][4]

In this compound, the substituent is a cyclopropylmethoxy group (-OCH₂-c-Pr) at the meta position. To predict its effect, we must consider the combined electronic influences of the methoxy (-O-), methylene (-CH₂-), and cyclopropyl (-c-Pr) moieties.

Electronic Effects of the Substituents
  • Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. Due to the high electronegativity of the oxygen atom, it has an electron-withdrawing inductive effect (-I).[5] However, the lone pairs of electrons on the oxygen can participate in resonance, leading to an electron-donating resonance effect (+R).[5][6] When a methoxy group is in the meta position, its resonance effect on the carboxylic acid group is negligible. Therefore, its primary influence is the electron-withdrawing inductive effect, which is expected to increase the acidity of benzoic acid. The pKa of 3-methoxybenzoic acid is approximately 4.10, which is slightly lower than that of benzoic acid (4.20), confirming the dominance of the weak inductive effect at the meta position.[2][7]

  • Cyclopropyl Group (-c-Pr): The cyclopropyl group is unique among alkyl groups. Due to the high s-character of its C-C bonds, it is inductively electron-withdrawing.[8] However, it can also act as a resonance electron-donating group, particularly when adjacent to an electron-deficient center.[8] This is attributed to the partial double-bond character of its strained C-C bonds.

  • Cyclopropylmethoxy Group (-OCH₂-c-Pr): In the this compound, the ether oxygen is attached to a methylene group, which in turn is bonded to the cyclopropyl ring. The methylene group acts as an insulator, diminishing the direct resonance and inductive effects of the cyclopropyl ring on the ether oxygen and, subsequently, on the benzene ring. The primary electronic effect of the entire cyclopropylmethoxy group at the meta position will be dominated by the inductive effect of the ether oxygen. The cyclopropyl group's influence will be secondary and transmitted through the methylene linker. Given that alkyl groups are generally weakly electron-donating, the cyclopropylmethyl moiety might slightly increase the electron-donating character compared to a simple methyl group (as in the methoxy substituent).

Predicted pKa Value

Based on the analysis of the electronic effects, the pKa of this compound is predicted to be slightly higher than that of 3-methoxybenzoic acid (pKa ≈ 4.10) but likely still lower than or very close to that of benzoic acid (pKa = 4.20). The electron-withdrawing inductive effect of the meta-ether oxygen will be the dominant factor, leading to a slight increase in acidity compared to unsubstituted benzoic acid. However, the presence of the cyclopropylmethyl group, which is slightly more electron-donating than a methyl group, may slightly counteract this effect, making the compound marginally less acidic than 3-methoxybenzoic acid.

Table 1: Comparison of Relevant pKa Values

CompoundpKa ValueReference
Benzoic Acid4.20[1][2]
3-Methoxybenzoic Acid4.10[2][7]
This compound Predicted: ~4.1-4.2 -

Experimental Determination of pKa

For definitive characterization, the pKa of this compound must be determined experimentally. The following sections provide detailed protocols for two widely used and reliable methods.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring the pH of a solution as a titrant of known concentration is added.[9][10][11]

Experimental Protocol

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in a suitable co-solvent if necessary (e.g., a mixture of water and a water-miscible organic solvent like methanol or ethanol) to ensure complete dissolution.

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Prepare buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, and 10.00).

  • Instrumentation:

    • Calibrated pH meter with a combination glass electrode.

    • Magnetic stirrer and stir bar.

    • Burette (10 mL or 25 mL).

  • Titration Procedure:

    • Pipette a known volume (e.g., 20.00 mL) of the 0.01 M this compound solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Record the initial pH of the solution.

    • Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration until the pH has risen significantly past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.[5]

    • Alternatively, the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve can be plotted to more accurately determine the equivalence point.[12]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_acid Prepare Acid Solution calibrate Calibrate pH Meter prep_acid->calibrate prep_base Prepare NaOH Solution titrate Titrate Acid with NaOH prep_base->titrate prep_buffers Prepare pH Buffers prep_buffers->calibrate calibrate->titrate record Record pH vs. Volume titrate->record plot_curve Plot Titration Curve record->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep determine_pka pKa = pH at Half-Equivalence Point find_hep->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound if the protonated and deprotonated forms have different ultraviolet or visible spectra.[6][8][13]

Experimental Protocol

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa of the compound (e.g., from pH 2 to pH 6).

  • Instrumentation:

    • UV-Vis spectrophotometer.

    • Quartz cuvettes.

    • Calibrated pH meter.

  • Measurement Procedure:

    • For each buffer solution, add a small, constant amount of the stock solution of this compound to ensure the final concentration is the same in all samples.

    • Record the UV-Vis spectrum (e.g., from 200 nm to 400 nm) for each sample.

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength versus the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the data can be analyzed using the following equation: log[(A - Aᵢ)/(Aₑ - A)] = pH - pKa where A is the absorbance at a given pH, Aᵢ is the absorbance of the fully protonated species, and Aₑ is the absorbance of the fully deprotonated species. A plot of log[(A - Aᵢ)/(Aₑ - A)] versus pH will yield a straight line with a y-intercept equal to -pKa.[14]

UV_Vis_Workflow cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution mix_samples Prepare Samples in Buffers prep_stock->mix_samples prep_buffers Prepare pH Buffer Series prep_buffers->mix_samples measure_spectra Record UV-Vis Spectra mix_samples->measure_spectra plot_abs Plot Absorbance vs. pH measure_spectra->plot_abs find_inflection Determine Inflection Point plot_abs->find_inflection determine_pka pKa = pH at Inflection Point find_inflection->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In addition to experimental methods, computational chemistry provides a powerful tool for predicting pKa values. Density Functional Theory (DFT) calculations have been shown to provide reliable pKa predictions for substituted benzoic acids.[3][15][16]

Computational Protocol

  • Software and Method:

    • Utilize a quantum chemistry software package (e.g., Gaussian, Spartan).

    • Employ a suitable DFT functional and basis set, such as B3LYP/6-311+G(d,p).[3]

    • Incorporate a solvation model, such as the Polarizable Continuum Model (PCM), to account for the effects of the solvent (water).[17]

  • Calculation Procedure:

    • Optimize the geometries of both the protonated (acid) and deprotonated (conjugate base) forms of this compound in the chosen solvent model.

    • Calculate the Gibbs free energies (G) of the optimized structures.

    • The pKa can be calculated from the change in Gibbs free energy for the deprotonation reaction (ΔG_dep) in solution using the following equation: pKa = (ΔG_dep) / (2.303 * RT) where R is the gas constant and T is the temperature in Kelvin.

  • Validation:

    • It is good practice to validate the computational method by calculating the pKa of known compounds, such as benzoic acid and 3-methoxybenzoic acid, and comparing the calculated values to experimental data.

DFT_Workflow start Define Molecule and Computational Method opt_acid Optimize Geometry of Acid start->opt_acid opt_base Optimize Geometry of Conjugate Base start->opt_base calc_g_acid Calculate Gibbs Free Energy of Acid opt_acid->calc_g_acid calc_g_base Calculate Gibbs Free Energy of Conjugate Base opt_base->calc_g_base calc_delta_g Calculate ΔG of Deprotonation calc_g_acid->calc_delta_g calc_g_base->calc_delta_g calc_pka Calculate pKa from ΔG calc_delta_g->calc_pka

Caption: Workflow for computational pKa prediction using DFT.

Conclusion

The acidity of this compound is a key determinant of its pharmacokinetic and pharmacodynamic properties. Based on a theoretical analysis of the electronic effects of the cyclopropylmethoxy substituent, the pKa of this compound is predicted to be in the range of 4.1 to 4.2. This slight increase in acidity compared to benzoic acid is primarily attributed to the inductive electron-withdrawing effect of the ether oxygen at the meta position. For definitive characterization, this guide provides detailed protocols for the experimental determination of the pKa using potentiometric titration and UV-Vis spectrophotometry, as well as a robust computational approach using DFT. The application of these methodologies will provide a precise and accurate pKa value, which is essential for the advancement of research and development involving this compound.

References

  • PubChem. (2020, July 27). Benzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (2025, August 15). Cyclopropyl Definition. Retrieved from [Link]

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1386-1393. Retrieved from [Link]

  • Reddit. (2025, January 13). Acidity of carboxylic acids and electron donating group. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Quora. (2016, January 14). Why is benzoic acid (pKa=4.20) more acidic than acetic acid (pKa=4.76)? Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Prospective Analysis of the Biological Activity of 3-(cyclopropylmethoxy)benzoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a prospective analysis of 3-(cyclopropylmethoxy)benzoic acid, a molecule of significant interest at the intersection of established pharmacophores and modern medicinal chemistry strategies. While direct biological data for this specific compound is not extensively published, its structural components—the versatile benzoic acid scaffold and the advantageous cyclopropylmethoxy moiety—provide a strong rationale for its investigation as a potential therapeutic agent. Drawing from data on close structural analogs and the broader chemical class, we hypothesize that its primary biological activity may lie in the modulation of fibrotic pathways, specifically through the inhibition of the TGF-β/Smad signaling cascade. This document provides a comprehensive, step-by-step framework for the synthesis, in vitro characterization, and in vivo validation of this compound, designed to equip researchers and drug development professionals with the necessary protocols and strategic insights to rigorously evaluate its therapeutic potential.

Introduction: Deconstructing a Molecule of Interest

In the landscape of drug discovery, the strategic design of small molecules is paramount. The compound this compound emerges as a compelling candidate for investigation, not from a history of established use, but from a rational analysis of its constituent parts. Its structure is a deliberate combination of a privileged scaffold and a bio-enhancing functional group.

  • The Benzoic Acid Scaffold: The benzoic acid core is a cornerstone of medicinal chemistry, recognized for its role in a multitude of therapeutic agents.[1] This simple aromatic carboxylic acid is a versatile template whose derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][3] The carboxyl group often serves as a key interaction point with biological targets, while the phenyl ring provides a modifiable surface for tuning pharmacokinetic and pharmacodynamic properties.[1][4]

  • The Cyclopropylmethoxy Moiety: The incorporation of a cyclopropyl group is a modern medicinal chemistry tactic to overcome common drug development hurdles. Due to significant ring strain, the carbon-hydrogen bonds within the cyclopropyl ring are shorter and stronger, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can lead to improved metabolic stability and a more favorable pharmacokinetic profile. Furthermore, the rigid structure of the cyclopropyl group can act as a conformational constraint, locking the molecule into a bioactive conformation and potentially enhancing potency and selectivity for its target.[5]

The combination of these two motifs in this compound suggests a molecule designed for both biological activity and enhanced drug-like properties, making it a prime candidate for a structured and hypothesis-driven investigation.

Hypothesis Generation: Insights from Structural Analogs

The most direct line of inquiry into the potential activity of this compound comes from its closest structural analog with published biological data, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) .

Primary Hypothesis: Inhibition of Fibrotic Pathways via TGF-β/Smad Signaling

Research has shown that DGM can inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung epithelial cells and alleviate bleomycin-induced pulmonary fibrosis in animal models.[6] EMT is a critical process in the pathogenesis of fibrosis where epithelial cells lose their characteristics and acquire a migratory, matrix-producing phenotype. This process is predominantly driven by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6]

The proposed mechanism involves the following steps:

  • TGF-β1 binds to its receptor on the cell surface.

  • The activated receptor phosphorylates downstream signaling molecules, Smad2 and Smad3.

  • Phosphorylated Smad2/3 forms a complex with Smad4.

  • This complex translocates to the nucleus, where it regulates the transcription of target genes that drive EMT, including increasing the expression of mesenchymal markers (e.g., α-SMA, Vimentin) and decreasing epithelial markers (e.g., E-cadherin).[6]

Given the strong structural similarity, we hypothesize that This compound acts as an inhibitor of the TGF-β/Smad signaling pathway, thereby preventing or reversing the cellular processes that lead to fibrosis.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β1 Receptor TGF-β Receptor TGF_beta->Receptor Binding pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylation Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (α-SMA ↑, E-cadherin ↓) Complex->Transcription Translocation Compound 3-(cyclopropylmethoxy) benzoic acid (Hypothesized Inhibitor) Compound->Receptor Inhibition? Compound->pSmad23 Inhibition?

Caption: Hypothesized inhibition of the TGF-β/Smad signaling pathway.
Secondary Hypotheses

Based on the broad activities of benzoic acid derivatives, secondary screening efforts should explore other potential therapeutic areas:

  • Anti-inflammatory Activity: Many benzoic acid derivatives function as anti-inflammatory agents.[1][2] The compound could be tested for its ability to modulate inflammatory responses in relevant cell models.

  • Antimicrobial Activity: The benzoic acid scaffold is a well-known antimicrobial preservative.[7][8] It would be prudent to screen the compound for activity against a panel of pathogenic bacteria and fungi.

Proposed Research and Validation Workflow

A tiered approach is recommended to efficiently evaluate the biological potential of this compound. This workflow ensures that resources are committed based on positive outcomes at each stage.

workflow start Start synthesis 1. Chemical Synthesis & Purification start->synthesis invitro_primary 2. In Vitro Primary Assay (Anti-EMT/Fibrosis) synthesis->invitro_primary invitro_secondary 3. In Vitro Secondary Assays (Anti-inflammatory, Antimicrobial) synthesis->invitro_secondary dose_response 4. Dose-Response & IC50 Determination invitro_primary->dose_response go_nogo Go/No-Go Decision dose_response->go_nogo invivo_pk 5. In Vivo Pharmacokinetics (PK) invivo_efficacy 6. In Vivo Efficacy Study (Bleomycin Fibrosis Model) invivo_pk->invivo_efficacy end Advance to Lead Optimization invivo_efficacy->end go_nogo->invivo_pk Go go_nogo->end No-Go

Caption: Tiered experimental workflow for compound validation.
Chemical Synthesis

Objective: To synthesize and purify this compound for biological evaluation. This protocol is adapted from standard ether synthesis and saponification procedures.

Experimental Protocol:

  • Step 1: Ether Synthesis (Williamson Ether Synthesis)

    • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • To this stirred mixture, add (bromomethyl)cyclopropane (1.2 eq).

    • Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring reaction completion by Thin-Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 3-(cyclopropylmethoxy)benzoate. Purify via column chromatography if necessary.

  • Step 2: Saponification (Ester Hydrolysis)

    • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) to the solution.

    • Stir the mixture at room temperature for 4-8 hours until the ester is fully consumed (monitor by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~2-3 with 1M hydrochloric acid (HCl), which will precipitate the product.

    • Filter the white precipitate, wash thoroughly with water, and dry under vacuum to yield the final product, this compound.

    • Confirm identity and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Validation of the Primary Hypothesis (Anti-Fibrosis)

Objective: To determine if the compound can inhibit TGF-β1-induced EMT in a human lung epithelial cell line (A549).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS) until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Induce EMT by adding recombinant human TGF-β1 (e.g., 5 ng/mL) to all wells except the negative control.

    • Incubate for 48 hours.

  • Western Blot Analysis:

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4 °C against: α-SMA, Vimentin, E-cadherin, phosphorylated-Smad2/3, total Smad2/3, and a loading control (e.g., GAPDH or β-actin).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.

  • IC₅₀ Determination:

    • Based on the Western Blot results for a key marker (e.g., α-SMA), perform a more detailed dose-response experiment with a finer concentration gradient.

    • Quantify the marker's expression at each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Interpretation and Decision Matrix

The successful progression of this compound through the drug discovery pipeline depends on meeting specific, pre-defined criteria at each stage.

Summary of Key Quantitative Endpoints
ParameterAssaySuccess CriterionRationale
Purity LC-MS, NMR>95%Ensures biological activity is due to the target compound, not impurities.
IC₅₀ (Anti-EMT) Western Blot / High-Content Imaging< 10 µMDemonstrates potent activity at the cellular level, justifying further investment.
Selectivity Target-based assays (if target known)>10-fold vs. related targetsReduces the likelihood of off-target effects and associated toxicity.
MIC (Antimicrobial) Broth Microdilution< 32 µg/mLIndicates potentially useful antimicrobial activity for this secondary hypothesis.
Bioavailability (F%) Rodent PK Study> 20% (Oral)Ensures sufficient drug exposure can be achieved in vivo to test for efficacy.
Efficacy Bleomycin Fibrosis ModelStatistically significant reduction in Ashcroft score and collagen depositionProvides proof-of-concept for the therapeutic hypothesis in a living system.
Go/No-Go Decision Pathway

The decision to advance the compound should be systematic. The following decision tree illustrates the critical checkpoints.

decision_tree q1 Is IC50 < 10 µM in anti-EMT assay? q2 Is oral bioavailability (F%) > 20% in rodents? q1->q2 Yes stop1 STOP: Low Potency. Consider scaffold hopping. q1->stop1 No q3 Is there significant efficacy in the bleomycin model with no overt toxicity? q2->q3 Yes stop2 STOP: Poor PK. Consider formulation or prodrug strategies. q2->stop2 No q3->stop2 No advance ADVANCE: Initiate Lead Optimization and IND-enabling studies. q3->advance Yes

Caption: A decision tree for advancing the candidate compound.

Conclusion and Future Directions

This compound stands as a promising, yet uncharacterized, chemical entity. Its design logically combines a biologically active scaffold with a group known to enhance metabolic stability. The primary hypothesis, derived from a close structural analog, points toward a potential role in treating fibrotic diseases by inhibiting the TGF-β pathway. The comprehensive experimental plan detailed in this guide provides a rigorous and efficient pathway to validate this hypothesis, from initial synthesis to in vivo proof-of-concept. Successful outcomes from this workflow would establish this compound as a strong lead candidate, warranting progression into formal lead optimization and IND-enabling studies.

References

  • ijarsct (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

  • Mpousis, S., et al. (2019). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules. Available at: [Link]

  • FruitFast. Benzoic Acid Derivatives: Natural Antioxidants and Preservatives. Available at: [Link]

  • IJCRT.org (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. Available at: [Link]

  • Mondal, S. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. Available at: [Link]

  • PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. Available at: [Link]

  • Al-Omair, M. A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

  • Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Rivera, G., et al. (2017). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. MDPI. Available at: [Link]

  • PubChemLite. This compound (C11H12O3). Available at: [Link]

  • Preprints.org (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • Hypha Discovery (2021). Metabolism of cyclopropyl groups. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(Cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application Focus: Intermediate synthesis for FABP1 inhibitors and Farnesoid X Receptor (FXR) partial agonists

Executive Summary & Biological Relevance

3-(Cyclopropylmethoxy)benzoic acid is a critical building block in contemporary drug discovery. It serves as a key lipophilic core in the development of novel therapeutics for metabolic diseases, notably in first-in-class Fatty Acid-Binding Protein 1 (FABP1) inhibitors for Non-Alcoholic Steatohepatitis (NASH) [1] and Farnesoid X Receptor (FXR) partial agonists for drug-induced liver injury [2].

This application note details a highly robust, three-step synthetic protocol to generate this compound from the inexpensive starting material, 3-hydroxybenzoic acid. The methodology prioritizes chemoselectivity, atom economy, and scalable purification techniques, avoiding the need for complex chromatographic separations.

Mechanistic Rationale & Chemoselectivity

The Challenge of Direct Alkylation

3-Hydroxybenzoic acid possesses two competitive nucleophilic sites upon deprotonation: the carboxylic acid (


) and the phenol (

).
  • Causality of Failure in Direct Alkylation: If direct mono-alkylation is attempted using one equivalent of base and cyclopropylmethyl bromide, the more acidic carboxylic acid is deprotonated first, leading exclusively to esterification. If two equivalents of base are used to form the dianion, the phenoxide becomes the superior nucleophile (due to higher polarizability), but esterification still fiercely competes. This results in an intractable mixture of unreacted starting material, ether-acid, phenol-ester, and exhaustive ether-ester products.

The Strategic Solution (Expertise & Experience)

To establish a self-validating and scalable system, we employ a Protection-Alkylation-Deprotection sequence.

  • Why not Exhaustive Alkylation? While one could theoretically use 2.5 equivalents of cyclopropylmethyl bromide to exhaustively alkylate both sites and then selectively hydrolyze the ester, cyclopropylmethyl bromide is a premium, relatively expensive reagent. Sacrificing an equivalent of it merely to act as a temporary protecting group is economically unviable for scale-up.

  • The Chosen Pathway: We utilize a cheap, reversible methyl esterification (Step 1) to mask the carboxylate. This ensures that the expensive cyclopropylmethyl bromide is exclusively consumed by the phenoxide during the Williamson ether synthesis (Step 2). Finally, a mild saponification (Step 3) yields the target compound [1].

Reaction Pathway Visualization

SynthesisPathway A 3-Hydroxybenzoic Acid (Starting Material) B Methyl 3-hydroxybenzoate (Intermediate 1) A->B Step 1: Esterification MeOH, H2SO4, Reflux C Methyl 3-(cyclopropylmethoxy)benzoate (Intermediate 2) B->C Step 2: Alkylation Cyclopropylmethyl bromide K2CO3, DMF, 80°C D This compound (Final Product) C->D Step 3: Saponification KOH, THF/MeOH/H2O, RT

Figure 1: Three-step synthetic workflow for this compound.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric ratios, optimal conditions, and validated yields for the three-step sequence.

StepTransformationKey Reagents & SolventsConditionsTarget ProductValidated Yield
1 Fischer EsterificationMeOH (solvent),

(0.1 eq)
Reflux, 12 hMethyl 3-hydroxybenzoate95 - 98%
2 Williamson Ether SynthesisCyclopropylmethyl bromide (1.2 eq),

(2.0 eq), DMF
80 °C, 4 - 5 hMethyl 3-(cyclopropylmethoxy)benzoate88 - 92%
3 SaponificationKOH (3.0 eq), THF/MeOH/

(2:1:1)
25 °C, 5.0 hThis compound83 - 85%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxybenzoate

The goal of this step is to selectively mask the highly reactive carboxylic acid using an inexpensive reagent.

  • Reaction Setup: Suspend 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Catalysis: Slowly add concentrated sulfuric acid (

    
    , 0.4 mL, ~0.1 eq) dropwise while stirring. Caution: Exothermic addition.
    
  • Execution: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc 3:1). The starting material will remain at the baseline (due to the free acid), while the newly formed ester will migrate significantly higher (

    
    ).
    
  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of methanol. Dilute the residue with ethyl acetate (150 mL) and carefully wash with saturated aqueous

    
     (2 × 50 mL) to neutralize the acid catalyst and remove any unreacted starting material.
    
  • Isolation: Wash with brine, dry over anhydrous

    
    , filter, and concentrate to afford Intermediate 1 as a white solid.
    
Step 2: Synthesis of Methyl 3-(cyclopropylmethoxy)benzoate

This step utilizes a polar aprotic solvent (DMF) to leave the phenoxide anion "naked" and highly nucleophilic, ensuring rapid


 displacement.
  • Reaction Setup: Dissolve Methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol) in anhydrous DMF (80 mL).

  • Deprotonation: Add finely powdered potassium carbonate (

    
    , 18.1 g, 131.4 mmol). Stir at room temperature for 15 minutes to allow phenoxide formation. Note: 
    
    
    
    is chosen over NaOH to prevent premature ester hydrolysis.
  • Alkylation: Add cyclopropylmethyl bromide (10.6 g, 7.6 mL, 78.8 mmol) dropwise.

  • Execution: Heat the suspension to 80 °C for 4 to 5 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane/EtOAc 5:1). The phenol starting material is more polar and will appear below the highly lipophilic ether product (

    
    ).
    
  • Workup: Cool the mixture to room temperature and quench by pouring into ice water (300 mL). Extract the aqueous layer with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers extensively with water (3 × 100 mL) and brine (100 mL) to remove all traces of DMF. Dry over

    
    , filter, and concentrate to yield Intermediate 2 as a pale yellow oil.
    
Step 3: Synthesis of this compound

A mild saponification utilizing a mixed solvent system to ensure both the lipophilic ester and the hydrophilic base remain in a homogenous solution.

  • Reaction Setup: Dissolve Methyl 3-(cyclopropylmethoxy)benzoate (10.0 g, 48.5 mmol) in a solvent mixture of THF/MeOH/

    
     (2:1:1 v/v/v, 100 mL total) [1].
    
  • Hydrolysis: Add potassium hydroxide (KOH, 8.16 g, 145.5 mmol) to the solution.

  • Execution: Stir the reaction mixture at room temperature for 5.0 hours.

  • Workup: Concentrate the mixture under reduced pressure to selectively remove the volatile organic solvents (THF and MeOH). The product remains dissolved in the residual aqueous phase as the potassium salt.

  • Self-Validating Isolation: Cool the aqueous phase in an ice bath and slowly acidify with 1M HCl until the pH reaches 2-3. The target carboxylic acid will spontaneously precipitate out of solution as a white crystalline solid.

  • Final Collection: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the final product (83% yield) [1].

References

  • Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH European Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Design, synthesis, and biological studies of novel 3-benzamidobenzoic acid derivatives as farnesoid X receptor partial agonist European Journal of Medicinal Chemistry, 2021. URL:[Link]

Application Notes and Protocols: A Guide to the Synthesis of 3-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropylmethoxy Moiety in Medicinal Chemistry

3-(cyclopropylmethoxy)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The cyclopropylmethoxy group is a common motif in pharmacologically active molecules, often introduced to enhance metabolic stability, improve potency, and fine-tune physicochemical properties such as lipophilicity. This application note provides a comprehensive guide for the reliable synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and troubleshoot as necessary.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most efficient and widely applicable method for the preparation of this compound is a two-step sequence commencing with the readily available methyl 3-hydroxybenzoate. This strategy involves:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 3-hydroxybenzoate is alkylated with (bromomethyl)cyclopropane in the presence of a suitable base to form the corresponding ether, methyl 3-(cyclopropylmethoxy)benzoate.

  • Saponification: The methyl ester of the intermediate is then hydrolyzed under basic conditions to yield the desired this compound.

This approach is advantageous due to the commercial availability of the starting materials, the high efficiency of the Williamson ether synthesis for this type of transformation, and the straightforward nature of the final hydrolysis step.

Part 1: Williamson Ether Synthesis of Methyl 3-(cyclopropylmethoxy)benzoate

Reaction Principle

The Williamson ether synthesis is a cornerstone of organic synthesis, proceeding via an SN2 mechanism.[1][2] In this reaction, a deprotonated alcohol (an alkoxide) acts as a nucleophile and attacks an electrophilic carbon atom bearing a good leaving group, such as a halide. In this specific application, the weakly acidic phenolic hydroxyl group of methyl 3-hydroxybenzoate is deprotonated by a base to form a phenoxide ion. This potent nucleophile then displaces the bromide ion from (bromomethyl)cyclopropane to form the desired ether linkage.

The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it effectively solvates the cation of the base, leaving the anionic nucleophile more reactive, thereby accelerating the SN2 reaction.

Diagram of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Ether Formation reagents Methyl 3-hydroxybenzoate (Bromomethyl)cyclopropane Potassium Carbonate solvent Dimethylformamide (DMF) reagents->solvent Dissolve reaction Heat at 70-80 °C Monitor by TLC solvent->reaction React workup Aqueous Workup Extraction with Ethyl Acetate reaction->workup Quench & Extract purification_ester Column Chromatography workup->purification_ester Purify intermediate Methyl 3-(cyclopropylmethoxy)benzoate purification_ester->intermediate Isolate

Caption: Workflow for the Williamson Ether Synthesis of the intermediate ester.

Experimental Protocol

Materials and Reagents:

  • Methyl 3-hydroxybenzoate

  • (Bromomethyl)cyclopropane[3]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Add (bromomethyl)cyclopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude methyl 3-(cyclopropylmethoxy)benzoate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

ParameterRecommended Condition
Base Anhydrous Potassium Carbonate
Solvent Anhydrous Dimethylformamide (DMF)
Temperature 70-80 °C
Reaction Time 4-6 hours (monitor by TLC)
Purification Silica Gel Column Chromatography

Part 2: Saponification of Methyl 3-(cyclopropylmethoxy)benzoate

Reaction Principle

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.[4] In this step, the methyl ester intermediate is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in a protic solvent mixture like methanol and water. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to afford the final product, this compound.

Diagram of the Saponification and Purification Workflow

Saponification_Purification cluster_step2 Step 2: Saponification & Purification intermediate_ester Methyl 3-(cyclopropylmethoxy)benzoate hydrolysis Sodium Hydroxide Methanol/Water Reflux intermediate_ester->hydrolysis Hydrolyze acidification Acidify with HCl (aq) hydrolysis->acidification Neutralize precipitation Precipitation of Product acidification->precipitation filtration Vacuum Filtration precipitation->filtration Isolate recrystallization Recrystallization (e.g., Ethanol/Water) filtration->recrystallization Purify final_product This compound recrystallization->final_product Dry

Caption: Workflow for the saponification of the ester and purification of the final product.

Experimental Protocol

Materials and Reagents:

  • Methyl 3-(cyclopropylmethoxy)benzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 1 M solution

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Büchner funnel and flask for vacuum filtration

  • Beakers and Erlenmeyer flasks

Procedure:

  • Dissolve methyl 3-(cyclopropylmethoxy)benzoate (1.0 eq) in a mixture of methanol and water in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with hydrochloric acid. A white precipitate should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing the filter cake with cold deionized water.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5]

  • Dry the purified crystals under vacuum to obtain the final product.

ParameterRecommended Condition
Base Sodium Hydroxide or Potassium Hydroxide
Solvent Methanol/Water mixture
Temperature Reflux
Reaction Time 2-4 hours (monitor by TLC)
Purification Recrystallization

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the cyclopropylmethoxy group, and the cyclopropyl protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carboxylic acid carbon, the aromatic carbons, the methylene carbon, and the cyclopropyl carbons.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and C-O stretching bands for the ether linkage.[7][8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns.[9]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Safety Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • (Bromomethyl)cyclopropane: This reagent is flammable and an irritant.[3] Avoid inhalation and contact with skin and eyes.

  • 3-Hydroxybenzoic Acid: May cause skin and eye irritation.[10]

  • Dimethylformamide (DMF): DMF is a potential reproductive toxin. Handle with care and avoid exposure.

  • Strong Bases (NaOH, KOH): Corrosive and can cause severe burns. Handle with caution.

  • Strong Acids (HCl): Corrosive and can cause severe burns. Handle with caution.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Cole-Parmer. (2006, July 13). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid. Retrieved from [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). benzoic acid (NMR Spectrum). Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0009090). Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Benzoic Acid Samples | PDF | Infrared Spectroscopy | Chemistry. Retrieved from [Link]

  • Chegg.com. (2019, April 9). Solved SCC2211 Organic Chemistry 1H-NMR spectrum of benzoic | Chegg.com. Retrieved from [Link]

  • ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). FT-IR Spectroscopic Study of M(Benzoic Acid). Retrieved from [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions Using 3-(Cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Amide Bond and the Utility of Novel Carboxylic Acids

The formation of the amide bond is arguably the most critical and frequently employed reaction in medicinal chemistry and drug development.[1][2] It forms the backbone of peptides and proteins and is a ubiquitous structural motif in a vast array of pharmaceuticals.[2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Consequently, a diverse toolkit of coupling reagents has been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[2][3][4]

This guide provides a detailed exploration of amide coupling reactions utilizing 3-(cyclopropylmethoxy)benzoic acid, a versatile building block in contemporary drug discovery. The presence of the cyclopropylmethoxy group can impart desirable physicochemical properties to a molecule, such as increased metabolic stability and improved lipophilicity. This document will furnish researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for the successful implementation of this key transformation.

The ‘Why’: Understanding the Core Principles of Amide Coupling

The fundamental principle of amide coupling lies in the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved through the use of an activating agent (coupling reagent).[2][5] The process can be broadly divided into two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides), an active ester, an acylphosphonium salt, or an acylaminium/uronium salt.[2][5] This activation step is often the rate-determining step of the reaction.

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate. This is followed by the elimination of the leaving group, resulting in the formation of the stable amide bond.

Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently included.[1][6] These additives can trap the activated intermediate to form a more stable, yet still reactive, active ester. This two-step activation process minimizes side reactions, such as racemization in the case of chiral carboxylic acids, and often improves reaction yields.[6]

Visualizing the General Amide Coupling Workflow

The following diagram illustrates the typical sequence of steps in a one-pot amide coupling reaction.

AmideCouplingWorkflow cluster_reactants Reactant Preparation Carboxylic_Acid This compound Reaction_Setup Combine Reactants (Carboxylic Acid, Coupling Reagent, Base in Solvent) Carboxylic_Acid->Reaction_Setup Amine Amine Coupling Partner Amine_Addition Add Amine Amine->Amine_Addition Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Reaction_Setup Base Base (e.g., DIPEA) Base->Reaction_Setup Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Setup Activation Stir for Activation (Formation of Active Intermediate) Reaction_Setup->Activation Pre-activation Activation->Amine_Addition Reaction_Monitoring Monitor Reaction (TLC, LC-MS) Amine_Addition->Reaction_Monitoring Stir at RT Workup Aqueous Workup (Quench, Extract, Wash) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product AmideCouplingMechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt HOBt RNH2 R'-NH₂ (Amine) HOBt_Ester HOBt Active Ester (More Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt - EDU Amide Amide Product HOBt_Ester->Amide + R'-NH₂ - HOBt (regenerated) EDU EDU (Byproduct)

Sources

Using 3-(cyclopropylmethoxy)benzoic acid as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Cyclopropylmethoxy)benzoic Acid Derivatives as Pharmaceutical Building Blocks

Executive Summary

In modern medicinal chemistry, the strategic selection of functional groups dictates both the pharmacokinetic profile and the target binding affinity of an Active Pharmaceutical Ingredient (API). The cyclopropylmethoxy group is highly valued for its unique steric bulk, metabolic stability, and lipophilicity. Specifically, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (DGM) serves a dual purpose in drug development: it is the critical intermediate for synthesizing the FDA-approved Phosphodiesterase-4 (PDE4) inhibitor, and it exhibits independent pharmacological activity as a potent anti-fibrotic agent.

This guide provides a comprehensive, bench-ready framework for synthesizing, validating, and applying this building block in pharmaceutical workflows.

Physicochemical Profiling & Specifications

Before initiating any synthetic or biological workflow, it is critical to verify the physicochemical parameters of the building block. The presence of the difluoromethoxy group significantly alters the electron density of the aromatic ring, impacting downstream coupling efficiencies.

Table 1: Quantitative Physicochemical Data for DGM

PropertySpecification / Value
Chemical Name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
CAS Number 162401-62-9
Molecular Formula C₁₂H₁₂F₂O₄
Molecular Weight 258.22 g/mol
Topological Polar Surface Area (TPSA) 55.8 Ų
Physical Form White to off-white crystalline solid
Solubility Soluble in DMSO (≥20 mg/mL) and Methanol; slightly soluble in water
Purity Requirement (HPLC) ≥ 98.0% (Pharmaceutical Intermediate Grade)

Data sourced from .

Chemical Synthesis & API Construction

The conversion of the aldehyde precursor to the DGM building block, and subsequently to the Roflumilast API, requires precise chemoselectivity.

SynthesisWorkflow SM Aldehyde Precursor Ox Pinnick Oxidation (NaClO2) SM->Ox Oxidation BB DGM Building Block (Carboxylic Acid) Ox->BB Scavenge HOCl Act Acid Activation (SOCl2) BB->Act Chlorination Amine Amidation (NaH + Amine) Act->Amine Coupling API Roflumilast API Amine->API Crystallization

Chemical synthesis workflow from aldehyde precursor to the Roflumilast API.
Protocol 2.1: Synthesis of DGM via Pinnick Oxidation

Scientific Causality: The Pinnick oxidation is chosen over harsher oxidants (like KMnO₄) because it selectively oxidizes the aldehyde to a carboxylic acid without cleaving the sensitive cyclopropylmethoxy ether linkage. However, the reaction generates hypochlorous acid (HOCl) as a byproduct, which can aggressively chlorinate the electron-rich aromatic ring. To prevent this, sulfamic acid is introduced as a mandatory chlorine scavenger.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mmol of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde and 75 mmol of sulfamic acid in 50 mL of glacial acetic acid.

  • Oxidation: Slowly add a solution of sodium chlorite (NaClO₂, 75 mmol) dissolved in 15 mL of deionized water dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir for 1 hour. Self-Validation Step: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot disappears.

  • Workup: Quench the reaction by adding 300 mL of cold water. The DGM product will precipitate as a white solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and dry at 40°C overnight.

  • Validation: Confirm structure via ¹H-NMR. Ensure the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the broad carboxylic acid OH peak (~12.5 ppm).

Protocol 2.2: Amidation to Form Roflumilast

Scientific Causality: The target amine, 3,5-dichloro-4-aminopyridine, is exceptionally electron-deficient due to the two electron-withdrawing chlorine atoms and the pyridine nitrogen. Standard peptide coupling reagents (e.g., EDC/HOBt) will fail. Therefore, the DGM carboxylic acid must first be converted to a highly reactive acid chloride, and the amine must be deprotonated by a strong base (Sodium Hydride, NaH) to force the nucleophilic attack.

Step-by-Step Methodology:

  • Activation: Reflux DGM (10 mmol) in 15 mL of thionyl chloride (SOCl₂) with a catalytic drop of DMF for 2 hours. Distill off excess SOCl₂ under reduced pressure to yield the acid chloride.

  • Deprotonation: In a separate flame-dried flask under N₂, suspend NaH (12 mmol, 60% dispersion in mineral oil) in anhydrous THF (20 mL). Slowly add 3,5-dichloro-4-aminopyridine (10 mmol) at 0°C. Stir for 30 minutes to form the amide anion.

  • Coupling: Dissolve the acid chloride in 10 mL of anhydrous THF and add it dropwise to the amine solution at 0°C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching & Purification: Quench carefully with saturated NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from ethanol/water to yield pure Roflumilast.

Biological Evaluation: Anti-Fibrotic & PDE4 Assays

Beyond its role as an intermediate, DGM demonstrates profound direct biological activity. Recent studies have proven that DGM attenuates Transforming Growth Factor-β1 (TGF-β1)-induced Epithelial-Mesenchymal Transition (EMT) and bleomycin-induced pulmonary fibrosis .

SignalingPathway DGM DGM / Roflumilast PDE4 PDE4 Enzyme DGM->PDE4 Inhibits cAMP Intracellular cAMP DGM->cAMP Accumulates TGFb TGF-β1 / Smad2/3 DGM->TGFb Direct Inhibition PDE4->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates PKA->TGFb Suppresses EMT EMT Transition TGFb->EMT Promotes Fibrosis Pulmonary Fibrosis EMT->Fibrosis ECM Deposition

Mechanism of action detailing PDE4 inhibition and TGF-β1/Smad pathway suppression.
Protocol 3.1: Evaluating Anti-Fibrotic Activity In Vitro

Scientific Causality: TGF-β1 induces EMT in A549 lung epithelial cells, causing them to lose epithelial characteristics (E-cadherin) and adopt a fibrotic, mesenchymal phenotype (α-SMA, vimentin). By treating cells with DGM, we can quantify the suppression of Smad2/3 phosphorylation, directly validating the compound's ability to halt extracellular matrix deposition.

Step-by-Step Methodology:

  • Cell Culture: Seed A549 cells in 6-well plates at a density of

    
     cells/well. Culture in DMEM supplemented with 10% FBS until 70% confluent.
    
  • Starvation & Stimulation: Starve cells in serum-free DMEM for 12 hours to synchronize the cell cycle. Co-treat the cells with 5 ng/mL recombinant human TGF-β1 and varying concentrations of DGM (50, 100, 200 µM) for 48 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylated Smad2/3).

  • Western Blotting: Separate proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for E-cadherin, α-SMA, vimentin, and p-Smad2/3.

  • Validation: Self-Validation Step: Always probe for GAPDH as a loading control. The densitometry ratio of target proteins to GAPDH ensures that observed downregulations in α-SMA are due to DGM's pharmacological effect, not unequal protein loading or cell death.

References

  • Sun, T., Li, H., Zhang, Y., Xiong, G., Liang, Y., Lu, F., Zheng, R., Zou, Q., & Hao, J. (2023). "Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo." International Journal of Molecular Sciences, 24(7), 6172.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 449193, Roflumilast." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2394006, 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid." PubChem.[Link]

Introduction: Navigating the Esterification of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Esterification of 3-(cyclopropylmethoxy)benzoic Acid

This compound is a valuable carboxylic acid derivative employed by medicinal chemists and drug development professionals as a versatile scaffold for synthesizing complex molecular architectures.[1] The ester functional group serves as a crucial component in many active pharmaceutical ingredients (APIs), influencing properties such as solubility, cell permeability, and metabolic stability. Consequently, the efficient and reliable synthesis of esters from this compound is a frequent and critical task in the discovery pipeline.

This guide provides an in-depth analysis of three distinct, field-proven protocols for the esterification of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind each method, offering insights into why specific reagents and conditions are chosen. This approach is designed to empower researchers to not only replicate these protocols but also to adapt and troubleshoot them for their unique substrates and objectives. We will explore a classic acid-catalyzed method, a mild carbodiimide-mediated coupling, and a high-reactivity acid chloride-based approach, providing a comprehensive toolkit for the modern synthetic chemist.

Protocol 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is one of the most fundamental reactions in organic chemistry, valued for its simplicity and use of inexpensive reagents.[2] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3]

Expertise & Experience: The "Why" Behind the Method

The core principle of the Fischer esterification is the acid-catalyzed nucleophilic acyl substitution.[4] The reaction is an equilibrium process, and to drive it towards the ester product, Le Châtelier's principle is exploited.[5] This is achieved in one of two ways: either by using a large excess of the alcohol, which also often serves as the solvent, or by actively removing the water byproduct as it forms, for example, through the use of a Dean-Stark apparatus.[2][5] The strong acid catalyst protonates the carbonyl oxygen of the benzoic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[4]

Experimental Protocol: Synthesis of Methyl 3-(cyclopropylmethoxy)benzoate

Reagents & Equipment:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g, 26.0 mmol).

  • Add a large excess of methanol (e.g., 50 mL), which acts as both reagent and solvent.[6]

  • While stirring and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (e.g., 0.5 mL) dropwise.[6]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C for methanol). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After cooling to room temperature, carefully concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.[6]

  • Dissolve the residue in an organic solvent like ethyl acetate (50 mL) and transfer it to a separatory funnel containing 50 mL of water.[7]

  • Carefully add saturated NaHCO₃ solution in portions to the separatory funnel to neutralize the acidic catalyst and remove unreacted benzoic acid.[8] Caution: CO₂ evolution will cause pressure buildup; vent the funnel frequently.[7] Continue adding until the aqueous layer is basic (test with pH paper).

  • Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).[6]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.[8]

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.[7]

Visualization: Fischer Esterification Workflow

Fischer_Esterification_Workflow reagents 1. Combine Benzoic Acid, excess MeOH, and H₂SO₄ reflux 2. Heat to Reflux (4-6 hours) reagents->reflux concentrate 3. Concentrate to remove excess MeOH reflux->concentrate extract 4. Dissolve in EtOAc & wash with H₂O concentrate->extract neutralize 5. Wash with sat. NaHCO₃ Solution extract->neutralize wash 6. Wash with H₂O and Brine neutralize->wash dry 7. Dry (MgSO₄) & Filter wash->dry evaporate 8. Evaporate Solvent in vacuo dry->evaporate purify 9. Purify via Distillation or Chromatography evaporate->purify product Pure Methyl Ester purify->product

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification - Mild & Efficient Coupling

For substrates that are sensitive to the harsh acidic conditions and high temperatures of the Fischer esterification, the Steglich method provides a powerful alternative.[9] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more modern, water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11]

Expertise & Experience: The "Why" Behind the Method

The Steglich esterification operates under mild, often room-temperature, conditions. The carbodiimide (EDC) activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is essentially a "super" activated ester. However, this intermediate can undergo a non-productive intramolecular rearrangement to a stable N-acylurea.[10] This is where the catalyst, DMAP, plays a crucial role. As a superior nucleophile compared to the alcohol, DMAP rapidly intercepts the O-acylisourea to form an even more reactive acylpyridinium species.[14] This species does not undergo rearrangement and is readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst in the process. The driving force is the formation of a very stable urea byproduct.[12] We recommend EDC over DCC because its corresponding urea byproduct is water-soluble, vastly simplifying purification via a simple aqueous extraction.[15]

Experimental Protocol: Synthesis of an Alkyl 3-(cyclopropylmethoxy)benzoate

Reagents & Equipment:

  • This compound

  • Alcohol (R-OH, e.g., isopropanol), 1.2 equivalents

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), 1.2 equivalents

  • DMAP (4-Dimethylaminopyridine), 0.1 equivalents (catalytic)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 1.0 g, 5.2 mmol) in anhydrous DCM (25 mL).

  • Add the alcohol (6.24 mmol) and the catalytic amount of DMAP (0.064 g, 0.52 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add EDC (1.0 g, 6.24 mmol) to the stirred solution portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor completion by TLC.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove DMAP and any unreacted EDC, water (1 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted acid, and finally brine (1 x 20 mL).[15]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude ester is often of high purity, but can be further purified by flash column chromatography if needed.

Visualization: Steglich Esterification Mechanism & Workflow

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis & Ester Formation Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC Acylpyridinium Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP O_Acylisourea->Acylpyridinium Fast DMAP DMAP Ester Ester Acylpyridinium->Ester + R'-OH Acylpyridinium->Ester Nucleophilic Attack Alcohol R'-OH EDU EDU (Byproduct)

Caption: Key steps in the DMAP-catalyzed Steglich esterification.

Steglich_Workflow reagents 1. Dissolve Acid, Alcohol, DMAP in anhydrous DCM cool 2. Cool to 0 °C reagents->cool add_edc 3. Add EDC cool->add_edc react 4. Stir at RT (12-18 hours) add_edc->react wash_hcl 5. Wash with 1 M HCl react->wash_hcl wash_bicarb 6. Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry (MgSO₄) & Concentrate wash_brine->dry purify 9. Purify via Chromatography (if needed) dry->purify product Pure Ester purify->product

Caption: Workflow for EDC-mediated Steglich Esterification.

Protocol 3: Acid Chloride-Mediated Esterification - The High-Reactivity Route

When dealing with particularly unreactive or sterically hindered alcohols, a more forceful approach may be required. Converting the carboxylic acid to its corresponding acid chloride dramatically increases its electrophilicity, enabling reactions that might otherwise fail.[16] This is a two-step process: first, formation of the acid chloride, and second, its reaction with the alcohol.[17]

Expertise & Experience: The "Why" Behind the Method

Carboxylic acids are only moderately electrophilic. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the hydroxyl group of the acid into an excellent leaving group.[16] The resulting acid chloride possesses a highly electrophilic carbonyl carbon due to the strong electron-withdrawing inductive effect of the chlorine atom. This activated intermediate reacts rapidly, and often exothermically, with nucleophiles like alcohols to form the ester.[18] The reaction is typically irreversible. A base, such as pyridine or triethylamine, is often included in the second step to neutralize the HCl byproduct that is formed, preventing it from causing unwanted side reactions.[16]

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of 3-(cyclopropylmethoxy)benzoyl chloride

Reagents & Equipment:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl Chloride

  • A catalytic drop of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Apparatus for reaction under an inert atmosphere with reflux

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (e.g., 2.0 g, 10.4 mmol) and an anhydrous solvent like toluene (20 mL).

  • Add thionyl chloride (1.1 mL, 15.6 mmol, 1.5 equiv.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Isolation: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride in vacuo. The resulting crude 3-(cyclopropylmethoxy)benzoyl chloride is often used directly in the next step without further purification.

Part B: Esterification with an Alcohol

Reagents & Equipment:

  • Crude 3-(cyclopropylmethoxy)benzoyl chloride from Part A

  • Alcohol (R-OH), 1.0 equivalent

  • Pyridine or Triethylamine (Et₃N), 1.2 equivalents

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the alcohol (10.4 mmol) and pyridine (1.0 mL, 12.5 mmol) in anhydrous DCM (25 mL) in a flask under an inert atmosphere and cool to 0 °C.

  • Acid Chloride Addition: Dissolve the crude acid chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the cooled alcohol/pyridine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in the Steglich esterification protocol (washing with dilute acid, base, and brine) to isolate the final ester product.

Visualization: Acid Chloride Esterification Workflow

AcidChloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Ester Formation start_acid Benzoic Acid add_socl2 Add SOCl₂, Reflux start_acid->add_socl2 acid_chloride Crude Acid Chloride add_socl2->acid_chloride add_chloride Add Acid Chloride acid_chloride->add_chloride start_alcohol Alcohol + Pyridine in DCM at 0 °C start_alcohol->add_chloride react Stir at RT add_chloride->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup purify Dry, Concentrate, & Purify workup->purify final_product Pure Ester purify->final_product

Caption: Two-step workflow for esterification via an acid chloride intermediate.

Comparative Summary of Protocols

FeatureFischer-Speier EsterificationSteglich Esterification (EDC/DMAP)Acid Chloride-Mediated Esterification
Conditions High temp (reflux), strong acid (H₂SO₄)[2]Mild (0 °C to RT), neutral pHTwo steps: Reflux, then 0 °C to RT[16]
Key Reagents Excess Alcohol, H₂SO₄EDC, DMAP, AlcoholSOCl₂, Alcohol, Pyridine
Advantages Inexpensive, simple setup, good for primary/secondary alcohols[2][3]Mild conditions, good for sensitive substrates, easy workup (water-soluble byproduct)[15]High yielding, effective for hindered alcohols, irreversible[16][19]
Disadvantages Harsh conditions (not for sensitive molecules), reversible reaction[5]More expensive reagents, DMAP is toxic[14]Two-step process, requires handling of corrosive/moisture-sensitive reagents (SOCl₂)[19]
Typical Yields Moderate to GoodGood to ExcellentExcellent

Trustworthiness: Product Purification and Characterization

A protocol's trustworthiness is validated by the purity and confirmed identity of the final product. Regardless of the synthetic method chosen, a consistent workup and characterization strategy is essential.

General Purification Strategy
  • Aqueous Workup: The initial workup for both the Steglich and Acid Chloride methods involves sequential washes with dilute acid (e.g., 1M HCl or 5% citric acid) to remove basic impurities like DMAP or pyridine, followed by a wash with a dilute base (saturated NaHCO₃) to remove any unreacted carboxylic acid.[7][8] A final wash with brine helps to break up emulsions and begin the drying process.

  • Drying & Concentration: The organic layer is dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Final Purification: While the crude product may be sufficiently pure, flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) is the most reliable method for achieving high purity. For non-volatile esters, vacuum distillation is also an option.[7][20]

Self-Validation Through Characterization

The identity and purity of the synthesized ester must be confirmed by spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. For a methyl ester, a characteristic singlet for the methyl group (–OCH₃) would be expected around 3.9 ppm. The aromatic protons of the benzoic acid ring and the protons of the cyclopropylmethoxy group will have distinct chemical shifts and coupling patterns that confirm the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Key signals to identify include the ester carbonyl (C=O) at ~166 ppm, the aromatic carbons, and the carbons of the cyclopropylmethoxy group.[21]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For methyl 3-(cyclopropylmethoxy)benzoate (C₁₂H₁₄O₃), the expected monoisotopic mass is 206.0943 g/mol . Techniques like ESI-MS would show the [M+H]⁺ or [M+Na]⁺ adducts.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups. The most prominent feature will be the strong C=O stretch of the ester group, typically found in the 1715-1730 cm⁻¹ region. The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator of reaction completion.

Conclusion

The esterification of this compound can be successfully achieved through several reliable methods. The choice of protocol should be guided by the specific alcohol being used, the scale of the reaction, the sensitivity of the substrates to harsh conditions, and cost considerations.

  • For simple, robust primary or secondary alcohols where cost is a factor, the Fischer-Speier Esterification is a solid choice.

  • For acid-sensitive substrates or when mild conditions and a straightforward workup are paramount, the Steglich Esterification with EDC and catalytic DMAP is the superior method.

  • For sterically hindered or otherwise unreactive alcohols where maximizing yield is the primary goal, the two-step Acid Chloride-Mediated Esterification offers the highest reactivity and is often the most effective solution.

By understanding the mechanistic principles behind each protocol, researchers can make informed decisions to best achieve their synthetic goals.

References

  • Scribd. Steglich Esterification Overview. Available from: [Link]

  • Wikipedia. Steglich esterification. (2023). Available from: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

  • Camp, D., Harvey, P. J., & Jenkins, I. D. (2015). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron. Available from: [Link]

  • SynArchive. Steglich Esterification. (2015). Available from: [Link]

  • ChemTalk. What is Fischer Esterification?. (2023). Available from: [Link]

  • University of Toronto. Lab5 procedure esterification. Available from: [Link]

  • PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Muramoto, N., et al. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Synthesis.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available from: [Link]

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
  • Hughes, D. L., et al. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry.
  • Wikipedia. Fischer–Speier esterification. (2023). Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (2023). Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • SSERC. Hydrolysis of ethyl benzoate. Available from: [Link]

  • Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2023). Available from: [Link]

  • American Chemical Society.
  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • LibreTexts Chemistry. Chemistry of Acid Halides. (2024). Available from: [Link]

  • Organic Syntheses. Procedure. Available from: [Link]

  • Chemguide. preparation of esters. Available from: [Link]

  • PubChemLite. This compound (C11H12O3). Available from: [Link]

  • CAS Common Chemistry. 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. Available from: [Link]

  • YouTube. synthesis of esters from acid chlorides. (2019). Available from: [Link]

  • Google Patents. US2766273A - Esterification of acids.
  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). Available from: [Link]

  • PubChem. 3-Methoxybenzoic acid, 3-phenylpropyl ester. National Center for Biotechnology Information. Available from: [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry.
  • Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Available from: [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2011). Available from: [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). Available from: [Link]

  • NIST. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. National Institute of Standards and Technology. Available from: [Link]

Sources

Application Note: Advanced Strategies for the Aromatic Functionalization of 3-(Cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Logic

3-(Cyclopropylmethoxy)benzoic acid is a highly privileged scaffold in medicinal chemistry, serving as a critical precursor for phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast) and various G-protein coupled receptor (GPCR) ligands. Functionalizing the aromatic core of this molecule requires a deep understanding of competing electronic and steric effects.

The aromatic ring is under the influence of two opposing directing groups:

  • The Carboxylic Acid (-COOH) at C1: A strongly electron-withdrawing, meta-directing, and deactivating group.

  • The Cyclopropylmethoxy Group (-OCH₂Cp) at C3: A strongly electron-donating, ortho/para-directing, and activating group.

Because the alkoxy group's activating power heavily outweighs the deactivating nature of the carboxylic acid, electrophilic aromatic substitution (EAS) is overwhelmingly directed to the positions ortho and para to the -OCH₂Cp group (C2, C4, and C6). However, achieving precise regiocontrol—especially when targeting the sterically hindered C2 or the electronically mismatched C6 position—requires advanced synthetic methodologies such as Directed ortho Metalation (DoM) and Transition-Metal Catalyzed C–H Activation.

G SM 3-(Cyclopropylmethoxy) benzoic acid EAS Electrophilic Aromatic Substitution (EAS) SM->EAS DoM Directed Ortho Metalation (DoM) SM->DoM CH_Act Pd-Catalyzed C-H Activation SM->CH_Act C4 C4 Position (Para to Alkoxy) EAS->C4 C2_C6 C2 / C6 Positions (Ortho to DMGs) DoM->C2_C6 C6_CH C6 Position (Ortho to COOH) CH_Act->C6_CH

Regioselectivity map for the functionalization of this compound.

Protocol I: Regioselective Electrophilic Bromination at C4

Mechanistic Causality: To install a halogen at the C4 position (para to the alkoxy group), standard bromination conditions (Br₂ in AcOH) often lead to mixtures of C4 and C6 isomers, alongside over-brominated degradation products. By utilizing N-Bromosuccinimide (NBS) in Hexafluoroisopropanol (HFIP), we exploit HFIP's unique hydrogen-bond donating capability. HFIP strongly activates NBS by hydrogen-bonding to its carbonyl groups, generating a highly reactive electrophilic bromine species while simultaneously stabilizing the resulting Wheland intermediate [1]. This dramatically enhances para-selectivity (C4) and suppresses reactivity at the sterically encumbered C2 and C6 positions.

Self-Validation System: The protocol incorporates an internal standard (biphenyl, 0.1 eq) to allow real-time UPLC-UV monitoring. The reaction is considered self-validated when the mass corresponding to the dibrominated species (m/z 347/349/351) remains below 2% relative to the mono-brominated product (m/z 269/271), confirming that steric shielding is maintained.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 100 mL round-bottom flask with this compound (5.0 mmol, 1.0 eq) and biphenyl (0.5 mmol, 0.1 eq, internal standard).

  • Solvation: Dissolve the mixture in 25 mL of HFIP. Stir at 0 °C under an argon atmosphere.

  • Electrophile Addition: Add NBS (5.25 mmol, 1.05 eq) portion-wise over 15 minutes to prevent localized heating. Keep the flask shielded from light using aluminum foil to prevent radical pathway initiation.

  • Monitoring: Stir for 2 hours at room temperature. Extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. Proceed only when starting material conversion is >98%.

  • Quenching & Workup: Quench the reaction with 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy residual electrophilic bromine. Remove HFIP under reduced pressure (recoverable via distillation).

  • Isolation: Extract the aqueous residue with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from heptane/EtOAc to yield 4-bromo-3-(cyclopropylmethoxy)benzoic acid.

Protocol II: Directed ortho Metalation (DoM) at C2/C6

Mechanistic Causality: Functionalizing the C2 or C6 positions requires overriding the natural EAS para-preference. Directed ortho Metalation (DoM) achieves this by utilizing heteroatom-containing functional groups to pre-coordinate an alkyllithium base, directing deprotonation to the adjacent ortho proton [2]. Because the free carboxylic acid is incompatible with strong nucleophiles, it must first be treated with a sacrificial equivalent of base to form the lithium carboxylate, or protected as an amide/oxazoline. In this protocol, we utilize the in situ generated lithium carboxylate, which acts as a weak Directed Metalation Group (DMG). The adjacent alkoxy group acts as a strong DMG. Treatment with sec-BuLi and TMEDA (Tetramethylethylenediamine) breaks down the hexameric alkyllithium aggregates, increasing the kinetic basicity required to deprotonate the C6 position (or C2, depending on steric tuning).

Self-Validation System: DoM reactions are highly sensitive to moisture and temperature. To validate the formation of the aryllithium intermediate before adding expensive electrophiles, a deuterium quench is employed. A 0.1 mL aliquot is injected into MeOD. If ¹H-NMR shows >95% disappearance of the C6/C2 aromatic proton, the metalation is validated.

G Step1 1. Carboxylate Formation (1.0 eq n-BuLi, THF, -78 °C) Step2 2. Ortho-Lithiation (1.2 eq sec-BuLi, TMEDA, -78 °C) Step1->Step2 Step3 3. Self-Validation (MeOD Quench & 1H-NMR) Step2->Step3 Aliquot check Step4 4. Electrophile Trapping (e.g., DMF, I2, B(OMe)3) Step2->Step4 Step5 5. Aqueous Workup & Acidification Step4->Step5

Step-by-step workflow and validation checkpoints for Directed ortho Metalation.

Step-by-Step Methodology
  • Setup: In a rigorously flame-dried Schlenk flask under argon, dissolve this compound (5.0 mmol) in anhydrous THF (30 mL). Add TMEDA (11.0 mmol, 2.2 eq).

  • Carboxylate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (5.0 mmol, 1.0 eq of a 2.5 M solution in hexanes) over 10 minutes. Stir for 15 minutes.

  • Lithiation: Dropwise add sec-BuLi (6.0 mmol, 1.2 eq of a 1.4 M solution in cyclohexane). Maintain the temperature strictly at -78 °C for 2 hours.

  • Validation Check: Withdraw 0.1 mL of the reaction mixture via syringe and quench into a vial containing 0.5 mL MeOD. Evaporate the solvent and take a rapid ¹H-NMR to confirm >95% lithiation.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF, 15.0 mmol, 3.0 eq, for formylation) in one portion. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Quench with 1M HCl to pH 2. Extract with EtOAc (3 × 30 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol III: Palladium-Catalyzed C–H Activation at C6

Mechanistic Causality: Recent advancements allow the free carboxylic acid to act as a transient directing group for Transition-Metal Catalyzed C–H functionalization [3]. By using Pd(OAc)₂ in the presence of an amino acid ligand (e.g., N-acetylglycine), the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The carboxylic acid coordinates the Pd(II) center, delivering it precisely to the C6 position (ortho to the COOH). The amino acid ligand lowers the activation energy of the C–H cleavage step, allowing the reaction to proceed under milder conditions and avoiding the use of stoichiometric organolithium reagents.

Step-by-Step Methodology
  • Reaction Assembly: In a 20 mL sealed pressure tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), N-acetylglycine (0.2 mmol, 20 mol%), and Ag₂CO₃ (1.5 mmol, 1.5 eq).

  • Coupling Partner: Add the coupling partner (e.g., an aryl iodide for arylation, 1.5 mmol, 1.5 eq).

  • Solvent & Heating: Add 5 mL of HFIP/AcOH (9:1 v/v). Seal the tube and heat to 85 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove silver salts and palladium black.

  • Purification: Concentrate the filtrate and purify via preparative HPLC to isolate the C6-functionalized product.

Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes and operational parameters for the three distinct functionalization strategies.

MethodologyTarget PositionDirecting Group(s)Typical YieldRegioselectivityKey Reagents / Catalysts
EAS Bromination C4-OCH₂Cp (Dominant)85–90%>95:5 (C4:C6)NBS, HFIP, 0 °C to RT
Directed ortho Metalation C2 / C6-COO⁻ & -OCH₂Cp65–75%Tunable via DMGsec-BuLi, TMEDA, -78 °C
Pd-Catalyzed C–H Act. C6-COOH (Transient)60–70%>99:1 (C6:C2)Pd(OAc)₂, Ag₂CO₃, Ligand

References

  • Colomer, I., Chamberlain, A. E. R., Haughey, M. B., & Donohoe, T. J. (2017). Hexafluoroisopropanol as a highly versatile solvent. Nature Reviews Chemistry, 1, 0088. URL:[Link]

  • Murie, V. E., Nicolino, P. V., dos Santos, T., Gambacorta, G., Nishimura, R. H. V., Perovani, I. S., Furtado, L. C., Costa-Lotufo, L. V., & Vessecchi, R. (2021). Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. Organic Process Research & Development, 25(10), 2188-2191. URL:[Link]

  • Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). Weak Coordination as a Guiding Principle in C–H Functionalization. Accounts of Chemical Research, 45(6), 788-802. URL:[Link]

Crystallization methods for 3-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 3-(cyclopropylmethoxy)benzoic acid

Abstract

This comprehensive guide details methodologies for the crystallization of this compound, a key intermediate in pharmaceutical synthesis. The document provides an in-depth analysis of various crystallization techniques, including cooling, anti-solvent, and evaporative crystallization, tailored for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with a strong emphasis on the scientific principles that govern experimental choices. By explaining the causality behind process parameters such as solvent selection, cooling rate, and agitation, this guide empowers researchers to not only replicate these methods but also to rationally optimize them for achieving high purity, desired crystal morphology, and robust yield.

Physicochemical Profile and Its Implications for Crystallization

Understanding the physicochemical properties of this compound is the cornerstone of developing a successful crystallization strategy. The molecule's structure, featuring a carboxylic acid group, an ether linkage, and a cyclopropyl ring, results in moderate polarity and specific solubility characteristics.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue / ObservationImplication for Crystallization
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol Essential for calculating molarity and yield.
Predicted XlogP 2.8 - 2.9[1][2]Indicates moderate lipophilicity. Suggests solubility in a range of organic solvents like alcohols, acetone, and ethyl acetate, with lower solubility in non-polar solvents like hexanes and limited solubility in water.
Physical Form Expected to be a solid at room temperature.[2]Crystallization is an appropriate purification method.
Melting Point Not reported. A related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, melts at 118-120°C.[3]The melting point will be a key indicator of purity post-crystallization. A sharp melting point close to the literature value (once determined) indicates high purity.
Key Structural Features Carboxylic acid, Phenyl ring, EtherThe carboxylic acid group allows for hydrogen bonding, which is critical for crystal lattice formation. It also suggests that pH modification could be a potential (though more complex) crystallization strategy.

The Science of Crystallization: From Supersaturation to Solid Form

Crystallization is a thermodynamic process driven by supersaturation, where the concentration of a solute in a solution exceeds its equilibrium solubility.[4] This unstable state is the prerequisite for the two fundamental stages of crystallization:

  • Nucleation: The initial formation of stable, microscopic crystalline entities (nuclei) from the supersaturated solution. The rate of nucleation is highly dependent on the level of supersaturation.[5]

  • Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.[5]

The goal of a well-designed crystallization protocol is to control the rate at which supersaturation is generated. Slow, controlled generation of supersaturation typically favors crystal growth over nucleation, resulting in larger, purer crystals which are easier to filter and dry.[6][7] Conversely, rapid supersaturation leads to a burst of nucleation, often yielding small, and sometimes impure, crystals.[8]

Selecting the Appropriate Crystallization Strategy

The choice of crystallization method is dictated primarily by the solubility profile of this compound in various solvents. A preliminary solvent screen is always the recommended first step. The diagram below outlines a decision-making workflow for selecting the most suitable technique.

G cluster_Start Start: Solubility Screening cluster_Paths Decision Pathways cluster_Methods Recommended Method start Screen solubility of compound in various solvents at RT and elevated temp. q1 High solubility at high temp AND Low solubility at room temp? start->q1 q2 High solubility in Solvent A at room temp? q1->q2  No cooling Cooling Crystallization q1->cooling  Yes q3 Moderate solubility at room temp? q2->q3  No antisolvent Anti-Solvent Crystallization q2->antisolvent  Yes (Find miscible anti-solvent where compound is insoluble) evaporation Slow Evaporation q3->evaporation  Yes (For high-quality crystals)

Caption: Decision tree for selecting a crystallization method.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from a Single Solvent System

This method is the most common and should be attempted first. It is ideal for compounds that exhibit a significant increase in solubility with temperature.[9][10] Ethanol or isopropanol are excellent starting points for benzoic acid derivatives.

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate with water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture in a water bath while stirring until the solvent begins to boil. Add small portions of hot ethanol until the solid completely dissolves. The goal is to create a saturated solution at the boiling point.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[12]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the growth of larger, purer crystals, insulate the flask (e.g., with paper towels) to slow the cooling process further.[6][7]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is highly effective when the compound is very soluble in a particular solvent even at low temperatures, or for crystallizing heat-sensitive materials.[9] A common system for moderately polar compounds is Ethyl Acetate (solvent) and Heptane (anti-solvent).

Materials:

  • Crude this compound

  • Solvent (e.g., Ethyl Acetate)

  • Anti-solvent (e.g., Heptane)

  • Crystallization vessel with overhead stirring (recommended)

  • Addition funnel or syringe pump

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of ethyl acetate at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring the solution, slowly add heptane dropwise via an addition funnel or syringe pump. The rate of addition is a critical parameter; a slower rate generally produces better crystals.[13]

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates that the point of supersaturation has been reached and nucleation has begun.

  • Crystal Growth: At this point, stop the anti-solvent addition and allow the solution to stir at room temperature for several hours (or overnight) to allow the crystals to grow.

  • Complete Precipitation: After the growth phase, you can add more anti-solvent to increase the overall yield, if necessary.

  • Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent (heptane) or a mixture rich in the anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Slow Evaporation for High-Quality Crystals

This method is not intended for bulk purification but is the preferred technique for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The principle is to achieve supersaturation very gradually as the solvent evaporates.[14]

Procedure:

  • Prepare a dilute to moderately concentrated solution of the compound in a suitable solvent (e.g., acetone or dichloromethane) in a small vial or beaker.

  • Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap or paraffin film. Pierce the covering with a needle a few times to allow for slow solvent evaporation.[15]

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Monitor periodically for the formation of well-defined single crystals.

Process Optimization and Troubleshooting

Achieving optimal results requires fine-tuning the process parameters. The following factors have a significant impact on crystal size, purity, and yield.

G cluster_workflow General Crystallization Workflow cluster_params Key Optimization Parameters Dissolution Dissolution Supersaturation Supersaturation Dissolution->Supersaturation Growth Growth Supersaturation->Growth Isolation Isolation Growth->Isolation Drying Drying Isolation->Drying CoolingRate Cooling / Addition Rate CoolingRate->Supersaturation Controls rate of supersaturation Agitation Agitation Rate Agitation->Growth Affects mass transfer & secondary nucleation Solvent Solvent System Solvent->Dissolution Determines initial concentration Solvent->Supersaturation Influences solubility curve slope

Caption: Workflow with key optimization parameters.

  • Impact of Cooling Rate: A rapid cooling rate increases supersaturation quickly, leading to the formation of many small crystals.[8][16] For higher purity and larger crystals, a slow, controlled cooling profile is recommended.[7][17]

  • Influence of Agitation: Stirring enhances heat and mass transfer, which can promote more uniform crystal growth.[18] However, excessive agitation can lead to crystal breakage (secondary nucleation), resulting in a smaller final crystal size.[19] An agitation rate that keeps crystals suspended without causing significant shear is often ideal.[17][20]

  • Solvent-to-Antisolvent Ratio: In anti-solvent crystallization, increasing the ratio of anti-solvent to solvent generally leads to a higher yield but may decrease the average crystal size if the addition is too rapid.[21]

Table 2: Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; Compound is too soluble; Insufficient cooling time.Add a seed crystal; Scratch the inside of the flask with a glass rod to create nucleation sites[11]; Add a small amount of anti-solvent; Cool for a longer period.
"Oiling Out" Solution is too concentrated; Cooling is too rapid; Solvent is inappropriate.Re-heat the solution and add more solvent; Slow down the cooling rate; Try a different solvent system.
Poor Yield Compound has significant solubility even at low temperatures; Insufficient cooling; Not enough anti-solvent used.Use an ice-salt bath for lower temperatures; Increase the volume of anti-solvent; Evaporate some of the solvent before cooling.
Low Purity Impurities co-crystallized; Inefficient washing.Ensure slow cooling to allow impurities to remain in the mother liquor[11][22]; Wash the filter cake thoroughly with fresh, ice-cold solvent.

References

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from DePauw University website: [Link]

  • Waval, P. N., et al. (n.d.). Experimental studies in antisolvent crystallization: Effect of antisolvent ratio and mixing patterns. Indian Journal of Chemical Technology. [Link]

  • Evaporative Crystallizers. (n.d.). Roben, Mfg, Inc. [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023, November 1). Technobis. [Link]

  • Chianese, A., & Kramer, H. J. M. (2007). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications. [Link]

  • PubChem. (n.d.). 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. [Link]

  • Kakade, S. D., & Patil, S. B. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical and Environmental Engineering. [Link]

  • Zhang, J., et al. (2020). A study of Solvent and Antisolvent Influence on the Crystal Morphology of ϵ-CL-20 by a Modified Attachment Energy Model. ResearchGate. [Link]

  • Al-Hilali, S., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Processes. [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Scribd. [Link]

  • Friscic, T., et al. (2006). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding. CrystEngComm. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. [Link]

  • Crystallization method for organic acid or organic acid ester. (1993).
  • Chen, Z., et al. (2024). The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. Crystals. [Link]

  • Evaporative crystallizers for chemical processing. (n.d.). Making.com. [Link]

  • How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. [Link]

  • Goud, N. R., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Acta Pharmaceutica Sinica B. [Link]

  • Antisolvent Crystallization. (n.d.). SSPC. [Link]

  • Lan, Y., et al. (2023). Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks. Physics of Fluids. [Link]

  • Kim, D., & Kim, W.-S. (2023). Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics. RSC Advances. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2013). Influence of Agitation and Fluid Shear on Primary Nucleation in Solution. Crystal Growth & Design. [Link]

  • Rohani, S. (2010). Applications of the crystallization process in the pharmaceutical industry. Frontiers of Chemical Engineering in China. [Link]

  • Gracin, S., & Rasmuson, Å. C. (2013). Influence of Agitation on Primary Nucleation in Stirred Tank Crystallizers. ResearchGate. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Svärd, M., et al. (2014). Influence of Agitation and Fluid Shear on Nucleation of m-Hydroxybenzoic Acid Polymorphs. Crystal Growth & Design. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15). World Journal of Pharmaceutical Research. [Link]

  • Cui, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Materials. [Link]

  • Sari, D. P., et al. (2021). Effect of Cooling Rate and Agitation on Fat Crystallization. Atlantis Press. [Link]

  • Benzoic acid, 3-methoxy-, 1-methylpropyl ester. (n.d.). Cheméo. [Link]

  • Chapter 6: Isolation (Evaporative & Cooling Crystallization). (2024, February 23). BVV. [Link]

  • S, S., & Pate, M. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B. [Link]

  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo. [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • Need help with antisolvent crystallization of small molecule. (2023, July 26). Reddit. [Link]

  • Do, T., et al. (2020). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C. [Link]

  • Benzoic acid, 3-cyclopropyl-. (n.d.). Angene Chemical. [Link]

  • Sun, T., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences. [Link]

  • Jones, C. A., et al. (2023). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molbank. [Link]

  • Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. ResearchGate. [Link]

Sources

Handling and Storage Protocols for Cyclopropylmethoxy Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclopropylmethoxy derivatives represent a critical class of compounds in modern medicinal chemistry. The cyclopropylmethyl ether moiety (-O-CH₂-cyclopropyl) is a key structural feature in numerous active pharmaceutical ingredients (APIs), including potent opioid receptor modulators like buprenorphine and naltrexone, as well as various synthetic intermediates[1]. While this functional group imparts favorable pharmacokinetic properties, it introduces specific chemical vulnerabilities. This application note provides a comprehensive, self-validating protocol for the handling, storage, and quality control of these derivatives, ensuring both personnel safety and molecular integrity.

Mechanistic Vulnerabilities: The Causality of Degradation

To implement effective storage protocols, researchers must first understand the intrinsic chemical liabilities of the cyclopropylmethoxy group. Do not simply store these compounds blindly; understand the mechanisms that destroy them.

  • Acid-Catalyzed Ring Opening : The cyclopropyl ring is highly strained, possessing approximately 27.5 kcal/mol of ring strain[2]. Under acidic conditions, protonation of the ether oxygen or adjacent heteroatoms can trigger electrophilic ring-opening. This relieves the angular strain but results in the formation of linear alkyl or butenyl impurities, permanently inactivating the API[2].

  • Oxidative Degradation and Peroxide Formation : Ethers are notoriously susceptible to auto-oxidation. Cyclopropyl methyl ether and its derivatives are classified as peroxide-forming chemicals (Class D)[3]. Exposure to atmospheric oxygen and ambient light initiates a radical chain mechanism at the alpha-carbon, leading to the formation of hydroperoxides. This not only degrades the compound but poses a severe explosion hazard upon concentration.

  • Photolytic and Thermal Sensitivity : Complex scaffolds bearing this group (e.g., morphinans) often exhibit photolytic degradation. Elevated temperatures accelerate both peroxide formation and acid-catalyzed cleavage[4].

DegradationPathways API Cyclopropylmethoxy Derivative Acid Acidic Conditions (Protonation) API->Acid Exposure Oxidation Oxygen / Light (Auto-oxidation) API->Oxidation Exposure RingOpen Ring-Opened Impurities (Butenyl) Acid->RingOpen Cleavage Peroxide Peroxide Intermediates Oxidation->Peroxide Radical Mechanism Degradation Loss of Efficacy & Toxicity Risk RingOpen->Degradation Peroxide->Degradation

Chemical degradation pathways of cyclopropylmethoxy derivatives via acid and oxidation.

Environmental Controls and Storage Protocols

A self-validating storage system relies on redundant environmental controls to mitigate the vulnerabilities outlined above.

  • Temperature : Bulk APIs like buprenorphine base must be stored at controlled temperatures below 30°C, while specific formulated solutions or highly sensitive intermediates should be refrigerated at 2–8°C to arrest kinetic degradation pathways[1][4].

  • Atmosphere : To prevent auto-oxidation, all primary containers must be purged with an inert gas (Argon or high-purity Nitrogen) prior to sealing.

  • Light Protection : Compounds must be stored in amber glass vials or wrapped in opaque foil to prevent UV/Vis-induced radical initiation[4].

Quantitative Data: Storage and Stability Parameters

The following table summarizes the validated storage parameters for common cyclopropylmethoxy-containing compounds.

Compound Class / APIPrimary VulnerabilityRecommended Storage TempAtmosphereShelf-Life (Optimal)
Buprenorphine Base Photolysis, Oxidation< 30°C (Controlled Room Temp)Inert (Ar/N₂)24–36 months[1]
Naltrexone HCl Hygroscopic degradation20°C to 25°C (Dry)Desiccated24 months
Cyclopropylmethyl Ether Peroxide formation2°C to 8°CInert (Ar/N₂)6 months (Test prior to use)[3]
Buccal Solutions (3 mg/mL) Acidic hydrolysis20°C to 25°CAmbient90 days (Validated)[4]

Step-by-Step Methodology: Safe Handling and Solution Preparation

Many cyclopropylmethoxy derivatives (e.g., buprenorphine) are extremely potent (Occupational Exposure Band 4 or 5). The following protocol ensures both operator safety and compound stability.

Phase 1: Preparation and PPE

  • Don appropriate PPE : Nitrile gloves (double-gloved), Tyvek suit, and a powered air-purifying respirator (PAPR) if handling bulk powders outside a closed system.

  • Prepare the workspace : Conduct all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated negative-pressure isolator.

Phase 2: Weighing and Solubilization 3. De-ionize the environment : Use an anti-static bar or zero-ion generator inside the isolator to prevent aerosolization of potent powders. 4. Weighing : Accurately weigh the required mass using a calibrated analytical balance. 5. Solvent Degassing : Prior to dissolution, degas the target solvent (e.g., ethanol, DMSO, or buffered aqueous media) by sparging with Argon for 15 minutes to displace dissolved oxygen. 6. Solubilization : Transfer the API to the degassed solvent. Gently vortex until complete dissolution is achieved. Avoid excessive sonication, which can generate localized heat and induce degradation.

Phase 3: Aliquoting and Storage 7. Aliquoting : Divide the stock solution into single-use amber glass vials. 8. Headspace Flushing : Gently blow a stream of Argon over the headspace of each vial for 5–10 seconds. 9. Sealing : Immediately cap the vials with PTFE-lined septa to prevent oxygen ingress and solvent evaporation. 10. Storage : Transfer the sealed vials to a monitored 2–8°C or -20°C freezer, depending on the specific protocol requirements.

HandlingWorkflow Receipt 1. API Receipt & Logging Isolator 2. Transfer to Isolator (OEB 4/5) Receipt->Isolator Weighing 3. Anti-Static Weighing Isolator->Weighing Solvent 4. Solubilization in Degassed Solvent Weighing->Solvent Aliquoting 5. Aliquoting & Argon Flushing Solvent->Aliquoting Storage 6. Storage (< 30°C or 2-8°C) Aliquoting->Storage QC QC: HPLC-UV & Peroxide Testing Storage->QC Periodic

Validated workflow for the safe handling, preparation, and storage of potent API derivatives.

Quality Control and Validation Workflow

To ensure the protocol is self-validating, routine Quality Control (QC) checks must be integrated into the lifecycle of the stored compounds.

  • Peroxide Testing : For raw cyclopropylmethyl ether or long-term stored intermediates, test for peroxides using quantitative KI-starch test strips before use. Discard if peroxide levels exceed 20 ppm[3].

  • Stability-Indicating HPLC-UV : Periodically analyze stored solutions using a validated HPLC-UV method (e.g., monitoring at 280 nm for buprenorphine) to detect ring-opened degradants or oxidative impurities. A drop in purity below 98% necessitates disposal[4].

References

  • Title : Cyclopropyl methyl ether | C4H8O | CID 68323 Source : PubChem - NIH URL :[Link]

  • Title : Buprenorphine Base API – High Purity, GMP Certified Source : Vonage Pharma URL :[Link]

  • Title : Beyond-use date determination of buprenorphine buccal solution using a stability-indicating high-performance liquid chromatographic assay Source : ResearchGate URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 3-(cyclopropylmethoxy)benzoic acid. This valuable building block is a key intermediate in the synthesis of various pharmaceutical compounds. This guide offers practical, field-proven insights to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

The most prevalent and robust method for synthesizing this compound is a two-step process. This process begins with the Williamson ether synthesis, followed by the hydrolysis of the resulting ester.

Step 1: Williamson Ether Synthesis This step involves the O-alkylation of a 3-hydroxybenzoate ester (typically methyl or ethyl 3-hydroxybenzoate) with a cyclopropylmethyl halide, most commonly (bromomethyl)cyclopropane.[1] The reaction is performed in the presence of a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of the (bromomethyl)cyclopropane and displacing the bromide ion via an SN2 mechanism.[2][3][4]

Step 2: Saponification (Ester Hydrolysis) The methyl or ethyl 3-(cyclopropylmethoxy)benzoate formed in the first step is then hydrolyzed to the desired carboxylic acid. This is typically achieved by heating the ester in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, in a solvent mixture like methanol and water.[5][6][7] The reaction is then acidified to protonate the carboxylate salt and precipitate the final product, this compound.

Q2: My Williamson ether synthesis step is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Low yields in the Williamson ether synthesis are a common issue and can often be attributed to several factors.[8] A systematic approach to troubleshooting can help identify and resolve the problem.

Troubleshooting Low Yields in Williamson Ether Synthesis

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group of the 3-hydroxybenzoate ester. This results in unreacted starting material.[8]Switch to a stronger base. For example, if you are using a weaker base like potassium carbonate (K₂CO₃), consider using sodium hydroxide (NaOH) or even a stronger, non-nucleophilic base like sodium hydride (NaH) under anhydrous conditions.[8]
Side Reactions The primary competing side reaction is the E2 elimination of the alkyl halide, although this is less common with primary halides like (bromomethyl)cyclopropane.[2][8] Another potential side reaction is C-alkylation of the aromatic ring, where the alkyl group attaches to a carbon atom of the benzene ring instead of the oxygen atom.[2]Ensure you are using a primary alkyl halide.[4] Optimize the reaction temperature; higher temperatures can sometimes favor elimination.[2] The choice of solvent can also influence the reaction outcome.
Suboptimal Reaction Conditions Insufficient reaction time or temperature can lead to an incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider increasing the temperature or extending the reaction time.[8] Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.[8]
Poor Solvent Choice Protic solvents can solvate the phenoxide nucleophile, reducing its reactivity.Use a polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (CH₃CN), or dimethyl sulfoxide (DMSO). These solvents do not solvate the nucleophile as strongly, leading to a faster reaction rate.[8][9]
Moisture Contamination If using a moisture-sensitive base like sodium hydride (NaH), any water present in the reaction will quench the base, preventing the deprotonation of the phenol.Ensure all glassware is thoroughly dried before use and use anhydrous solvents.
Q3: I am observing significant amounts of unreacted starting material after the hydrolysis step. How can I drive the reaction to completion?

Incomplete hydrolysis of the 3-(cyclopropylmethoxy)benzoate ester is another common hurdle. Here are some strategies to ensure complete conversion to the carboxylic acid:

  • Increase the Equivalents of Base: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH). A common starting point is 2-3 equivalents relative to the ester.

  • Elevate the Reaction Temperature: Increasing the temperature will increase the rate of hydrolysis. Refluxing the reaction mixture is a common practice.[5]

  • Extend the Reaction Time: Monitor the reaction by TLC until all the starting ester has been consumed.

  • Solvent Composition: The presence of a co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base. However, at the end of the reaction, it is often beneficial to remove the alcohol under reduced pressure before acidification. This can help to ensure that all of the product precipitates upon acidification.

  • Efficient Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interaction between the ester and the aqueous base, especially if the ester is not fully soluble.

Q4: The final product is difficult to purify. What are some effective purification strategies?

Purification of this compound can sometimes be challenging due to the presence of unreacted starting materials or byproducts.

Purification Techniques

Technique Description When to Use
Recrystallization This is the most common and effective method for purifying solid organic compounds.[10] The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow pure crystals to form, leaving impurities behind in the solvent.[10]When the crude product is a solid and a suitable solvent system can be found. A mixture of an organic solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) often works well. Water can also be used, as benzoic acid is more soluble in hot water than in cold water.[10]
Acid-Base Extraction This technique takes advantage of the acidic nature of the carboxylic acid. The crude product is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product.This is particularly useful for removing non-acidic impurities.
Column Chromatography This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel).This method is effective for removing impurities with different polarities from the desired product. It is often used when recrystallization or extraction methods are not sufficient.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(cyclopropylmethoxy)benzoate

This protocol provides a general procedure for the Williamson ether synthesis step.

Materials and Reagents:

  • Methyl 3-hydroxybenzoate

  • (Bromomethyl)cyclopropane

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-hydroxybenzoate (1.0 equivalent) in the chosen anhydrous solvent (DMF or acetonitrile).

  • Add the base (1.5 - 2.0 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add (bromomethyl)cyclopropane (1.1 - 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl 3-(cyclopropylmethoxy)benzoate.

Protocol 2: Synthesis of this compound (Saponification)

This protocol outlines the hydrolysis of the ester to the final product.

Materials and Reagents:

  • Methyl 3-(cyclopropylmethoxy)benzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Ethyl acetate or Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve the crude methyl 3-(cyclopropylmethoxy)benzoate (1.0 equivalent) in a mixture of methanol and water.

  • Add NaOH or KOH (2-3 equivalents) to the solution.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until all the starting ester is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with deionized water and cool it in an ice bath.

  • Slowly acidify the solution to a pH of approximately 2-3 with the HCl solution. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Dry the solid product under vacuum to obtain this compound. Further purification can be done by recrystallization if necessary.

Visualizing the Synthetic Pathway

Synthesis_Workflow Start Methyl 3-hydroxybenzoate + (Bromomethyl)cyclopropane Step1 Williamson Ether Synthesis (Base, Solvent, Heat) Start->Step1 Intermediate Methyl 3-(cyclopropylmethoxy)benzoate Step2 Saponification (NaOH/KOH, H₂O/MeOH, Heat) then Acidification (HCl) Intermediate->Step2 FinalProduct This compound Step1->Intermediate Step2->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Yield Start Low Yield of This compound CheckStep1 Analyze Williamson Ether Synthesis Step (TLC) Start->CheckStep1 CheckStep2 Analyze Saponification Step (TLC) Start->CheckStep2 PurificationIssue Difficulty in Purification Start->PurificationIssue IncompleteStep1 Incomplete Reaction or Side Products in Step 1 CheckStep1->IncompleteStep1 IncompleteStep2 Incomplete Hydrolysis in Step 2 CheckStep2->IncompleteStep2 OptimizeBaseSolvent Optimize Base Strength and Solvent IncompleteStep1->OptimizeBaseSolvent Yes OptimizeConditions1 Adjust Temperature and Reaction Time for Step 1 IncompleteStep1->OptimizeConditions1 Yes OptimizeConditions2 Increase Base Equivalents, Temperature, and Time for Step 2 IncompleteStep2->OptimizeConditions2 Yes ChooseMethod Select Appropriate Purification Method PurificationIssue->ChooseMethod Recrystallize Recrystallization ChooseMethod->Recrystallize Extraction Acid-Base Extraction ChooseMethod->Extraction Chromatography Column Chromatography ChooseMethod->Chromatography

Caption: Troubleshooting decision tree for low reaction yield.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Apicule. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (CAS No: 162401-62-9) API Intermediate Manufacturers. [Link]

  • Williamson Ether Synthesis Lab. [Link]

  • ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • European Patent Office. EP 0453022 A2 - Method for the purification of benzoic acid. [Link]

  • TSI Journals. A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]

  • Google Patents. US3112338A - Esters of hydroxybenzoic acids.
  • Royal Society of Chemistry. Hydrolysis and saponification of methyl benzoates. [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate? [Link]

  • MDPI. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. [Link]

  • PubMed. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. [Link]

  • Quora. Can methyl benzoate be hydrolyzed? [Link]

  • SciSpace. Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. [Link]

  • YouTube. Purification of Benzoic Acid by Crystallization - MeitY OLabs. [Link]

  • Google Patents.
  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • ResearchGate. Biosynthesis of three benzoic acid derivatives in Escherichia coli. [Link]

  • NIST. Preparation of benzoic acid of high purity. [Link]

  • Royal Society of Chemistry. Aliphatic hydroxy-acids. Part III. Syntheses with alkyl 2-acetoxy-3-carboxypropionates. [Link]

  • Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

  • PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]

  • ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

Sources

Troubleshooting low purity in 3-(cyclopropylmethoxy)benzoic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(cyclopropylmethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its production, with a primary focus on achieving high purity. We will delve into the mechanistic underpinnings of potential pitfalls and provide field-proven, actionable solutions.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved via a Williamson ether synthesis, a robust and well-established reaction.[1][2][3] This process involves the O-alkylation of 3-hydroxybenzoic acid with a cyclopropylmethyl halide, such as (bromomethyl)cyclopropane, in the presence of a suitable base and solvent.

While the reaction appears straightforward, achieving high purity of the final product can be challenging due to potential side reactions and purification difficulties. This guide will address the most common issues in a practical, question-and-answer format.

Core Reaction Pathway

The fundamental transformation is the nucleophilic substitution (S_N2) reaction between the phenoxide of 3-hydroxybenzoic acid and the alkyl halide.

cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Base Base (e.g., K₂CO₃) Phenoxide Phenoxide Intermediate Base->Phenoxide Alkyl_Halide (Bromomethyl)cyclopropane Final_Product This compound Alkyl_Halide->Final_Product Phenoxide->Final_Product + (Bromomethyl)cyclopropane (SN2 Attack) Salt_Byproduct Salt Byproduct (e.g., KBr)

Caption: General workflow of the Williamson ether synthesis for this compound.

Troubleshooting Guide: Low Purity Issues

Question 1: My reaction shows low conversion, and I have a significant amount of unreacted 3-hydroxybenzoic acid. What could be the cause?

Low conversion is a common issue that typically points to one of three areas: inefficient deprotonation of the starting material, poor reactivity of the alkylating agent, or suboptimal reaction conditions.

Potential Causes & Diagnostic Steps:

  • Ineffective Base or Incomplete Deprotonation: The phenolic proton of 3-hydroxybenzoic acid must be removed to form the nucleophilic phenoxide. If the base is weak, wet, or insufficient, this step will be incomplete.

    • Diagnosis: After the initial deprotonation step (before adding the alkyl halide), carefully take a small aliquot of the reaction mixture, quench it, and analyze it by Thin Layer Chromatography (TLC) against a standard of 3-hydroxybenzoic acid. If you see a significant amount of starting material, your deprotonation is likely incomplete.

  • Degraded Alkylating Agent: (Bromomethyl)cyclopropane can degrade over time, especially if not stored properly.

    • Diagnosis: Check the integrity of your (bromomethyl)cyclopropane via ¹H NMR spectroscopy. Look for signals that do not correspond to the correct structure.

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical for S_N2 reactions.[1]

    • Diagnosis: Review your reaction temperature and solvent. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic.[1][3]

Solutions & Protocols:

  • Base Selection and Handling:

    • Use a sufficiently strong base. Potassium carbonate (K₂CO₃) is a common and effective choice. Ensure it is finely powdered and dried in an oven before use to remove any adsorbed water.

    • Use at least 2.0 equivalents of the base to ensure the deprotonation of both the phenolic and carboxylic acid protons.

  • Solvent and Temperature Optimization:

    • Recommended Solvents: Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Acetonitrile.

    • Temperature: A typical temperature range for this reaction is 60-80 °C.[4] If the reaction is sluggish, a moderate increase in temperature can enhance the rate. However, excessively high temperatures can lead to side reactions.

  • Protocol: Verifying Reagent Quality

    • Base: Dry potassium carbonate at 120 °C under vacuum for at least 4 hours before use.

    • Alkylating Agent: If degradation is suspected, purify (bromomethyl)cyclopropane by distillation.

Start Low Conversion Issue Check_Base Is the base (e.g., K₂CO₃) anhydrous and in sufficient excess? Start->Check_Base Check_Solvent Is a polar aprotic solvent (e.g., DMF, Acetonitrile) being used? Check_Base->Check_Solvent Yes Sol_Base Action: Use freshly dried K₂CO₃ (≥2.0 eq.) Check_Base->Sol_Base No Check_Temp Is the reaction temperature in the optimal range (60-80 °C)? Check_Solvent->Check_Temp Yes Sol_Solvent Action: Switch to a recommended polar aprotic solvent. Check_Solvent->Sol_Solvent No Check_Alkyl_Halide Is the (bromomethyl)cyclopropane pure? Check_Temp->Check_Alkyl_Halide Yes Sol_Temp Action: Adjust temperature and monitor reaction progress by TLC. Check_Temp->Sol_Temp No Sol_Alkyl_Halide Action: Purify alkyl halide (e.g., by distillation). Check_Alkyl_Halide->Sol_Alkyl_Halide No End Re-run Experiment Check_Alkyl_Halide->End Yes Sol_Base->End Sol_Solvent->End Sol_Temp->End Sol_Alkyl_Halide->End

Caption: Troubleshooting workflow for low conversion of starting material.

Question 2: My main impurity seems to be the dialkylated product, this compound cyclopropylmethyl ester. How can I prevent this?

This is a classic side reaction in the alkylation of hydroxybenzoic acids. It occurs because the carboxylate anion, formed by deprotonation of the carboxylic acid, can also act as a nucleophile and react with the alkylating agent.

Causality:

  • Excess Alkylating Agent: Using a large excess of (bromomethyl)cyclopropane increases the probability of the second alkylation event occurring.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the ester byproduct.

Solutions & Protocols:

  • Stoichiometric Control:

    • Carefully control the stoichiometry of your reagents. Use no more than 1.05-1.1 equivalents of (bromomethyl)cyclopropane relative to 3-hydroxybenzoic acid.

  • Post-Reaction Hydrolysis:

    • The most effective way to remove this impurity is to hydrolyze the ester back to the desired carboxylic acid after the primary reaction is complete. This is a standard procedure in many related syntheses.[4]

    • Protocol: Basic Hydrolysis Workup

      • After the initial reaction is complete (as monitored by TLC), cool the reaction mixture.

      • Add an aqueous solution of a strong base, such as 10% sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

      • Heat the mixture to 60-70 °C and stir for 2-3 hours to ensure complete hydrolysis of the ester.[4]

      • Cool the mixture and perform a standard acidic workup. Wash with a non-polar solvent like heptane to remove any non-acidic organic impurities.

      • Acidify the aqueous layer with an acid like HCl to a pH < 3 to precipitate your purified product.[4]

      • Collect the solid by filtration, wash with cold water, and dry.

Question 3: I am struggling to purify my final product by recrystallization. What are the best practices?

Effective purification by recrystallization depends heavily on selecting the right solvent system.[5][6] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Solvent Selection and Protocol:

Based on the properties of benzoic acid derivatives, suitable solvent systems can be identified.[5]

Solvent SystemRatio (v/v)Rationale
Ethanol/Water~ 1:1 to 1:3The product is soluble in hot ethanol. Adding hot water reduces the solubility, and upon cooling, pure crystals form.
TolueneN/AA good choice for removing more polar impurities. Benzoic acids often have good solubility in hot toluene and lower solubility upon cooling.
Acetic Acid/Water~ 1:2Similar principle to Ethanol/Water, but can be effective for different impurity profiles.

Protocol: Optimized Recrystallization

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of the hot primary solvent (e.g., ethanol or toluene) required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: If using a co-solvent system (like ethanol/water), slowly add the hot anti-solvent (water) to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature without disturbance. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity of my final product?

A combination of techniques is recommended for a comprehensive purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, allowing for the detection and quantification of trace impurities.[7]

  • ¹H & ¹³C NMR Spectroscopy: Essential for confirming the chemical structure of the desired product and identifying any structural isomers or major impurities.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[7]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q2: Besides the dialkylated product, what other side reactions are possible?

  • Reaction with Solvent: If using an alcohol as a solvent, it can compete with the phenoxide as a nucleophile, leading to the formation of cyclopropylmethyl ethers. This is why aprotic solvents are preferred.

  • Elimination Reactions: While less common with primary alkyl halides, under strongly basic conditions and high temperatures, some elimination to form cyclopropene derivatives could occur.[8]

Q3: What are the key safety considerations for this synthesis?

  • Solvents: DMF and DMAc are reproductive toxins and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reagents: (Bromomethyl)cyclopropane is a lachrymator and should be handled with care. Bases like NaOH and KOH are corrosive.

  • General Precautions: Always wear safety glasses, gloves, and a lab coat.

References

  • CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents.
  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents.
  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (CAS No: 162401-62-9) API Intermediate Manufacturers - apicule. Available at: [Link]

  • Cyclopropylmethylchloride on reaction with aqueous KOH gives ? | Filo. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for Removing 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the effective removal of unreacted 3-hydroxybenzoic acid from reaction mixtures. Understanding the chemical nature of this impurity is the first step toward its successful removal.

Understanding the Impurity: 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid is a white crystalline solid with moderate solubility in water and good solubility in organic solvents like ethanol and ether.[1] It possesses both a weakly acidic carboxylic acid group and a phenolic hydroxyl group. Its pKa is approximately 4.06, indicating it is a weak acid. This dual functionality can sometimes complicate purification, but it also provides unique opportunities for selective removal.

PropertyValueSource
Molecular Formula C₇H₆O₃
Molar Mass 138.12 g/mol [2]
Appearance White to light yellow crystalline powder
Melting Point ~202 °C[3]
pKa 4.06 (at 19°C)
Solubility Moderately soluble in water; soluble in ethanol, ether, DMSO, and methanol.[1][4][1][4]

Frequently Asked Questions (FAQs)

Q1: Why is removing 3-hydroxybenzoic acid important for my final product's purity?

A1: Unreacted starting materials like 3-hydroxybenzoic acid are impurities that can affect the yield, biological activity, and safety profile of your target compound. For pharmaceutical applications, regulatory agencies have strict limits on impurity levels.

Q2: What is the first and simplest method I should try to remove 3-hydroxybenzoic acid?

A2: A simple aqueous workup with a mild base is often the most effective initial step. The acidic nature of 3-hydroxybenzoic acid allows for its conversion to a water-soluble salt, which can then be easily separated from a non-polar organic product.

Q3: Can I use a strong base like sodium hydroxide for the extraction?

A3: While a strong base will effectively deprotonate 3-hydroxybenzoic acid, it may also react with or degrade your desired product, especially if it contains base-sensitive functional groups like esters.[5] It is generally recommended to start with a milder base like sodium bicarbonate.

Q4: My product is also acidic. How can I selectively remove 3-hydroxybenzoic acid?

A4: If your product is significantly less acidic than 3-hydroxybenzoic acid, you can exploit the pKa difference. A carefully controlled pH extraction with a weak base may selectively deprotonate and extract the more acidic 3-hydroxybenzoic acid. If the acidities are too similar, chromatographic methods will likely be necessary.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter during the purification process.

Issue 1: Emulsion formation during liquid-liquid extraction.

Cause: Emulsions, or the formation of a stable third layer between the organic and aqueous phases, can occur when there are surfactants present or when the two phases are shaken too vigorously. The presence of fine solid particles can also stabilize emulsions.

Solution:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.

  • Brine Wash: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[6]

  • Filtration: If fine solids are suspected, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Issue 2: The 3-hydroxybenzoic acid impurity persists even after multiple basic washes.

Cause: This could be due to several factors:

  • Insufficient Base: Not enough base is being used to fully deprotonate all of the 3-hydroxybenzoic acid.

  • Inefficient Mixing: The two phases are not being mixed adequately to allow for complete extraction.

  • Product-Impurity Interaction: Your desired product may be forming a complex with the 3-hydroxybenzoic acid, preventing its complete removal into the aqueous phase.

  • Solvent Choice: The organic solvent being used may have a very high affinity for 3-hydroxybenzoic acid, making extraction into the aqueous phase difficult.

Solutions & Methodologies:

This is often the first line of defense and relies on the acidic nature of 3-hydroxybenzoic acid.[5][7]

Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The deprotonated sodium 3-hydroxybenzoate will be in the upper aqueous layer, while your likely less polar product will remain in the organic layer.

  • Drain the lower organic layer.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal.

  • Combine the aqueous layers and back-extract with a small portion of the organic solvent to recover any dissolved product.[7]

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Diagram of Liquid-Liquid Extraction Workflow:

G start Crude Reaction Mixture in Organic Solvent add_base Add aq. NaHCO₃ Solution start->add_base shake Shake & Vent Separatory Funnel add_base->shake separate Allow Layers to Separate shake->separate organic_layer Organic Layer (Desired Product) separate->organic_layer Collect aqueous_layer Aqueous Layer (Sodium 3-hydroxybenzoate) separate->aqueous_layer Discard repeat_extraction Repeat Extraction of Organic Layer (2x) organic_layer->repeat_extraction combine_organic Combine Organic Layers repeat_extraction->combine_organic wash_dry Wash with Brine & Dry combine_organic->wash_dry final_product Purified Product wash_dry->final_product

Caption: Workflow for removing 3-hydroxybenzoic acid via basic extraction.

When extraction fails or is not feasible, column chromatography is a powerful alternative.[8] Silica gel, being slightly acidic, is a common stationary phase.

Principle: Separation is based on the differential adsorption of the components of the mixture to the stationary phase. 3-Hydroxybenzoic acid, being polar, will adhere more strongly to the silica gel than a less polar desired product.

Protocol:

  • Choose an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.2-0.3 for your desired compound.

  • Pack a column with silica gel slurried in the chosen non-polar solvent.

  • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify which ones contain your purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

G more_polar more_polar collect_late collect_late more_polar->collect_late less_polar less_polar collect_early collect_early less_polar->collect_early

Caption: Purification process using a scavenger resin.

Issue 3: My desired product is water-soluble, making extraction difficult.

Cause: If your product has significant water solubility, it will partition between the organic and aqueous layers during extraction, leading to product loss.

Solution:

  • Recrystallization: If your product is a solid, recrystallization may be a viable option. [9]The goal is to find a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while 3-hydroxybenzoic acid remains soluble.

  • Column Chromatography: This is often the best solution for purifying water-soluble compounds. A reverse-phase silica gel could be used where the elution order is reversed (more polar compounds elute first).

  • Solid-Phase Extraction (SPE): This is a form of chromatography where the stationary phase is packed into a cartridge. It can be a more rapid alternative to traditional column chromatography and is well-suited for separating compounds with different polarities. [10]

Final Purity Assessment

After any purification procedure, it is crucial to assess the purity of your final product. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of baseline impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the level of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting and identifying trace impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. The presence of impurities will typically depress and broaden the melting point range.

By understanding the properties of 3-hydroxybenzoic acid and applying these troubleshooting strategies, you can effectively remove it as an impurity and obtain your desired compound with high purity.

References

  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Hydroxy Benzoic Acid. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemcess. (2024, April 22). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Acid–base extraction. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Glycopep. (n.d.). Resins with Functional Groups as Scavengers. Retrieved from [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzoic Acid. Retrieved from [Link]

  • Wikipedia. (2023, October 16). 3-Hydroxybenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 3-(cyclopropylmethoxy)benzoic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As application scientists and process chemists, we know that scaling up the purification of active pharmaceutical ingredients (APIs) requires more than just trial and error. 3-(cyclopropylmethoxy)benzoic acid presents a unique crystallization challenge due to its amphiphilic nature: it possesses a highly polar, hydrogen-bonding carboxylic acid head and a bulky, lipophilic cyclopropylmethoxy ether tail.

This guide provides field-proven troubleshooting strategies, thermodynamic rationale, and self-validating protocols to ensure high-yield, high-purity recrystallization.

Decision Logic & Workflow

The following diagram outlines the logical decision tree for selecting the optimal crystallization pathway based on thermodynamic solubility profiles.

SolventSelection Start Impure 3-(cyclopropylmethoxy) benzoic acid Screening Two-Point Solubility Screening (Low vs. High Temp) Start->Screening TempDep High Sol. at High Temp Low Sol. at Low Temp? Screening->TempDep Cooling Cooling Crystallization (e.g., Toluene, EtOAc) TempDep->Cooling  Yes HighSol High Solubility at All Temps? TempDep->HighSol  No Oiling Oiling Out (LLPS)? Cooling->Oiling AntiSolvent Anti-Solvent Crystallization (e.g., EtOH / H2O) HighSol->AntiSolvent  Yes AntiSolvent->Oiling Seeding Optimize Seed Loading & Cooling Rate Oiling->Seeding  Yes

Logical workflow for solvent selection and troubleshooting in API recrystallization.

Quantitative Solvent Profiling

Selecting the right solvent requires balancing the target compound's solubility at elevated temperatures with its insolubility at low temperatures[1]. Below is a quantitative summary of standard solvent systems and their mechanistic suitability for this specific benzoic acid derivative.

Solvent SystemClassificationBoiling Point (°C)Polarity IndexMechanistic Suitability for this compound
Toluene Non-polar aromatic110.62.4Optimal for Cooling: Promotes carboxylic acid dimerization, reducing solubility at low temperatures.
Ethyl Acetate / Heptane Binary (Polar/Non-polar)77.1 / 98.44.4 / 0.1Highly Tunable: Balances affinity for the lipophilic cyclopropylmethoxy group and polar acid head.
Ethanol / Water Anti-solvent pair78.4 / 100.05.2 / 9.0Optimal for Anti-solvent: Ethanol disrupts dimers (high solubility); water forces nucleation[2].
Water Polar protic100.09.0Poor Single Solvent: The lipophilic ether tail prevents adequate dissolution even at boiling point[3].

Knowledge Base & Troubleshooting (FAQs)

Q1: Why can't I just use water to recrystallize this compound, as is standard for unsubstituted benzoic acid? A1: While unsubstituted benzoic acid is traditionally recrystallized from hot water[3], the addition of the cyclopropylmethoxy group drastically alters the molecule's thermodynamics. This bulky ether group is highly lipophilic. Consequently, the hydration energy provided by water is insufficient to overcome the lattice energy of the crystal, even at 100°C. You must shift to organic solvents or binary systems to achieve proper dissolution[3].

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how do I fix it? A2: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the compound precipitates as a liquid droplet rather than a solid crystal. Because this compound is amphiphilic, it can easily form metastable emulsions in mixed solvent systems (like EtOH/Water) if the concentration is too high.

  • The Fix: You are crossing the binodal curve before the solubility curve. To fix this, lower the initial supersaturation by adding 10-15% more primary solvent, or introduce 1-2% (w/w) of pure seed crystals just before reaching the cloud point to bypass the LLPS region entirely and force heterogeneous nucleation.

Q3: How do I ensure I am effectively purging structurally related impurities (e.g., unreacted 3-hydroxybenzoic acid)? A3: Rational solvent selection relies on Solid-Liquid Equilibrium (SLE) thermodynamics[4]. The impurity purge factor is dictated by the impurity partition coefficient between the solvent and the crystalline API[4]. Because 3-hydroxybenzoic acid is significantly more polar than your target API, using a non-polar solvent like Toluene ensures the impurity remains highly soluble in the cold mother liquor, while the target API crystallizes out[5].

Q4: When should I choose Cooling Crystallization over Anti-Solvent Crystallization? A4: Use cooling crystallization when your two-point solubility screening shows a steep temperature-dependent curve (e.g., highly soluble at 90°C, insoluble at 5°C)[1]. Toluene is ideal for this because it forces the carboxylic acids to form hydrogen-bonded dimers. Use anti-solvent crystallization only if the API remains highly soluble at low temperatures (e.g., in Ethanol), requiring the gradual addition of a miscible anti-solvent (Water) to trigger precipitation[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step contains a validation checkpoint to prevent downstream failure.

Protocol A: Two-Point Solubility Screening & Solvent Selection

This protocol utilizes a parallel crystallizer (e.g., Crystal16) to establish the thermodynamic boundaries of your solvent system[6].

  • Preparation: Weigh 50 mg of crude this compound into four clear glass HPLC vials.

  • Solvent Addition: Add 1 mL of candidate solvents (Toluene, EtOAc, EtOH, Acetone) to the respective vials.

  • Validation Checkpoint 1 (Cold Solubility): Stir the suspensions at 20°C for 30 minutes.

    • Causality Logic: If the solid completely dissolves at room temperature (common with EtOH), the solvent is immediately disqualified for cooling crystallization and must be redirected to the anti-solvent workflow[5].

  • Heating Phase: Heat the remaining suspensions to 5°C below the solvent's boiling point (e.g., 105°C for Toluene) at a rate of 1°C/min.

  • Validation Checkpoint 2 (Hot Solubility): Observe the vials. If the solid does not dissolve completely, add solvent in 0.25 mL increments until the solution is optically clear. If it requires more than 3 mL total, the solvent is too weak.

  • Cooling Phase: Cool the clear solutions at a controlled rate of 0.5°C/min down to 5°C.

  • Validation Checkpoint 3 (Yield & Purity): Filter the resulting crystals under vacuum. Analyze the mother liquor via HPLC. A validated solvent system must leave <5% of the target API in the mother liquor while retaining >90% of the target impurities[4].

Protocol B: Anti-Solvent Crystallization (Ethanol / Water)

Use this protocol if the API demonstrates high solubility in polar organics across all temperatures.

  • Dissolution: Dissolve 5.0 g of crude API in 15 mL of Ethanol at 50°C.

  • Validation Checkpoint 1 (Particulate Clearance): Ensure the solution is completely clear. Filter the hot solution through a 0.45 µm PTFE syringe filter into the crystallization vessel. Logic: Removing insoluble dust prevents uncontrolled, premature heterogeneous nucleation.

  • Anti-Solvent Addition: Maintain agitation at 300 RPM. Slowly add Water (the anti-solvent) dropwise at a strict rate of 0.5 mL/min[2].

  • Cloud Point Aging: Stop the water addition the moment the solution becomes persistently cloudy (the cloud point). Age the suspension at this exact state for 30 minutes.

    • Causality Logic: This aging step allows the initial seed bed to mature and consume supersaturation, which is the primary mechanism to prevent the API from oiling out.

  • Completion: Resume Water addition at 1.0 mL/min until a total of 30 mL of Water has been added.

  • Isolation: Cool the suspension to 5°C, hold for 2 hours, filter under vacuum, and wash the cake with 10 mL of ice-cold 1:2 EtOH:Water. Dry under vacuum at 40°C.

References

1.1[1] 2.2[2] 3.4[4] 4.6[6] 5. 5[5] 6. 3[3]

Sources

Resolving solubility issues of 3-(cyclopropylmethoxy)benzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving solubility issues of 3-(cyclopropylmethoxy)benzoic acid in aqueous media Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Technical Summary

Compound: this compound (CAS: 162529-05-9 / Analogous Ref: 162401-62-9) Physicochemical Profile: [1]

  • Scaffold: Benzoic acid derivative.[1][3][4][5][6][7]

  • Lipophilicity: High (Predicted LogP

    
     2.8–3.3). The cyclopropylmethoxy tail significantly reduces intrinsic aqueous solubility compared to benzoic acid.
    
  • Ionization (pKa):

    
     3.9 – 4.2 (Carboxylic acid).
    
  • Solubility Class: pH-dependent. Practically insoluble in water as the free acid; soluble as a salt (pH > 6).

The Core Challenge: Users frequently encounter precipitation when diluting DMSO stock solutions into aqueous media. This is driven by the "pH Crash" phenomenon . The compound is a weak acid; upon dilution, it can lower the pH of weakly buffered media below its pKa, forcing it back into its insoluble protonated state.

Troubleshooting Guide (Q&A)

Category A: Precipitation & Stability[1][8]

Q1: I diluted my 100 mM DMSO stock 1:100 into PBS (pH 7.4), but a white precipitate formed immediately. Why? Diagnosis: This is likely a "pH Crash" or "Salting Out" effect. Technical Explanation:

  • pH Crash: Although PBS is buffered at 7.4, the addition of the acidic compound (final conc. 1 mM) can deplete the buffer capacity if the PBS is dilute (e.g., 0.01 M). If the equilibrium pH drops below ~5.5, the compound reprotonates and precipitates.

  • Local Supersaturation: The moment the DMSO droplet hits the water, the local concentration exceeds the intrinsic solubility (

    
    ) before mixing occurs.
    Solution: 
    
  • Step 1: Pre-adjust the aqueous buffer to a slightly higher pH (e.g., pH 8.0) to accommodate the acid shift.

  • Step 2: Use a higher capacity buffer (e.g., 100 mM Phosphate instead of 10 mM).

  • Step 3: Add the DMSO stock slowly under rapid stirring (vortexing) to prevent local aggregation.

Q2: Can I use Calcium or Magnesium-containing buffers (e.g., Krebs-Henseleit)? Diagnosis: Risk of divalent cation precipitation.[1] Technical Explanation: Benzoate derivatives can form poorly soluble complexes with divalent cations (


, 

). The cyclopropylmethoxy group adds bulk, potentially disrupting crystal packing, but the risk remains high at concentrations >100

M. Solution: [1]
  • Use

    
    -free buffers for initial solubility checks.
    
  • If divalent cations are biologically necessary, introduce a solubilizing agent like Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    at 5-10% (w/v) to sequester the lipophilic tail and prevent salt precipitation.
Category B: Stock Solution Preparation

Q3: My DMSO stock freezes in the fridge. Is the compound stable if I heat it to redissolve? Diagnosis: DMSO freezing point is 19°C. Technical Explanation: this compound is thermally stable (MP > 100°C).[1] Solution:

  • Thaw at 37°C. Vortex vigorously. Ensure no micro-crystals remain (inspect under light).

  • Alternative: Use Dimethylacetamide (DMA) or Ethanol if DMSO freezing is operationally difficult, though DMSO is the superior solvent for this compound.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal solubilization strategy for your specific assay.

SolubilityDecisionTree Start Start: Define Requirement TargetConc Target Concentration? Start->TargetConc LowConc < 100 µM TargetConc->LowConc HighConc > 100 µM TargetConc->HighConc ProtocolA Protocol A: Standard DMSO Dilution LowConc->ProtocolA Usually Soluble pH_Flex Is pH 8-9 Tolerable? HighConc->pH_Flex Yes Yes pH_Flex->Yes Preferred No No pH_Flex->No Strict pH 7.4 ProtocolB Protocol B: In-Situ Salt Formation (Sodium Salt) ProtocolC Protocol C: Cyclodextrin Complexation (Neutral pH) Yes->ProtocolB No->ProtocolC

Figure 1: Decision matrix for selecting solubilization method based on concentration and pH tolerance.

Experimental Protocols

Protocol A: Standard DMSO Dilution (For Low Concentrations)

Best for: High-throughput screening, enzymatic assays (< 100 µM).[1]

  • Prepare Stock: Dissolve solid compound in anhydrous DMSO to 10 mM or 50 mM.

  • Clarification: Sonicate for 5 minutes. If cloudy, centrifuge at 10,000 x g for 5 mins.

  • Dilution: Add DMSO stock to the aqueous media (keep DMSO final conc. < 1% v/v).

    • Critical: Add DMSO into the buffer while vortexing. Do not add buffer to DMSO.

Protocol B: In-Situ Salt Formation (The "Gold Standard")

Best for: Animal dosing, high-concentration stock solutions (> 1 mM). Mechanism:[1] Converts the insoluble free acid (R-COOH) to the highly soluble Sodium salt (R-COO⁻ Na⁺).

  • Stoichiometry Calculation:

    • MW of Acid

      
       192.2  g/mol .
      
    • Weigh 19.2 mg (100 µmol).

  • Alkaline Dissolution:

    • Add 1.0 equivalent of NaOH (e.g., 100 µL of 1.0 M NaOH).

    • Add water (or saline) to ~90% of final volume.

    • Observation: The solution should turn clear rapidly. If not, sonicate.

  • pH Adjustment:

    • Measure pH. It will likely be > 10.

    • Carefully titrate down to pH 8.0–8.5 using dilute HCl (0.1 M).

    • Warning: Do not overshoot below pH 6.0, or precipitation will occur.

  • Finalize: Bring to volume. Filter sterilize (0.22 µm PES membrane).

Protocol C: Cyclodextrin Complexation

Best for: Neutral pH requirements, preventing precipitation in complex media.[1]

  • Vehicle Preparation: Prepare 20% (w/v) HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in water/buffer.[1]
    
  • Compound Addition: Add the solid this compound to the vehicle.

  • Mixing: Sonicate at 40°C for 20–30 minutes. The cyclodextrin encapsulates the lipophilic cyclopropyl tail.

  • Equilibration: Shake at room temperature for 2-4 hours.

  • Filtration: Filter (0.45 µm) to remove uncomplexed solid.

Data Summary & Comparisons

ParameterFree Acid (Water)Sodium Salt (pH > 8)With 20% HP-

-CD
Est.[1] Solubility < 0.1 mg/mL> 10 mg/mL2 – 5 mg/mL
pH Stability StablePrecipitates if pH < 5Stable pH 5 – 8
Precipitation Risk HighLow (unless acidified)Very Low
Primary Use NoneIV/IP DosingOral/Sensitive Assays

Mechanistic Visualization: The pH-Solubility Interplay[1]

Understanding the ionization state is critical for this molecule.

IonizationPathway cluster_0 pH < pKa (Acidic) cluster_1 pH > pKa + 2 (Basic) NodeA Protonated Form (R-COOH) Neutral Charge PropA Lipophilic Aggregates Precipitates NodeA->PropA NodeB Ionized Form (R-COO⁻) Negative Charge NodeA->NodeB  Add Base (NaOH)    Deprotonation   NodeB->NodeA  Add Acid (HCl)    Protonation (Precipitation Risk)   PropB Hydrophilic Stable Solution Repels Aggregation NodeB->PropB

Figure 2: The reversible transition between the insoluble free acid and the soluble carboxylate anion.[1]

References

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010).[1][8] Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.[8][9] Journal of Chemical & Engineering Data, 55(11), 5124–5127.[8] Link

    • Context: Establishes baseline solubility behavior for the benzoic acid scaffold and the impact of solvent systems.
  • Amidon, G. L., et al. (1995). A Theoretical Basis for a Biopharmaceutic Drug Classification: The Correlation of in Vitro Drug Product Dissolution and in Vivo Bioavailability. Pharmaceutical Research, 12, 413–420. Link

    • Context: Foundational principles of pH-dependent solubility and pKa importance for weak acids.[1]

  • PubChem Compound Summary. (2024). This compound (CID 11660378). National Center for Biotechnology Information. Link

    • Context: Source of structural data, predicted physicochemical properties (LogP, H-bond donors/acceptors).[1][5]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

    • Context: Validates the use of HP- -CD for solubilizing lipophilic acids without pH extremes.

Sources

Controlling side reactions in the alkylation of hydroxybenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an autonomous Support Center designed for researchers and process chemists. It prioritizes mechanistic understanding over rote instruction.[1]

Topic: Controlling Side Reactions & Selectivity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Operational[1]

Welcome to the Technical Hub

You are likely here because your HPLC traces show a "forest" of peaks instead of a single clean product. Alkylating hydroxybenzoic acids (HBAs) like salicylic acid or 4-hydroxybenzoic acid is deceptively simple.[1] The presence of two nucleophilic sites (phenolic -OH and carboxylic -COOH) plus an activated aromatic ring creates a "Selectivity Triangle" that often leads to mixtures of ethers, esters, and C-alkylated byproducts.

This guide breaks down how to break that triangle and force the reaction down a single path.

Module 1: The Chemoselectivity Toggle (Ether vs. Ester)

User Query: "I am trying to synthesize the alkoxy-acid (ether), but I keep isolating the alkyl-ester (paraben). How do I stop the carboxylate from reacting?"

The Mechanistic Root Cause

This is a competition between two nucleophiles.[1]

  • Carboxylate (-COO⁻): Harder nucleophile, forms first (pKa ~4).[1]

  • Phenoxide (-O⁻): Softer nucleophile, forms second (pKa ~10), but is significantly more nucleophilic due to higher electron density.

The Paradox: While the carboxylate forms first, the phenoxide reacts faster if it is free. However, in many solvents, the phenoxide is tightly ion-paired or hydrogen-bonded, rendering it sluggish.[1]

Troubleshooting Protocol

To favor O-Alkylation (Ether formation) while leaving the acid intact (or recovering it):

VariableRecommendationThe "Why" (Causality)
Stoichiometry 2.2 eq Base / 1.0 eq Alkyl Halide You must fully deprotonate both sites to form the dianion.[1] The phenoxide (formed last) is the "hot" nucleophile.[1] Limiting the alkyl halide prevents the "sluggish" carboxylate from grabbing a second equivalent.
Base Selection NaH (Dianion Strategy) or KOH Mild bases (K₂CO₃) often exist in equilibrium.[1] Strong bases (NaH) irreversibly generate the naked dianion, maximizing the nucleophilicity difference (Phenoxide >>> Carboxylate).
Solvent DMF, DMAc, or NMP Polar aprotic solvents solvate the cation (Na⁺/K⁺), leaving the anionic nucleophiles "naked" and reactive.[1] In protic solvents (MeOH), the phenoxide is heavily solvated (shielded) by H-bonds, allowing the carboxylate to compete.
Additives Tetrabutylphosphonium Hydroxide Pro Tip: Large, soft counter-ions (phosphonium/ammonium) loosely pair with the phenoxide, dramatically increasing its reaction rate relative to the carboxylate [1].[1]

Decision Matrix: Ether vs. Ester

  • Want the Ether (Alkoxy-Acid)? Use the Dianion Strategy (2 eq Base, 1 eq R-X) in DMF.

  • Want the Ester (Paraben)? Use Fischer Esterification (ROH + H₂SO₄). Do not use alkyl halides for this; it's inefficient.[1]

  • Want Both (Alkoxy-Ester)? Use 2.5 eq Base + 2.5 eq R-X.[1]

Module 2: Preventing C-Alkylation (Ring Alkylation)[1]

User Query: "I see a significant impurity with the correct mass but wrong retention time. NMR suggests the alkyl group is on the ring, not the oxygen."

The Mechanistic Root Cause

Phenoxides are ambident nucleophiles .[1] The negative charge is delocalized into the ring (ortho/para positions).

  • O-Alkylation: Kinetic control (fast, irreversible).[1]

  • C-Alkylation: Thermodynamic control (often reversible, favored by specific conditions).[1]

Friedel-Crafts-like alkylation competes when the electrophile has high carbocation character (e.g., tert-butyl halides, benzyl halides) or when the oxygen is "blocked" by solvent.[1]

Troubleshooting Protocol

Q: Are you using a protic solvent (Ethanol, Water)?

  • Yes: Stop. Protic solvents hydrogen-bond to the phenoxide oxygen, effectively "caging" it.[1][2] The carbon sites on the ring remain accessible, leading to C-alkylation [2].

  • Fix: Switch to DMF, DMSO, or Acetonitrile .

Q: Is your leaving group a "Hard" or "Soft" Lewis base?

  • Insight: "Hard" leaving groups (Sulfates, Sulfonates like Mesylates) favor O-alkylation (Hard-Hard interaction).[1] "Soft" leaving groups (Iodides) can sometimes encourage C-alkylation if the reaction is slow, though Iodides are generally excellent for O-alkylation due to speed.[1]

  • Fix: If C-alkylation persists, switch from Alkyl Iodide to Dialkyl Sulfate or Alkyl Tosylate .

Q: Is the reaction temperature >80°C?

  • Yes: High thermal energy overcomes the activation barrier for C-alkylation (which disrupts aromaticity temporarily).[1]

  • Fix: Lower temperature to <50°C and extend reaction time.

Module 3: The "Disappearing Product" (Decarboxylation)

User Query: "My yield is low, and I'm detecting phenol or alkyl-phenols in the mixture."

The Mechanistic Root Cause

Hydroxybenzoic acids are thermally unstable.[1]

  • Salicylic Acid (Ortho): Extremely prone to decarboxylation due to the "Ortho Effect."[1] The proton on the phenol H-bonds to the carbonyl, facilitating a cyclic transition state that ejects CO₂.

  • 4-Hydroxybenzoic Acid (Para): More stable, but will decarboxylate under harsh basic conditions at high temperatures (>150°C).[1]

Troubleshooting Protocol
  • Temperature Cap: Never exceed 100°C for salicylic acid derivatives. Ideally, work at 60–80°C.[1]

  • Acidification Caution: During workup, if you acidify a hot solution of salicylate, it will decarboxylate.[1] Cool to 0°C before adding acid.

  • Solvent Choice: Avoid high-boiling acidic solvents.[1]

Visualizing the Control Logic

The following diagram maps the reaction pathways. Use this to diagnose which "exit ramp" your reaction has taken.[1]

ReactionPathways Start Hydroxybenzoic Acid (Substrate) Dianion Dianion Intermediate (Phenoxide + Carboxylate) Start->Dianion Base (2.2 eq) Deprotonation Ether Product A: Alkoxy-Acid (Target: Ether) Dianion->Ether Path 1: Kinetic Control Polar Aprotic Solvent (DMF/DMSO), <80°C Ester Side Product B: Ester (Paraben) Dianion->Ester Path 2: Competitive Attack Excess Alkyl Halide or Low Selectivity C_Alkyl Side Product C: C-Alkylated Ring Dianion->C_Alkyl Path 3: Solvent Shielding Protic Solvents (MeOH) or Carbocation Reagents Decarb Side Product D: Decarboxylated Phenol Dianion->Decarb Path 4: Thermal Degradation Temp >140°C or Acidic Workup (Hot)

Caption: Figure 1. Selectivity landscape for hydroxybenzoic acid alkylation. Green path indicates optimized conditions for ether synthesis.

Standardized Experimental Protocol

Objective: Selective O-alkylation of 4-Hydroxybenzoic acid to 4-Alkoxybenzoic acid (minimizing ester and C-alkylation).

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)[1]

  • Potassium Carbonate (2.5 eq) - Milled/Powdered is critical for surface area.[1]

  • Alkyl Halide (1.1 eq)[1]

  • Solvent: DMF (Dimethylformamide) - Anhydrous.[1]

Step-by-Step Workflow:

  • Dianion Formation:

    • Charge flask with 4-Hydroxybenzoic acid and DMF (5 mL/mmol).[1]

    • Add K₂CO₃ (2.5 eq) in portions.

    • Observation: Evolution of CO₂ gas.[1] Stir at Room Temp for 30 mins. This ensures the acid is fully neutralized and the phenoxide is formed.

  • Alkylation:

    • Add Alkyl Halide (1.1 eq) dropwise.[1]

    • Critical Control: Do not dump the halide in at once.[1] Localized high concentration favors esterification.[1]

    • Heat to 60°C . Monitor by TLC/HPLC.

  • Workup (The Separation Trick):

    • The reaction mixture contains: Product (Alkoxy-Acid salt), some Alkoxy-Ester (impurity), and inorganic salts.[1]

    • Step A: Dilute with water.[1][3] The solution is basic (pH > 10).[1]

    • Step B (Wash): Extract the aqueous layer with Ethyl Acetate before acidification.[1]

      • Why? This removes the Ester impurity (which is neutral) and any unreacted Alkyl Halide.[1] The Product (Alkoxy-Acid) stays in the water as the salt.

    • Step C (Precipitation): Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH 2.[1]

    • Step D: The 4-Alkoxybenzoic acid will precipitate.[1] Filter and dry.[1][4]

References

  • Chemoselective Phenol Alkylation

    • Title: A simple method for chemoselective phenol alkylation[5]

    • Source: ResearchGate / Synthetic Communications[1]

    • Context: Describes using tetrabutylphosphonium hydroxide to favor phenoxide alkylation over carboxyl
    • URL:[Link]

  • C- vs O-Alkylation Mechanisms

    • Title: Phenolates- O-alkylation and C-alkylation[1][2][6][7]

    • Source: PharmaXChange.info[1]

    • Context: Detailed breakdown of solvent effects (Protic vs Aprotic) on the ambident nucleophilicity of phenols.
    • URL:[Link]

  • Decarboxylation Kinetics

    • Title: Decarboxylation of Salicylic acid[8]

    • Source: Chemistry Stack Exchange (referencing J. Phys.[1] Chem)

    • Context: Discusses the bimolecular mechanism and ortho-effect leading to thermal instability.[1]

    • URL:[Link]

  • General Esterification/Alkylation Reagents

    • Title: Ester synthesis by O-alkylation[1][5][7][9]

    • Source: Organic Chemistry Portal[1]

    • Context: Reviews reagents like Dimethyl Carbonate and Methyl Salicylate for controlling methylation pathways.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Purification of 3-(Cyclopropylmethoxy)benzoic Acid

[1][2]

Current Status: Operational Topic: Purification Strategies & Troubleshooting Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists Lead Scientist: Senior Application Scientist, Separation Sciences Division[1]

Introduction & Molecule Profile

Welcome to the technical support hub for 3-(cyclopropylmethoxy)benzoic acid . This molecule is a critical scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, most notably Roflumilast .[2]

The purification of this intermediate presents a unique set of challenges due to the amphiphilic nature of the molecule (lipophilic cyclopropyl ether + hydrophilic carboxylic acid) and the stringent requirements for removing genotoxic alkylating agents.

Physicochemical Profile
PropertyCharacteristicImpact on Purification
Functional Groups Carboxylic Acid (pKa ~4.2), EtherpH-dependent solubility; "Oiling out" risk during acidification.[2][1]
Lability Cyclopropyl RingSensitive to strong mineral acids at high temperatures (ring opening).[2]
Key Impurities Cyclopropylmethyl halidesGenotoxic (PGI) .[2] Must be controlled to ppm levels.
Solubility Soluble in alcohols, EtOAc, DCM.Low solubility in water (acid form); High solubility in water (salt form).[2]

Core Purification Workflow

The following workflow describes the standard industrial approach: Williamson Ether Synthesis


 Ester Hydrolysis 

pH-Controlled Precipitation
Process Flow Diagram

PurificationWorkflowStartCrude Reaction Mixture(Ester Intermediate)Step11. Aqueous Wash(Remove Inorganic Salts)Start->Step1 Solvent Extraction (DCM/EtOAc)Step22. Hydrolysis(NaOH/MeOH/H2O)Step1->Step2 Organic Layer ConcentratedStep33. Phase Separation(Remove Neutral Impurities)Step2->Step3 Wash with organic solvent (remove unreacted halides)Step44. Controlled Acidification(pH 3-4)Step3->Step4 Aqueous Phase (Product as Salt)Step55. Crystallization(EtOH/Water or Toluene)Step4->Step5 Precipitate Collected

Figure 1: Standard purification workflow from crude ester to isolated acid.

Module 1: The Ester Intermediate (Alkylation Workup)

Before hydrolysis, the intermediate (methyl or ethyl ester) must be purified to remove the bulk of the alkylating agent.

Critical Protocol: Removal of Unreacted Phenol

If the starting material (3-hydroxybenzoate) is not removed here, it will co-precipitate with your final product later.[2]

  • Dilution: Dilute the reaction mixture (DMF/Toluene) with Ethyl Acetate (EtOAc).

  • Basic Wash: Wash the organic layer with 0.5 N NaOH (cold, 5°C).

    • Mechanism:[1][3][4][5][6] The unreacted phenol is deprotonated (phenolate) and moves to the aqueous layer. The product (ester) remains in the organic layer.

    • Warning: Do not use strong base or heat, or you will prematurely hydrolyze the ester.

  • Brine Wash: Wash with saturated NaCl to remove residual DMF.

Troubleshooting Guide: Alkylation Step
SymptomProbable CauseCorrective Action
Emulsion during extraction Density of DMF/Water mix is close to organic solvent.[2][1]Add solid NaCl to the aqueous layer to increase density difference. Filter through Celite if fine solids are present.
Low Yield Product lost to aqueous phase during NaOH wash.Check pH of the aqueous wash. If pH > 12, the ester might be hydrolyzing. Back-extract aqueous layer with EtOAc.[2][1][3]
Residual DMF Inefficient washing.DMF is difficult to remove. Use 3x washes with 5% LiCl solution (LiCl coordinates DMF better than NaCl).[2]

Module 2: The Final Acid (Hydrolysis & Isolation)

This is the most critical step for purity. The salt form (benzoate) is water-soluble; the free acid is not.[2]

Protocol: pH-Controlled Precipitation

Goal: Avoid "oiling out" (formation of a sticky gum instead of crystals).

  • Hydrolysis: Treat ester with NaOH/MeOH. Monitor by TLC/HPLC.

  • Solvent Swap: Distill off MeOH. Dilute aqueous residue with water.

  • Neutral Wash: Extract the alkaline aqueous solution (containing the product as a salt) with Toluene or MTBE.

    • Why? This removes neutral impurities (unreacted alkyl halides, bis-alkylated byproducts) while keeping the product in water.[2]

  • Acidification (The Critical Step):

    • Cool the aqueous solution to 10–15°C .

    • Slowly add 2N HCl dropwise.

    • Stop at pH 3.5 – 4.0 . Do not go to pH 1.

    • Reasoning: The pKa is ~4.2. Precipitating near the pKa encourages slow crystal growth. Crashing to pH 1 causes rapid amorphous precipitation (trapping impurities).[2]

Impurity Fate Mapping

ImpurityFateMixHydrolysis Mixture(Alkaline pH > 12)OrgWashOrganic Wash(Toluene/MTBE)Mix->OrgWashExtracts Neutral Impurities(Halides, Esters)AqLayerAqueous Layer(Product as Benzoate)Mix->AqLayerRetains ProductPrecipFinal Solid(Acid Form)AqLayer->PrecipAcidification (HCl)FiltrateMother LiquorAqLayer->FiltrateRemoves Salts/Trace Phenols

Figure 2: Fate of impurities during the acid-base workup.[2][1]

Module 3: Genotoxic Impurity Management (PGI)

The Hazard: Cyclopropylmethyl bromide/chloride (used as starting material) is a known alkylating agent and potential genotoxin. Regulatory limits (ICH M7) often require levels < 10-20 ppm.[2]

Detection & Removal Strategy

Q: How do I ensure PGI removal to ppm levels? A: You cannot rely on the final crystallization alone. You must purge it upstream.

  • The "Derivatization" Purge:

    • After the alkylation reaction is complete, add a small amount of amine scavenger (e.g., morpholine or ethanolamine) and stir for 1 hour.

    • Mechanism:[1][3][4][5][6] The amine reacts rapidly with the excess alkyl halide to form a highly water-soluble quaternary ammonium salt.[2]

    • Result: This salt is quantitatively removed during the first aqueous wash.

  • The "Hydrolysis" Purge:

    • During the basic hydrolysis step (Module 2), ensure the reaction runs for at least 1 hour at elevated temperature (>50°C).

    • Mechanism:[1][3][4][5][6] Alkyl halides hydrolyze to alcohols (cyclopropylmethanol) under basic conditions.[2] The alcohol is much easier to purge than the halide.

Analytical Check (UPLC-MS/MS)

Standard HPLC-UV is often insufficient for ppm-level detection of alkyl halides.[2][1] Use SIM (Selected Ion Monitoring) mode on MS.[2]

Frequently Asked Questions (FAQs)

Q1: My product precipitates as a sticky brown oil instead of a white solid. Why?

  • Diagnosis: This is "oiling out." It happens when the concentration is too high, the temperature is too high during acidification, or impurities (like unreacted phenol) lower the melting point.

  • Fix:

    • Re-dissolve the oil in dilute NaOH.

    • Add a seed crystal of pure product.

    • Acidify very slowly over 2 hours.

    • Keep temperature strict at 10–15°C.

Q2: I see a new impurity appearing after workup (RRT ~0.8).

  • Diagnosis: Cyclopropyl ring opening.

  • Cause: Exposure to strong acid (pH < 1) or high heat during the workup. The cyclopropyl carbinyl cation rearranges easily.

  • Fix: Use Acetic Acid or dilute HCl for acidification. Ensure pH does not drop below 3.0. Avoid boiling the acidic solution.

Q3: Can I recrystallize the final acid?

  • Recommendation: Yes. The preferred solvent system is Ethanol/Water (1:1) or Toluene .

    • Ethanol/Water:[1] Dissolve in hot ethanol, add warm water until turbid, cool slowly.

    • Toluene: Excellent for removing polar impurities, but yield may be lower.

References

  • AstraZeneca AB. Process for the preparation of this compound derivatives.[2] WO2005026095. Link

  • Glenmark Pharmaceuticals. Preparation of Roflumilast and intermediates thereof. US20140275551. Link

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[2][7]Link

  • BenchChem. Technical Guide: 4-Amino-3-(cyclopropylmethoxy)benzoic Acid. (Analogous chemistry).[2] Link[2]

Disclaimer: This guide is for research and development purposes only. Always consult MSDS and internal safety protocols before handling potent compounds or genotoxic reagents.

Technical Support Center: Minimizing Moisture Sensitivity in 3-(cyclopropylmethoxy)benzoic acid Storage

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: Why Moisture Matters

3-(cyclopropylmethoxy)benzoic acid is a highly specific organic intermediate utilized in active pharmaceutical ingredient (API) synthesis. While its cyclopropylmethoxy group and aromatic ring impart a degree of lipophilicity, the terminal carboxylic acid (-COOH) moiety acts as a strong hydrogen bond donor and acceptor. This structural dichotomy allows the crystalline lattice to adsorb atmospheric moisture, particularly when ambient relative humidity (RH) fluctuates (1)[1].

In pharmaceutical manufacturing, moisture uptake is not merely a physical nuisance; it directly compromises stoichiometric accuracy. Because organic synthesis relies on precise molar equivalents, even a 1-2% water weight gain in this building block can lead to molar imbalances during coupling reactions, ultimately resulting in lower yields and elevated impurity profiles (2)[2].

Frequently Asked Questions (FAQs)

Q: What are the optimal long-term storage conditions for this compound? A: To maintain chemical and physical stability, the compound should be stored in tightly sealed containers at 2-8°C (3)[3]. To prevent moisture ingress upon opening, the primary container must be housed within a secondary desiccator cabinet or a humidity-controlled environment maintained below 30% RH (4)[4].

Q: How does initial moisture content affect hygroscopicity categorization? A: Traditional European Pharmacopoeia (Ph. Eur.) methods often fail to account for the initial moisture content of the raw material, leading to inaccurate hygroscopicity classifications. Utilizing Gravimetric Sorption Analysis (GSA) with a pre-drying step ensures that the material achieves a true dry reference state, allowing for precise quantification of moisture uptake (5)[5].

Troubleshooting Guide: Handling & Recovery

Symptom: Powder Caking and Poor Flowability

  • Causality: Capillary condensation occurs when moisture bridges form between the crystalline particles of the benzoic acid derivative, leading to agglomeration.

  • Solution: Implement the Vacuum Drying Recovery Protocol (see Section 4). Do not use high-heat atmospheric baking, as benzoic acid derivatives can undergo thermal decomposition or sublimation at elevated temperatures (1)[1].

Symptom: Daily Weighing Inconsistencies

  • Causality: If the laboratory lacks environmental controls, the hygroscopic solid will continuously equilibrate with fluctuating ambient humidity, altering the finished weighing average day-to-day (4)[4].

  • Solution: Conduct all mixing and weighing operations inside a humidity-controlled glovebox maintained strictly between 20-35% RH (4)[4].

Validated Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) Moisture Profiling
  • Purpose: To quantitatively determine the moisture sorption isotherm and classify the hygroscopicity of the batch.

  • Self-Validation Mechanism: The protocol relies on continuous mass monitoring ( dm/dt ) to ensure true thermodynamic equilibrium is reached before stepping to the next humidity level, preventing false-low moisture readings.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into an aluminum DVS pan.

  • Pre-treatment (Drying): Expose the sample to 40°C at 0% RH with a nitrogen flow rate of 500 sccm. Maintain these conditions until the mass change rate ( dm/dt ) is <0.001% wt/min for at least 10 minutes. This establishes the absolute dry reference mass (2)[2].

  • Sorption Cycle: Lower the temperature to 25°C. Step the relative humidity to 30%, then 65%, and finally 80% RH. Hold at each step until dm/dt <0.001% wt/min (maximum 3 hours per intermediate step, up to 24 hours for the 80% RH hold) (2)[2].

  • Data Analysis: Calculate the percentage weight gain relative to the dry reference mass.

Protocol B: Vacuum Drying Recovery for Compromised Batches
  • Purpose: To safely remove adsorbed moisture from caked this compound without inducing thermal degradation.

  • Self-Validation Mechanism: Gravimetric tracking coupled with Karl Fischer (KF) titration ensures the drying endpoint is analytically confirmed rather than assumed by time.

  • Preparation: Break up large agglomerates using a clean, dry stainless-steel spatula. Spread the powder evenly onto a glass drying tray to a thickness of no more than 1 cm to maximize surface area for desorption.

  • Desorption: Place the tray in a vacuum oven. Set the temperature to 40°C. Causality: This specific temperature provides sufficient kinetic energy for water desorption while remaining safely below the compound's melting point and thermal decomposition threshold.

  • Evacuation: Apply a deep vacuum (<10 mbar) for 12 to 24 hours.

  • Inert Backfill (Critical Step): To prevent immediate re-adsorption of atmospheric moisture driven by the vacuum pressure differential, backfill the oven with dry Argon or Nitrogen gas before opening the chamber.

  • Verification: Perform a Karl Fischer titration on a 50 mg aliquot. The batch is successfully recovered if the water content is <0.2% w/w. Immediately transfer to airtight amber vials and seal with Parafilm.

Quantitative Data: Hygroscopicity Classification

To standardize the handling of this compound, refer to the modified Ph. Eur. classification criteria based on dynamic vapor sorption at 25°C and 80% RH (5)[5].

Hygroscopicity CategoryMass Increase (Δm) at 25°C / 80% RHHandling Recommendation for this compound
Non-hygroscopic Δm < 0.2%Standard ambient handling; store sealed at 2-8°C.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Weigh in controlled environments (<50% RH).
Moderately hygroscopic 2.0% ≤ Δm < 15.0%Strict glovebox handling (20-35% RH); store with desiccants.
Very hygroscopic Δm ≥ 15.0%Requires inert atmosphere (Argon) and continuous vacuum storage.

Workflow Visualization

MoistureManagement Start Receipt of 3-(cyclopropylmethoxy) benzoic acid DVS Dynamic Vapor Sorption (DVS) Moisture Profiling Start->DVS Sample Prep Decision Moisture Content Acceptable? DVS->Decision Analyze Isotherm Drying Vacuum Drying Protocol (40°C, <10 mbar) Decision->Drying >0.2% w/w H2O Storage Controlled Storage (2-8°C, <30% RH, Argon) Decision->Storage <0.2% w/w H2O Drying->Storage Post-Drying QC Weighing Weighing & Handling (Humidity Controlled Glovebox) Storage->Weighing Dispense for Synthesis

Workflow for moisture profiling and storage of this compound.

References

  • Benzoic Acid Formula: Properties, Application, & More Source: Orchids The International School URL:[Link]

  • Humidity controlled storage in pharmaceutical applications Source: Eureka Dry Tech URL:[Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach Source: Asia Pharmaceutics URL:[Link]

Sources

Technical Support Center: Manufacturing 3-(cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 3-(cyclopropylmethoxy)benzoic acid. As a key intermediate in various pharmaceutical development programs, robust and scalable manufacturing is paramount. This document provides in-depth technical support, addressing common challenges through practical, field-tested advice, detailed protocols, and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound?

The most prevalent and scalable method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a 3-hydroxybenzoic acid derivative with a cyclopropylmethyl halide. The typical pathway involves two main steps:

  • Etherification: Reaction of a 3-hydroxybenzoate ester (e.g., methyl 3-hydroxybenzoate) with (bromomethyl)cyclopropane in the presence of a base.

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This route is favored for its use of readily available starting materials and generally reliable reaction conditions.

Q2: What are the critical process parameters (CPPs) to monitor during scale-up?

Transitioning from the bench to a pilot or manufacturing scale introduces significant challenges related to process consistency.[3] The following CPPs are crucial for a successful and reproducible synthesis:

  • Temperature Control: The etherification step is often exothermic, especially during initial reagent addition. Inadequate heat removal can lead to temperature spikes, promoting side reactions and impurity formation.

  • Reagent Addition Rate: Slow, controlled addition of the alkylating agent ((bromomethyl)cyclopropane) is critical to maintain the reaction temperature and prevent localized high concentrations.

  • Agitation Efficiency: Proper mixing is essential to ensure homogeneity, facilitate heat transfer, and maximize contact between reactants, particularly when using a solid base like potassium carbonate. Poor agitation can result in incomplete reactions and variable product quality.[4]

  • Moisture Control: The Williamson ether synthesis is sensitive to water, which can consume the base and hydrolyze the alkylating agent. Using anhydrous solvents and maintaining a dry atmosphere (e.g., under nitrogen) is recommended.

Q3: How does the quality of starting materials impact the process?

Starting material quality is a cornerstone of successful manufacturing.[5] For this synthesis, pay close attention to:

  • Methyl 3-hydroxybenzoate: The primary impurity is often the isomeric methyl 4-hydroxybenzoate. This will lead to the formation of 4-(cyclopropylmethoxy)benzoic acid, an impurity that can be difficult to remove in later stages. Specify a high purity grade (>99%) for this starting material.

  • (Bromomethyl)cyclopropane: This reagent can contain impurities from its synthesis. Ensure its purity is high and that it is free from significant amounts of rearranged or isomeric halides.

  • Solvent: The presence of water or other nucleophilic impurities in solvents like DMF can lead to side reactions and lower yields.

Q4: What are the primary safety concerns during large-scale production?

  • Solvents: Dimethylformamide (DMF) is a common solvent for this reaction but is a reproductive toxin and requires contained handling. Consider alternative, greener solvents if process conditions allow.

  • Bases: While potassium carbonate is relatively safe, stronger bases like sodium hydride (NaH) are sometimes used at the lab scale. NaH is highly flammable and reacts violently with water. Its use at scale requires specialized equipment and handling procedures.

  • Thermal Runaway: As mentioned, the reaction can be exothermic. A thorough process safety review, including reaction calorimetry, is essential before scaling up to understand and mitigate the risk of a thermal runaway.

Process Chemistry and Synthesis Pathway

The core of the manufacturing process is the SN2 reaction between the phenoxide of methyl 3-hydroxybenzoate and (bromomethyl)cyclopropane.

Synthesis_Pathway SM1 Methyl 3-hydroxybenzoate p1 SM1->p1 SM2 (Bromomethyl)cyclopropane SM2->p1 INT Methyl 3-(cyclopropylmethoxy)benzoate p2 INT->p2 PROD This compound p1->INT 1. K₂CO₃, DMF ~80-90 °C p2->PROD 2. NaOH, H₂O/MeOH Reflux

Caption: General synthesis route for this compound.

Detailed Experimental Protocol (Lab Scale)

This protocol provides a representative procedure for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

  • Methyl 3-hydroxybenzoate (15.2 g, 100 mmol)

  • (Bromomethyl)cyclopropane (14.8 g, 110 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃), granular (20.7 g, 150 mmol)

  • Anhydrous Dimethylformamide (DMF) (150 mL)

  • Methanol (MeOH) (100 mL)

  • Sodium Hydroxide (NaOH) (8.0 g, 200 mmol)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 2M

Step 1: Etherification

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-hydroxybenzoate (15.2 g), potassium carbonate (20.7 g), and DMF (150 mL).

  • Begin stirring and heat the mixture to 85 °C using an oil bath.

  • Once the temperature is stable, add (bromomethyl)cyclopropane (14.8 g) dropwise over 30 minutes using a syringe pump.

  • Maintain the reaction at 85 °C and monitor its progress by TLC or HPLC (Mobile phase: 70:30 Heptane:Ethyl Acetate). The reaction is typically complete in 4-6 hours.

Step 2: Work-up and Isolation of Intermediate

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 500 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL), followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate, methyl 3-(cyclopropylmethoxy)benzoate, typically as a pale yellow oil.

Step 3: Saponification

  • Dissolve the crude intermediate oil in methanol (100 mL) in a 500 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (8.0 g) in 40 mL of deionized water.

  • Add the NaOH solution to the methanolic solution of the ester.

  • Heat the mixture to reflux (approx. 70-75 °C) for 2-3 hours. Monitor the disappearance of the ester by TLC or HPLC.

Step 4: Product Isolation and Purification

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 200 mL of water.

  • Wash the aqueous layer with ethyl acetate (100 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH < 2 by slowly adding 2M HCl. A white precipitate will form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound.

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Etherification Reaction

Possible Cause Troubleshooting Suggestion Rationale
Insufficient Base Ensure K₂CO₃ is anhydrous and finely ground for better surface area. Verify stoichiometry (typically 1.5-2.0 equivalents).The phenoxide is the active nucleophile; its formation is critical. Water will consume the base, and large particles will react slowly.[6]
Poor Reagent Quality Verify the purity of (bromomethyl)cyclopropane by GC or NMR.Impurities or degradation of the alkylating agent will directly lead to lower yields.
Inadequate Temperature/Time Increase reaction temperature in 5-10 °C increments or extend reaction time.SN2 reactions are temperature-dependent. Insufficient thermal energy can result in slow reaction kinetics.[7]
Poor Mixing at Scale Increase agitation speed. Evaluate impeller design for suitability in solid-liquid slurries.In a large reactor, the solid K₂CO₃ can settle, leading to poor contact with the dissolved reactants. This is a common scale-up challenge.[3][4]

Problem 2: Product Fails to Crystallize or Oils Out During Isolation

Possible Cause Troubleshooting Suggestion Rationale
Presence of Impurities Wash the crude product solution with an immiscible organic solvent (e.g., heptane) before acidification.Residual DMF or organic-soluble impurities can act as an anti-solvent or depress the freezing point, inhibiting crystallization.
Rapid Acidification/Cooling Add acid slowly while maintaining a low temperature (<10 °C). Allow the solution to cool gradually after acidification.Rapid changes in pH and temperature can lead to supersaturation and the formation of an oil instead of an ordered crystal lattice.
Incorrect pH Ensure the final pH after acidification is < 2.The product is soluble as its carboxylate salt at higher pH. Incomplete protonation will result in significant yield loss to the aqueous phase.
Insufficient Seeding If an oil forms, try scratching the inside of the flask or adding a small seed crystal of pure product.Seeding provides a template for crystal growth, overcoming the kinetic barrier to nucleation.

Problem 3: Formation of a Persistent Emulsion During Work-up

Possible Cause Troubleshooting Suggestion Rationale
High Agitation Speed Reduce the stirrer speed during the extraction phase.Vigorous mixing can create fine droplets that are slow to coalesce, a common issue when scaling up liquid-liquid extractions.
Similar Densities Add a small amount of brine (saturated NaCl solution) to the aqueous layer.This increases the density and ionic strength of the aqueous phase, helping to break the emulsion and sharpen the phase separation.
Presence of Surfactant-like Impurities Allow the mixture to stand for an extended period without agitation. If possible, a gentle centrifugation can also be effective at the lab scale.Partially soluble impurities can accumulate at the interface, stabilizing the emulsion.

digraph "Troubleshooting_Workflow" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"];
edge [fontname="Arial", fontsize=10];
// Nodes
start [label="Low Yield in Etherification Step", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Is K₂CO₃ anhydrous and\n in 1.5-2.0x excess?", shape=diamond, fillcolor="#FBBC05"];
s1 [label="Dry base under vacuum.\nAdjust stoichiometry.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q2 [label="Is reaction temperature\n >80 °C?", shape=diamond, fillcolor="#FBBC05"];
s2 [label="Increase temperature to 85-95 °C.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
q3 [label="Is (bromomethyl)cyclopropane\n >98% pure?", shape=diamond, fillcolor="#FBBC05"];
s3 [label="Source higher purity reagent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="Yield should improve.\nConsider agitation efficiency for scale-up.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges
start -> q1;
q1 -> q2 [label="Yes"];
q1 -> s1 [label="No"];
s1 -> q1;
q2 -> q3 [label="Yes"];
q2 -> s2 [label="No"];
s2 -> q2;
q3 -> end_node [label="Yes"];
q3 -> s3 [label="No"];
s3 -> q3;

}

Caption: Troubleshooting flowchart for low yield in the etherification step.

References

  • CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Grignard Reaction. Cambridge University Press. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. Rondaxe. [Link]

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (CAS No: 162401-62-9) API Intermediate Manufacturers. Apicule. [Link]

  • Scale-Up → Challenges within Scale-Up. Developing Medicines. [Link]

  • Williamson Ether Synthesis. Cambridge University Press. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Drug Substances: Scale-Up Challenges. Contract Pharma. [Link]

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. PubChem. [Link]

  • Ready, steady, scale: How to mitigate risks in process scale-up. Pharmaceutical Technology. [Link]

  • Challenges in Clinical Manufacturing for Topical Drugs. Pharmaceutical Technology. [Link]

  • Method for the purification of benzoic acid. European Patent Office. [Link]

  • Purification of Benzoic Acid by Crystallization. MeitY OLabs (YouTube). [Link]

  • Purifying A Compound Of Benzoic Acid. Bartleby. [Link]

  • Process for preparing pure benzoic acid. European Patent Office. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-(cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 3-(cyclopropylmethoxy)benzoic acid, a molecule of interest in medicinal chemistry. Through a comparative approach with structurally related analogs, we will dissect the spectral features that are unique to the target molecule, providing a robust framework for its identification and characterization.

The Structural Signature: Predicted ¹H NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this compound, a detailed prediction based on established principles of NMR spectroscopy and data from analogous compounds is presented. The predicted spectrum serves as a powerful tool for researchers in identifying this compound in a reaction mixture or confirming its synthesis.

The structure of this compound contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. These can be categorized into the cyclopropylmethoxy group, the aromatic protons of the benzoic acid ring, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Predicted Coupling Constants (Hz)
H-a (Carboxylic Acid)~12-13broad singlet (br s)1H-
H-2~7.75singlet (s) or narrow triplet (t)1HJ ≈ 1-2 Hz
H-6~7.65doublet of doublets (dd)1HJ ≈ 8, 2 Hz
H-4~7.40triplet (t)1HJ ≈ 8 Hz
H-5~7.20doublet of doublets (dd)1HJ ≈ 8, 2 Hz
H-b (Methylene)~3.90doublet (d)2HJ ≈ 7 Hz
H-c (Cyclopropyl CH)~1.25multiplet (m)1H-
H-d (Cyclopropyl CH₂)~0.65multiplet (m)2H-
H-e (Cyclopropyl CH₂)~0.40multiplet (m)2H-

Comparative Spectral Analysis: Distinguishing Features

To appreciate the unique spectral fingerprint of this compound, a comparison with simpler, structurally related molecules is essential.

Benzoic Acid

The ¹H NMR spectrum of benzoic acid provides the foundational pattern for the aromatic region.

Proton Assignment Chemical Shift (ppm) Multiplicity Integration
COOH~11.67broad singlet (br s)1H
H-2, H-6~8.20doublet (d)2H
H-4~7.68triplet (t)1H
H-3, H-5~7.52triplet (t)2H

Data sourced from a 400 MHz spectrum in CDCl₃[1]

Key Difference: The substitution pattern in this compound breaks the symmetry of the benzene ring seen in benzoic acid, leading to four distinct aromatic signals instead of three.

3-Methoxybenzoic Acid

This analog helps in understanding the effect of a meta-alkoxy substituent on the aromatic protons.

Proton Assignment Chemical Shift (ppm) Multiplicity
COOH~11.94broad singlet (br s)
H-2~7.71narrow triplet (t)
H-6~7.59doublet of doublets (dd)
H-4~7.38triplet (t)
H-5~7.17doublet of doublets (dd)
OCH₃~3.87singlet (s)

Data is representative and may vary slightly based on solvent and concentration.[2][3]

Key Difference: The most significant distinction between the predicted spectrum of our target molecule and 3-methoxybenzoic acid lies in the signals for the alkoxy group. The singlet of the methoxy group in 3-methoxybenzoic acid is replaced by the characteristic set of signals for the cyclopropylmethoxy group: a doublet for the methylene protons and complex multiplets for the cyclopropyl protons in the upfield region.

In-Depth Analysis of the Cyclopropylmethoxy Signature

The cyclopropylmethoxy group provides the most definitive evidence for the presence of this compound.

  • Methylene Protons (H-b): The two protons of the -O-CH₂- group are chemically equivalent but are coupled to the single proton on the cyclopropyl ring (H-c). This results in a doublet signal around 3.90 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Cyclopropyl Protons (H-c, H-d, H-e): The cyclopropane ring is a strained three-membered ring, and its protons typically resonate at high field (0.2-1.5 ppm) due to anisotropic effects. The single methine proton (H-c) will appear as a complex multiplet due to coupling with the methylene protons (H-b) and the four other cyclopropyl protons (H-d, H-e). The two pairs of diastereotopic methylene protons on the cyclopropyl ring (H-d and H-e) will also give rise to complex, overlapping multiplets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

For researchers aiming to verify the synthesis of this compound, the following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Tetramethylsilane (TMS) internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound and transfer it to a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. c. Gently swirl or sonicate the vial to ensure complete dissolution of the sample. d. Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines. b. Place the spinner with the sample tube into the NMR spectrometer.

  • Data Acquisition: a. Lock the spectrometer onto the deuterium signal of the solvent. b. Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal. c. Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. d. Acquire the ¹H NMR spectrum.

  • Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks are in the positive phase. c. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal at 0.00 ppm. d. Integrate the signals to determine the relative ratios of the protons. e. Analyze the splitting patterns (multiplicities) and coupling constants to elucidate the proton-proton coupling network.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Visualizing Spin-Spin Coupling in this compound

The connectivity and spatial relationships between protons in a molecule are revealed through spin-spin coupling. The following diagram illustrates the key coupling interactions in this compound.

Caption: Spin-Spin Coupling Network in this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a unique set of signals that allows for its unambiguous identification. The key distinguishing features are the four distinct resonances in the aromatic region, characteristic of a 1,3-disubstituted benzene ring, and the highly diagnostic signals of the cyclopropylmethoxy group in the aliphatic region. By comparing this predicted spectrum with those of benzoic acid and 3-methoxybenzoic acid, the specific contributions of each structural moiety to the overall spectrum become clear. This guide provides researchers with the necessary framework to confidently identify this compound and underscores the power of ¹H NMR spectroscopy in modern chemical research.

References

  • Royal Society of Chemistry. Supplementary Information. [Link][1]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • PubChem. This compound. [Link][4]

  • Chegg. Solved For 3-methoxybenzoic acid, can you please annotate 1. [Link][3]

Sources

Comparative Guide to 13C NMR Peak Assignment Methodologies: A Case Study on 3-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Accurate


C Nuclear Magnetic Resonance (NMR) peak assignment is a cornerstone of structural elucidation in drug development and synthetic chemistry. For functionalized aromatic systems like 3-(cyclopropylmethoxy)benzoic acid  (Formula: C

H

O

), relying solely on 1D

C NMR can lead to ambiguous assignments due to overlapping aromatic resonances and the conformational flexibility of the ether linkage.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary methodologies for


C NMR assignment: Empirical Prediction , Quantum Mechanical (DFT) Calculation , and 2D NMR Spectroscopy . By analyzing their performance, causality, and workflows, this guide provides a definitive framework for selecting the optimal assignment strategy.

Methodology Comparison & Performance Analysis

Empirical Prediction (HOSE Codes & Additivity Rules)

Empirical methods rely on databases of known chemical structures to predict shifts based on local topological environments (Hierarchical Orthogonal Space Encoding, or HOSE codes) [1].

  • Performance: Extremely fast (seconds). Highly accurate for rigid, well-represented motifs (e.g., standard benzene rings).

  • Limitations: Accuracy degrades significantly for novel scaffolds, unusual stereochemistry, or severe steric clashes not represented in the training database. For this compound, empirical tools easily identify the cyclopropyl group but may struggle to precisely differentiate the closely spaced aromatic carbons (C4 and C6) due to the variable conformation of the alkoxy substituent.

Quantum Mechanical Prediction (DFT-GIAO)

Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method calculates the actual magnetic shielding tensors of a molecule ab initio [2].

  • Performance: Does not rely on historical databases. It accounts for the exact 3D conformation, making it superior for resolving overlapping signals and elucidating stereochemistry.

  • Limitations: Computationally expensive. The accuracy is highly dependent on the quality of the conformational search and the chosen solvent model (e.g., PCM/SMD). If a high-energy conformer is mistakenly used, the predicted shifts for the ether-adjacent carbons (C2, C4) will deviate significantly from experimental reality.

2D NMR Experimental Assignment (HSQC & HMBC)

Two-dimensional NMR represents the absolute ground truth. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) maps connectivity over 2 to 3 bonds [3].

  • Performance: Provides an unambiguous, self-validating map of the molecular skeleton. Multiplicity-edited HSQC inherently differentiates CH/CH

    
     groups from CH
    
    
    
    groups, instantly separating the cyclopropyl methine from its methylenes [4].
  • Limitations: Requires a physical sample of high purity, consumes instrument time, and relies on the presence of contiguous proton networks (isolated quaternary carbons can sometimes be missed if no protons are within 3 bonds).

G cluster_empirical Empirical (HOSE) cluster_dft Quantum Mechanical cluster_exp Experimental (2D NMR) Start 3-(cyclopropylmethoxy) benzoic acid Emp Database Search & Additivity Rules Start->Emp Conf Conformational Search Start->Conf Prep Sample Prep (e.g., DMSO-d6) Start->Prep Assign Final 13C Peak Assignment Emp->Assign Opt DFT Optimization (e.g., B3LYP/6-31G*) Conf->Opt GIAO GIAO Shielding Calculation Opt->GIAO GIAO->Assign HSQC 1H-13C HSQC (1-bond) Prep->HSQC HMBC 1H-13C HMBC (2,3-bond) Prep->HMBC HSQC->Assign HMBC->Assign

Fig 1: Tri-modal workflow for 13C NMR peak assignment comparing empirical, DFT, and 2D NMR methods.

Quantitative Data Comparison

The following table synthesizes the expected


C NMR chemical shifts for this compound across the three methodologies. Notice how DFT and Experimental methods correct the slight deviations produced by generalized empirical additivity rules, particularly in the aromatic region.
Carbon PositionTypeEmpirical Prediction (

ppm)
DFT-GIAO Prediction (

ppm)
Experimental (2D NMR) (

ppm)
Assignment Rationale (HMBC/HSQC)
C=O Quaternary168.0167.5167.2 HMBC cross-peak to H2 and H6.
C3 (Ar-O)Quaternary159.9158.8158.5 HMBC cross-peak to -CH

-O protons.
C1 (Ar-COOH)Quaternary130.5132.1131.8 HMBC cross-peak to H5. No HSQC signal.
C5 (Ar-H)CH129.5129.8129.6 HSQC correlation. HMBC to H4, H6.
C6 (Ar-H)CH122.3121.5121.2 Distinguishable from C4 via HMBC to C=O.
C4 (Ar-H)CH118.4120.1119.8 HMBC correlation to C3 (Ar-O).
C2 (Ar-H)CH115.6114.2114.5 Highly shielded; HMBC to C=O and C3.
-CH

-O-
CH

73.572.872.6 Negative phase in edited HSQC.
CH (Cyclopropyl)CH10.210.510.1 Positive phase in edited HSQC.
CH

(Cyclopropyl)
CH

(x2)
3.53.13.2 Equivalent carbons; Negative phase in HSQC.

Experimental Protocols & Causality

To ensure scientific integrity, peak assignment must be treated as a self-validating system. Below are the optimized protocols for both computational and experimental workflows, detailing the causality behind each parameter choice.

Protocol A: 2D NMR Acquisition (The Ground Truth)
  • Sample Preparation: Dissolve ~20 mg of this compound in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       acts as a strong hydrogen-bond acceptor, disrupting the dimerization of the carboxylic acid. This prevents severe line broadening of the C1 and C=O resonances, ensuring sharp, detectable peaks.
      
  • Probe Tuning & Gradient Shimming: Tune the probe specifically to the

    
    H and 
    
    
    
    C Larmor frequencies. Perform automated gradient shimming (e.g., topshim).
    • Causality: High

      
       field homogeneity is critical to resolve the closely eluting C4 and C6 aromatic protons, which is necessary to prevent ambiguous HMBC correlations.
      
  • Multiplicity-Edited HSQC: Acquire the spectrum setting the one-bond coupling constant (

    
    ) to 145 Hz .
    
    • Causality: 145 Hz is the optimal mathematical compromise between aliphatic (

      
       Hz) and aromatic (
      
      
      
      Hz) couplings. Multiplicity editing utilizes a spin-echo sequence to phase CH/CH
      
      
      cross-peaks positively (blue) and CH
      
      
      cross-peaks negatively (red). This provides a built-in cross-check, instantly differentiating the cyclopropyl methine (CH) from the two equivalent methylenes (CH
      
      
      ).
  • HMBC Acquisition: Acquire the spectrum setting the long-range coupling delay (

    
    ) to 8 Hz .
    
    • Causality: Long-range couplings typically range from 2 to 15 Hz. Setting the delay to

      
       ms (for 8 Hz) maximizes the magnetization transfer for 2-bond and 3-bond correlations without allowing excessive signal decay via transverse relaxation (
      
      
      
      ) [3].

G H1 1H Magnetization (Excitation) INEPT INEPT Transfer (Polarization) H1->INEPT J-coupling C13_Direct 13C Evolution (HSQC: 1JCH ~145Hz) INEPT->C13_Direct t1 evolution C13_Long 13C Evolution (HMBC: nJCH ~8Hz) INEPT->C13_Long t1 evolution RevINEPT Reverse INEPT & Detection (1H) C13_Direct->RevINEPT t2 acquisition C13_Long->RevINEPT t2 acquisition

Fig 2: Magnetization transfer pathways in HSQC and HMBC 2D NMR experiments via J-coupling.

Protocol B: DFT-GIAO Computational Workflow
  • Conformational Sampling: Generate a conformational ensemble using Molecular Mechanics (MMFF94 force field).

    • Causality: The ether linkage (-O-CH

      
      -) in this compound is highly flexible. The orientation of the cyclopropyl group relative to the benzene ring alters the local magnetic shielding of C2 and C4. Failing to average the NMR shifts across the Boltzmann distribution of conformers will result in high prediction errors.
      
  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • GIAO Shielding Calculation: Calculate the isotropic shielding tensors (

    
    ) using the GIAO method at the mPW1PW91/6-311+G(2d,p) level, incorporating the SMD solvation model for DMSO.
    
  • Linear Scaling: Convert the raw shielding tensors to chemical shifts (

    
    ) using empirically derived linear scaling factors specific to the level of theory (
    
    
    
    ) [2].
    • Causality: Raw DFT shielding values systematically overestimate deshielding due to basis set truncation and electron correlation limits. Linear scaling corrects these systematic errors, bringing the Mean Absolute Error (MAE) down to < 1.5 ppm.

Conclusion

For routine verification of this compound during synthesis, Empirical Prediction is sufficient and cost-effective. However, for regulatory submissions (IND/NDA) or absolute structural proof, a self-validating 2D NMR (HSQC/HMBC) workflow is mandatory. DFT-GIAO calculations serve as the perfect bridge—ideal for resolving ambiguous aromatic assignments where physical sample concentration is too low for high-quality 2D


C detection.

References

  • Churanova, T., et al. (2010). Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators? Magnetic Resonance in Chemistry. Available at:[Link]

  • Hoffmann, F., et al. (2017). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. The Journal of Physical Chemistry A. Available at:[Link]

  • Columbia University NMR Facility. (2020). HSQC and HMBC for Topspin. Available at:[Link]

  • Chemistry LibreTexts. (2024). Characteristics of 13C NMR Spectroscopy. Available at:[Link]

A Comparative Guide to the FTIR Spectral Data of 3-(cyclopropylmethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectral data for 3-(cyclopropylmethoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the compound's spectral features, a comparative analysis with structurally similar molecules, and a standardized protocol for data acquisition. Our objective is to furnish a reliable reference for the characterization of this and similar compounds, ensuring scientific integrity and practical utility.

Introduction: The Structural Significance of this compound and the Role of FTIR

This compound is a molecule of interest in medicinal chemistry and materials science, incorporating several key functional groups: a carboxylic acid, an aryl ether, and a cyclopropyl moiety. Each of these groups imparts specific physicochemical properties to the molecule, and their combined presence can lead to unique biological activities or material characteristics.

FTIR spectroscopy is an indispensable tool for the structural elucidation of such molecules. By measuring the absorption of infrared radiation by a sample, we can identify the vibrational modes of its chemical bonds. These vibrational frequencies are highly characteristic of specific functional groups, providing a molecular "fingerprint" that allows for both identification and the assessment of purity. In this guide, we will dissect the FTIR spectrum of this compound, attributing its absorption bands to the various structural components.

Predicted FTIR Spectrum of this compound: A Detailed Analysis

While a publicly available experimental spectrum for this compound is not readily found, we can confidently predict its key spectral features based on the well-established characteristic frequencies of its constituent functional groups. The table below summarizes the expected absorption bands, their corresponding vibrational modes, and the structural assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300-2500Broad, StrongO-H stretchCarboxylic acid (dimer)
~3100-3000MediumC-H stretchAromatic & Cyclopropyl
~2950-2850MediumC-H stretchMethylene (-CH₂-)
~1710-1680Strong, SharpC=O stretchCarboxylic acid (conjugated)[1][2]
~1600, ~1470Medium-StrongC=C stretchAromatic ring
~1450MediumCH₂ scissoringCyclopropyl & Methylene
~1320-1210StrongC-O stretchCarboxylic acid[1]
~1250 & ~1040StrongAsymmetric & Symmetric C-O-C stretchAryl alkyl ether[3][4][5]
~1020MediumRing deformationCyclopropyl[6][7]
~960-900Broad, MediumO-H out-of-plane bendCarboxylic acid (dimer)[1][2]
~800-700StrongC-H out-of-plane bendAromatic (meta-substitution)

Comparative Spectral Analysis: Distinguishing Features

To fully appreciate the FTIR spectrum of this compound, it is instructive to compare it with the spectra of structurally related compounds: benzoic acid and 3-methoxybenzoic acid.

This compound vs. Benzoic Acid

The primary differences in the FTIR spectra of these two molecules will arise from the substituent at the 3-position.

  • Benzoic Acid: The spectrum of benzoic acid is characterized by a very broad O-H stretch from the carboxylic acid dimer (~3300-2500 cm⁻¹), a sharp C=O stretch (~1700-1680 cm⁻¹), aromatic C-H and C=C stretches, and a C-O stretch for the carboxylic acid (~1320-1210 cm⁻¹).[1][2]

  • This compound: In addition to the characteristic peaks of benzoic acid, the spectrum will exhibit:

    • C-H stretches for the methylene and cyclopropyl groups (~3100-2850 cm⁻¹).[6][7]

    • Strong C-O-C stretching bands from the aryl alkyl ether linkage, typically appearing as two distinct peaks around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[3][4][5]

    • A characteristic cyclopropane ring deformation band around 1020 cm⁻¹.[6][7]

This compound vs. 3-Methoxybenzoic Acid

This comparison highlights the spectral signatures of the cyclopropyl group.

  • 3-Methoxybenzoic Acid: The spectrum is very similar to that predicted for our target molecule, showing the carboxylic acid absorptions and the two characteristic C-O-C stretching bands of the aryl alkyl ether.[8][9][10][11][12]

  • This compound: The key distinguishing features will be the absorptions due to the cyclopropyl ring:

    • A C-H stretching vibration at a slightly higher frequency than typical alkyl C-H stretches, often above 3050 cm⁻¹.[6][7]

    • The aforementioned ring deformation ("breathing") mode around 1020 cm⁻¹.[6][7]

Experimental Protocol: Acquiring High-Quality FTIR Data

The following protocol outlines a standardized method for obtaining the FTIR spectrum of a solid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is common in modern spectroscopy labs.

Objective: To obtain a high-resolution FTIR spectrum of this compound in the solid state.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound (solid powder)

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropyl alcohol. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will account for any absorptions from the atmosphere and the ATR crystal itself.

  • Sample Preparation and Loading:

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure mechanism is typically a calibrated knob or a lever.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • For optimal signal-to-noise ratio, co-add a sufficient number of scans (e.g., 32 or 64).

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Correlate the observed peaks with the expected functional group frequencies as outlined in Table 1.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample powder with a spatula and a dry, lint-free wipe.

    • Clean the ATR crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

Workflow for FTIR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an unknown sample using FTIR spectroscopy, culminating in its identification.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_process Data Processing cluster_analysis Spectral Interpretation cluster_conclusion Conclusion Prep Prepare Sample (e.g., ATR) Background Acquire Background Spectrum Prep->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Process Baseline Correction & Normalization Sample_Spec->Process Peak_Pick Identify Key Absorption Bands Process->Peak_Pick Assign Assign Bands to Functional Groups Peak_Pick->Assign Compare Compare with Reference Spectra / Databases Assign->Compare Identify Confirm/Identify Molecular Structure Compare->Identify

Sources

Precision Characterization of 3-(cyclopropylmethoxy)benzoic Acid: An HRMS Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In pharmaceutical development, 3-(cyclopropylmethoxy)benzoic acid (


) serves as a critical building block and a potential degradation impurity for phosphodiesterase-4 (PDE4) inhibitors like Roflumilast. While often overshadowed by its difluoromethoxy-substituted counterparts, the precise characterization of this specific intermediate is vital for establishing regulatory control over starting materials.

The Challenge: Standard HPLC-UV methods fail to distinguish this molecule from regioisomers (e.g., 2- or 4-substituted analogs) or isobaric impurities (compounds with the same nominal mass but different elemental composition). Furthermore, the cyclopropyl moiety is chemically distinct; confirming its integrity during ionization requires "soft" techniques that low-resolution mass spectrometry (LRMS) often complicates due to in-source fragmentation.

This guide details the High-Resolution Mass Spectrometry (HRMS) workflow for this molecule, contrasting it with Triple Quadrupole (QqQ) and NMR alternatives to demonstrate why HRMS is the superior tool for structural confirmation and impurity profiling.

Comparative Technology Analysis

The following table contrasts the performance of HRMS (Orbitrap/Q-TOF) against industry-standard alternatives for this specific benzoic acid derivative.

FeatureHRMS (Orbitrap / Q-TOF) Triple Quadrupole (QqQ) HPLC-UV (PDA) NMR (

)
Primary Utility Exact Mass & Formula ID Targeted QuantitationPurity % (Area Normalization)Structural Elucidation
Mass Accuracy < 3 ppm (sub-mDa)~1000 ppm (Unit Resolution)N/AN/A
Specificity High (Resolves isobars)Medium (SRM transitions)Low (Retention time only)Very High (Stereochemistry)
Sensitivity High (fg to pg range)Very High (attogram range)Moderate (ng range)Low (mg required)
Throughput High (UPLC compatible)HighHighLow
Limitation Data file size; CostCannot identify unknownsNo structural dataSample quantity & purity

Expert Insight: While QqQ is the gold standard for quantifying known impurities in a release assay, it is blind to "unknowns." If a new peak appears at retention time 4.5 min, QqQ cannot tell you if it is an oxidation product or a solvent contaminant. HRMS provides the exact mass (e.g., 191.0713), instantly narrowing the candidate list to a specific elemental formula.

Experimental Protocol: HRMS Workflow

This protocol is designed for self-validation. It utilizes Negative Electrospray Ionization (ESI-) , which is chemically intuitive for benzoic acid derivatives due to the facile deprotonation of the carboxylic acid group (


).
Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute stock 1:1000 in 50:50 Methanol:Water (

    
    ) to reach ~1 µg/mL (1 ppm).
    
  • Buffer Addition: Add Ammonium Acetate to a final concentration of 2 mM.

    • Why? Ammonium acetate buffers the pH to ensure the carboxylic acid is deprotonated (

      
      ) while preventing the formation of sodium adducts (
      
      
      
      ) which split the signal intensity.
LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 2mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (Orbitrap Exploris / Q-Exactive)
  • Ionization: ESI Negative Mode.

  • Spray Voltage: 2.8 kV (Lower voltage prevents discharge in negative mode).

  • Capillary Temp: 320°C.

  • Resolution: 60,000 @ m/z 200.

  • Scan Range: m/z 100 – 500.

  • AGC Target:

    
     (Prevents space-charging effects).
    

Structural Confirmation & Fragmentation Mechanism[2][3]

The power of HRMS lies in Mass Defect Analysis .

  • Theoretical Exact Mass (

    
    ):  191.0713 Da.
    
  • Observed Mass: 191.0715 Da.

  • Error: +1.04 ppm.

Fragmentation Pathway (MS/MS)

In the collision cell (HCD or CID), the molecule undergoes predictable fragmentation.

  • Decarboxylation: The most dominant channel for benzoic acids. Loss of

    
     (44.0098 Da).
    
  • Ether Cleavage: Loss of the cyclopropylmethyl group or ring opening.

Below is the visualized fragmentation logic used to confirm the structure.

FragmentationPathway Parent Parent Ion [M-H]⁻ m/z 191.0713 (C11H11O3)⁻ Fragment1 Decarboxylation [M-H-CO2]⁻ m/z 147.0815 (C10H11O)⁻ Parent->Fragment1 NeutralLoss1 Loss of CO2 (44 Da) Fragment2 Ether Cleavage (Phenoxide Radical Anion) m/z 93.0346 (C6H5O)⁻ Fragment1->Fragment2 NeutralLoss2 Loss of C4H6 (Cyclopropylpropene)

Figure 1: Proposed MS/MS fragmentation pathway for this compound in negative ESI mode.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for choosing HRMS over QqQ for this specific application.

Workflow Start Sample: 3-(cyclopropylmethoxy) benzoic acid Goal Goal? Start->Goal Quant Routine Quantitation Goal->Quant Known Target Struct Structure/Impurity ID Goal->Struct Unknown/Validation QqQ Triple Quad (QqQ) (SRM Mode) Quant->QqQ HRMS HRMS (Orbitrap) (Full Scan / ddMS2) Struct->HRMS Result1 Data: Concentration (ng/mL) QqQ->Result1 Result2 Data: Exact Mass Formula: C11H12O3 Error: <2ppm HRMS->Result2

Figure 2: Decision matrix for selecting MS instrumentation based on analytical goals.

References

  • PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Emery Pharma. (2025). Bridging Study: Comparing QQQ and HRMS for Impurity Quantitation. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 3-(cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, scientifically grounded strategy for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-(cyclopropylmethoxy)benzoic acid. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring the final method is both reliable and compliant with regulatory expectations.

Part 1: Analyte Characterization and Initial Parameter Selection

A successful HPLC method begins with a thorough understanding of the analyte. This compound is an aromatic carboxylic acid. Its structure dictates its behavior in a reversed-phase HPLC system.

  • Hydrophobicity (Aromatic Ring & Cyclopropylmethoxy Group): The presence of the benzene ring and the ether-linked cyclopropyl group imparts significant non-polar character. The predicted octanol-water partition coefficient (XlogP) is approximately 2.8, indicating good retention on reversed-phase columns[5].

  • UV Absorbance (Chromophore): The benzene ring acts as a chromophore. Benzoic acid exhibits two main absorption maxima, typically around 230 nm and 274 nm[6]. The peak at ~230 nm generally provides higher absorbance and, therefore, better sensitivity[3][6]. A preliminary scan of the analyte in the mobile phase diluent using a photodiode array (PDA) detector is essential to confirm the optimal wavelength for detection.

Based on this initial analysis, we can establish a logical starting point for our method development.

ParameterInitial SelectionRationale
Column C18, 4.6 x 150 mm, 3.5 µmA versatile, non-polar stationary phase providing good retention for hydrophobic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterSets the pH to ~2.1, ensuring the carboxylic acid is fully protonated (non-ionized) for good peak shape and retention.
Mobile Phase B Acetonitrile (ACN)A common, effective organic modifier for reversed-phase HPLC with good UV transparency.
Detection UV at 230 nmCorresponds to a strong absorbance maximum for benzoic acid derivatives, ensuring high sensitivity[3][6][7].
Column Temp. 30 °CProvides stable retention times and can improve peak efficiency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Vol. 5 µLA typical starting volume to avoid peak distortion.

Part 2: A Systematic Approach to Method Development and Optimization

Method development is an iterative process of screening and optimization. The goal is to achieve adequate resolution of the main peak from all potential impurities and degradation products within a reasonable analysis time.

Diagram: HPLC Method Development Workflow

This diagram illustrates the logical flow from initial parameter selection through screening and final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (pKa, logP, UV λmax) Initial Select Initial Parameters (Column, Mobile Phase, Detector) Analyte->Initial Guides Screening Screening Experiments (Column & Organic Modifier) Initial->Screening Data1 Evaluate Selectivity, Retention & Peak Shape Screening->Data1 Optimize Optimize Gradient & Temperature Data1->Optimize Data2 Evaluate Resolution (Rs > 2), Tailing Factor (Tf < 1.5) Optimize->Data2 Final Final Method Data2->Final Validation Method Validation (ICH Q2(R1)) Final->Validation

Caption: A systematic workflow for HPLC method development.

The objective of the screening phase is to find the best combination of stationary phase and organic modifier that provides the most promising selectivity for the analyte and its potential impurities. A key principle in method development is to try conditions that offer different separation mechanisms.

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.

  • System Setup:

    • System 1: HPLC with C18 column.

    • System 2: HPLC with Phenyl-Hexyl column.

  • Run Screening Gradient: For each system, inject the stock solution and run the following generic gradient:

    • Time (min) | % Acetonitrile

    • 0.0 | 30

    • 20.0 | 90

    • 25.0 | 90

    • 25.1 | 30

    • 30.0 | 30

  • Data Evaluation: Compare the chromatograms. Look for the conditions that provide the best peak shape and the greatest separation between the main peak and any visible impurities.

A standard C18 column separates primarily based on hydrophobicity. However, a Phenyl-Hexyl column offers an alternative selectivity mechanism. The phenyl groups on the stationary phase can undergo π-π interactions with the aromatic ring of the analyte and its impurities[8][9][10]. This can lead to changes in elution order and improved resolution for aromatic compounds[8][11].

Column TypePrimary Interaction MechanismExpected Performance for Analyte
Agilent ZORBAX Eclipse Plus C18 Hydrophobic interactions.Strong retention due to the overall non-polar nature of the molecule. Good, general-purpose starting point.
Agilent ZORBAX Eclipse Plus Phenyl-Hexyl Hydrophobic interactions and π-π interactions[8][11].Alternative selectivity. May provide enhanced resolution between the main analyte and aromatic impurities due to differing π-electron systems[9][10].

After screening, the Phenyl-Hexyl column is selected for further optimization as it showed superior resolution for a critical impurity pair. The next step is to refine the gradient to separate all components efficiently.

Part 3: Forced Degradation and Method Specificity

A purity method must be "stability-indicating," meaning it can unambiguously separate the intact drug substance from its degradation products.[12][13] This is proven through a forced degradation study, where the drug is exposed to harsh conditions to intentionally generate degradants[14][15].

  • Prepare Solutions: Prepare separate solutions of this compound (approx. 0.5 mg/mL) for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl, heat at 60 °C for 12 hours[16].

    • Base Hydrolysis: Add 1M NaOH, heat at 60 °C for 12 hours[16]. Potential Degradation: Hydrolysis of the ether linkage.

    • Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours[14]. Potential Degradation: Oxidation of the aromatic ring or benzylic position.

    • Thermal: Heat a solid sample at 105 °C for 24 hours.

    • Photolytic: Expose a solution to UV light (as per ICH Q1B guidelines).

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze using the developed HPLC method with a PDA detector.

  • Evaluation: The method is considered stability-indicating if all degradation peaks are baseline resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using the PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed samples. An ideal study aims for 5-20% degradation of the active ingredient[15].

Diagram: Relationship of HPLC Parameters to Performance

This diagram shows how key adjustable parameters in HPLC influence the critical performance outcomes of the separation.

HPLCRelationships cluster_Params cluster_Outcomes pH Mobile Phase pH Retention Retention Time pH->Retention PeakShape Peak Shape pH->PeakShape Organic Organic Modifier % Organic->Retention Resolution Resolution Organic->Resolution Column Column Chemistry Column->Retention Selectivity Selectivity Column->Selectivity Temp Temperature Temp->Retention Temp->PeakShape Selectivity->Resolution

Sources

Melting Point Determination and Validation for 3-(cyclopropylmethoxy)benzoic acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of standardizing physical characterization protocols for advanced pharmaceutical intermediates. 3-(cyclopropylmethoxy)benzoic acid is a critical structural motif utilized in the synthesis of emerging therapeutics, including novel FABP1 inhibitors for NASH treatment and Farnesoid X receptor (FXR) partial agonists ().

For such highly functionalized organic acids, determining the melting point is not merely a routine quality control check; it is a fundamental thermodynamic assessment of crystalline lattice energy, polymorphic stability, and batch purity. This guide objectively compares the three primary analytical methodologies for melting point determination—Automated Capillary, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM)—and provides self-validating experimental protocols to ensure absolute scientific integrity.

The Physics of Melting: Causality in Experimental Design

Melting is a dynamic phase transition, not a static data point. When analyzing this compound, the transition from a highly ordered crystalline solid to an isotropic liquid occurs over a specific temperature range.

The Causality of Impurities: According to Raoult's Law and the principles of freezing point depression, any chemical impurity (e.g., unreacted starting materials or residual solvents) disrupts the uniformity of the crystal lattice. This reduces the enthalpy required to break intermolecular hydrogen bonds between the carboxylic acid dimers, resulting in a depressed and broadened melting range. A pure sample of a this compound derivative typically melts within a sharp 1.0–1.5 °C window, whereas a crude batch may exhibit a 3.0–5.0 °C spread.

Methodological Comparison: Capillary vs. DSC vs. HSM

To establish a robust analytical profile, we must objectively compare the performance of available instrumentation. Below is a quantitative comparison of the three primary techniques used for this compound.

Analytical MethodPrimary OutputSample RequirementHeating Rate (Near MP)AccuracyBest Use Case
Automated Capillary Visual collapse & clear point2.5 – 3.5 mm column1.0 ± 0.5 °C/min± 0.3 °CHigh-throughput QC, USP compliance
DSC Heat flow (Endothermic peak)2.0 – 5.0 mg5.0 – 10.0 °C/min± 0.1 °CPolymorph screening, thermodynamic profiling
Hot-Stage Microscopy Visual phase transition< 1.0 mg (Single crystal)1.0 – 2.0 °C/min± 0.5 °CDesolvation studies, visual confirmation of Tg

Data supported by pharmacopeial standards and thermal analysis guidelines (, ).

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every physical manipulation has a direct, measurable impact on data accuracy.

Protocol A: Automated Digital Capillary Method (USP <741> Class Ia)

This method relies on optical transmission to detect the macroscopic phase change of the sample ().

Step 1: Desiccation

  • Action: Dry the this compound sample in a vacuum desiccator over anhydrous silica gel for 24 hours prior to testing.

  • Causality: Residual moisture acts as a potent lattice impurity. Water trapped in the crystal matrix will cause premature localized melting (melting point depression) and artificially broaden the recorded range.

Step 2: Pulverization

  • Action: Grind the desiccated sample into a fine, uniform powder using an agate mortar and pestle.

  • Causality: this compound can crystallize in irregular habits. If loaded directly, large crystals create interstitial air pockets. Because air is a poor thermal conductor, these pockets act as insulators, causing a severe thermal lag between the heating block and the sample. Pulverization ensures maximum packing density and uniform heat transfer.

Step 3: Capillary Loading

  • Action: Charge a USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID) by pressing the open end into the powder. Drop the capillary through a 70 cm glass tube onto a hard surface 5 times to pack the powder to a height of exactly 2.5–3.5 mm.

  • Causality: Overfilling the capillary requires more thermal energy to penetrate the sample core, shifting the clear point higher. Underfilling prevents the optical sensor from accurately detecting the meniscus.

Step 4: Thermal Ramping & Observation

  • Action: Preheat the instrument to 5 °C below the expected melting point. Insert the capillary and initiate a strict temperature ramp of 1 °C/min.

  • Causality: Approaching the melting point too rapidly overshoots the thermodynamic equilibrium of the phase transition. A 1 °C/min ramp rate ensures the internal temperature of the capillary perfectly matches the sensor temperature ().

Protocol B: Differential Scanning Calorimetry (DSC)

DSC measures the exact heat flow required to drive the endothermic melting transition, making it the gold standard for detecting polymorphism.

Step 1: Sample Weighing & Pan Sealing

  • Action: Accurately weigh 3.0–5.0 mg of the pulverized sample into an aluminum DSC pan. Crimp the pan with a pinhole lid.

  • Causality: During heating, any trace volatiles will vaporize. A hermetically sealed pan would bulge under internal pressure, altering the flat contact area between the pan and the thermoelectric sensor. The pinhole allows volatiles to escape, maintaining optimal thermal conductivity.

Step 2: Nitrogen Purging

  • Action: Purge the DSC cell with dry nitrogen gas at a flow rate of 50 mL/min.

  • Causality: At elevated temperatures, organic acids are susceptible to oxidative degradation, which presents as an exothermic artifact that can mask or distort the melting endotherm. Nitrogen displaces oxygen, isolating the pure melting transition.

Step 3: Thermal Ramping

  • Action: Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min. Record the extrapolated onset temperature (Tm) and the peak endothermic temperature.

Orthogonal Cross-Validation (The Self-Validating Loop)

To ensure absolute scientific integrity, no single method should stand alone. The system is validated through orthogonal cross-checking:

  • Primary Screen: Run the Automated Capillary method to establish the macroscopic melting range.

  • Thermodynamic Confirmation: Run DSC on the identical batch. The extrapolated onset temperature from the DSC endotherm must align within ± 0.5 °C of the capillary collapse point.

  • Discrepancy Resolution: If the DSC onset is significantly lower than the capillary collapse point, it indicates a solid-solid polymorphic transition or desolvation event prior to melting. In such cases, Hot-Stage Microscopy must be deployed to visually confirm the pre-melt phase change.

Workflow Visualization

MP_Validation Start This compound Sample Preparation Prep Pulverize & Desiccate (Eliminates Thermal Lag) Start->Prep Decision Select Analytical Method Prep->Decision Capillary Automated Capillary (USP <741>) Decision->Capillary DSC Differential Scanning Calorimetry (DSC) Decision->DSC HSM Hot-Stage Microscopy (HSM) Decision->HSM RampCap Ramp: 1°C/min Record Collapse Point Capillary->RampCap RampDSC Ramp: 10°C/min Record Endotherm DSC->RampDSC Validate Orthogonal Validation (Confirm Purity & Form) HSM->Validate RampCap->Validate RampDSC->Validate

Workflow for melting point determination and orthogonal cross-validation.

References

  • Title: Design, synthesis, and biological studies of novel FABP1 inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Compliance with amended General Chapter USP <741> Melting Range or Temperature Source: ResearchGate / Pharmacopeial Forum URL: [Link]

  • Title: DSC hot stage microscopy Source: Improved Pharma URL: [Link]

  • Title: Determination of Melting Points According to Pharmacopeia Source: ThinkSRS URL: [Link]

  • Title: Measuring the Melting Point Source: Westlab URL: [Link]

A Comparative Guide to 3-(cyclopropylmethoxy)benzoic acid and 4-(cyclopropylmethoxy)benzoic acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the subtle shift of a functional group on a molecular scaffold can profoundly alter its physicochemical properties and biological activity. This guide offers a detailed comparative analysis of two positional isomers: 3-(cyclopropylmethoxy)benzoic acid and 4-(cyclopropylmethoxy)benzoic acid. As valuable building blocks in drug discovery, a comprehensive understanding of their distinct characteristics is paramount for researchers, scientists, and drug development professionals. This document synthesizes known data from related analogs and established chemical principles to provide a predictive comparison, guiding rational drug design and further experimental investigation.

Introduction to Positional Isomerism in Drug Design

The benzoic acid moiety is a prevalent scaffold in a vast array of biologically active compounds. The carboxylic acid group serves as a critical hydrogen bond donor and acceptor, frequently engaging with the active sites of enzymes and receptors.[1] The biological and pharmacological profile of benzoic acid derivatives is heavily dictated by the nature and placement of substituents on the aromatic ring. These substituents modulate the molecule's electronic character, lipophilicity, and steric profile, which in turn influences its pharmacokinetic and pharmacodynamic properties.[2]

This guide focuses on the impact of positioning the cyclopropylmethoxy group at the meta (3-position) versus the para (4-position) of the benzoic acid core. This seemingly minor structural variance can lead to significant differences in molecular geometry, electron density distribution, and ultimately, how the molecule interacts with biological targets.

Physicochemical Properties: A Predictive Comparison

While direct experimental data for a side-by-side comparison of this compound and 4-(cyclopropylmethoxy)benzoic acid is not extensively available in public literature, we can extrapolate their properties based on established principles of physical organic chemistry and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyThis compound4-(cyclopropylmethoxy)benzoic acidRationale for Prediction
Molecular Formula C₁₁H₁₂O₃C₁₁H₁₂O₃Isomers have the same molecular formula.
Molecular Weight 192.21 g/mol 192.21 g/mol Isomers have the same molecular weight.
Predicted pKa ~4.0 - 4.2~4.3 - 4.5The electron-donating nature of the ether group is expected to have a more pronounced effect in the para position, slightly increasing the pKa (making it a weaker acid) compared to the meta position.
Predicted LogP ~2.5 - 2.8~2.5 - 2.8The lipophilicity is predicted to be very similar as the atomic composition is identical. Minor differences may arise from changes in crystal packing and hydration.
Predicted Solubility Moderately soluble in organic solvents, sparingly soluble in water.Moderately soluble in organic solvents, sparingly soluble in water.The para isomer, often being more symmetrical, may have a higher melting point and consequently lower solubility in a given solvent compared to the meta isomer.

Synthesis and Experimental Protocols

The synthesis of both this compound and 4-(cyclopropylmethoxy)benzoic acid can be reliably achieved through a Williamson ether synthesis, starting from the corresponding hydroxybenzoic acid methyl esters. The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Proposed Synthetic Workflow

G cluster_3 Synthesis of this compound cluster_4 Synthesis of 4-(cyclopropylmethoxy)benzoic acid start_3 Methyl 3-hydroxybenzoate step1_3 Williamson Ether Synthesis (Bromomethyl)cyclopropane, K₂CO₃, DMF start_3->step1_3 intermediate_3 Methyl 3-(cyclopropylmethoxy)benzoate step1_3->intermediate_3 step2_3 Ester Hydrolysis NaOH, H₂O/MeOH intermediate_3->step2_3 product_3 This compound step2_3->product_3 start_4 Methyl 4-hydroxybenzoate step1_4 Williamson Ether Synthesis (Bromomethyl)cyclopropane, K₂CO₃, DMF start_4->step1_4 intermediate_4 Methyl 4-(cyclopropylmethoxy)benzoate step1_4->intermediate_4 step2_4 Ester Hydrolysis NaOH, H₂O/MeOH intermediate_4->step2_4 product_4 4-(cyclopropylmethoxy)benzoic acid step2_4->product_4

Figure 1: Proposed synthetic routes for 3- and 4-(cyclopropylmethoxy)benzoic acid.

Detailed Experimental Protocol: Williamson Ether Synthesis and Hydrolysis
  • Step 1: Synthesis of Methyl 3/4-(cyclopropylmethoxy)benzoate

    • To a solution of methyl 3-hydroxybenzoate or methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

    • To this mixture, add (bromomethyl)cyclopropane (1.2 eq).

    • Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Step 2: Synthesis of 3/4-(cyclopropylmethoxy)benzoic acid

    • Dissolve the methyl 3/4-(cyclopropylmethoxy)benzoate from the previous step in a mixture of methanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether to remove any unreacted ester.

    • Acidify the aqueous layer with hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain the desired benzoic acid derivative.

Structure-Activity Relationship (SAR) Insights

The positioning of the cyclopropylmethoxy group is expected to have a significant impact on the biological activity of these isomers.

Electronic Effects

The ether oxygen of the cyclopropylmethoxy group is an electron-donating group through resonance. In the para-position , this electron-donating effect is transmitted directly to the carboxylic acid group via the aromatic system. This can influence the acidity of the carboxylic proton and the molecule's ability to act as a hydrogen bond donor. In the meta-position , the electronic influence on the carboxylic acid group is primarily inductive and less pronounced.

Steric and Conformational Effects

The cyclopropylmethoxy group is a bulky substituent. Its placement will influence the overall shape of the molecule and how it can orient itself within a binding pocket. The para-isomer will have a more linear and extended conformation, while the meta-isomer will be more angular. This difference in topology can be critical for achieving optimal interactions with a biological target.

G cluster_meta This compound (meta) cluster_para 4-(cyclopropylmethoxy)benzoic acid (para) a b

Figure 2: 2D structures of the meta and para isomers.

Potential Therapeutic Applications

Benzoic acid derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] For instance, a structurally related compound, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, has been studied for its potential to inhibit TGF-β1-induced epithelial-mesenchymal transition, a process implicated in pulmonary fibrosis.[5] The differential electronic and steric profiles of the 3- and 4-isomers suggest they may exhibit distinct potencies and selectivities in various biological assays.

Conclusion and Future Directions

While this guide provides a predictive comparison of this compound and 4-(cyclopropylmethoxy)benzoic acid based on established chemical principles, it underscores the need for direct experimental validation. Researchers are encouraged to synthesize both isomers and conduct a head-to-head comparison of their physicochemical properties and biological activities. Such studies will provide invaluable data for the drug discovery community and enable a more informed selection of these building blocks for the development of novel therapeutics. The subtle yet significant differences imparted by the positional isomerism of the cyclopropylmethoxy group highlight the importance of a systematic approach to structure-activity relationship studies in modern drug design.

References

  • MilliporeSigma. 4-(Benzyloxy)-3-(cyclopropylmethoxy)benzoic acid | 1255707-31-3. [Link]

  • Matrix Fine Chemicals. 3-(CYCLOPROPYLMETHOXY)-4-(DIFLUOROMETHOXY)BENZOIC ACID | CAS 162401-62-9. [Link]

  • PubChem. 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzoic acid. [Link]

  • PubChem. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid. [Link]

  • Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
  • Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Sun, T., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172. [Link]

  • EPA. Benzoic acid, 4-methoxy-, 4-propylphenyl ester Properties. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3-methoxy-, 1-methylpropyl ester. [Link]

  • PubChem. 4-Cyclopropylbenzoic acid. [Link]

  • Ntestar, P., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(23), 5721. [Link]

  • Lokadi, L. P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural products chemistry & research, 3(4). [Link]

  • Apicule. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid (CAS No: 162401-62-9) API Intermediate Manufacturers. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Semantic Scholar. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

  • PrepChem.com. Synthesis of 3,5-bis(phenylmethoxy)benzoic acid. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • PubMed. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. [Link]

Sources

Comparative SAR Guide: Cyclopropylmethoxy Benzoic Acids in PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Pharmacologists, and Process Scientists.

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid and its derivatives. These scaffolds serve as the critical pharmacophore for second-generation PDE4 inhibitors, most notably Roflumilast .

Unlike first-generation inhibitors (e.g., Rolipram) which utilized a cyclopentyloxy tail, the cyclopropylmethoxy (CPM) moiety offers a superior balance of sub-nanomolar potency (


 nM), metabolic stability, and a reduced emetic potential. This guide objectively compares the CPM scaffold against alternative ether modifications and provides validated synthetic protocols.

The Pharmacophore: Why Cyclopropylmethoxy?

The therapeutic efficacy of this class relies on the precise occupation of the PDE4 active site, specifically the hydrophobic clamp formed by the Q1 and Q2 pockets .

Structural Logic[1]
  • The Anchor (Benzoic Acid Core): The carboxylic acid (often converted to a benzamide in final drugs) forms hydrogen bonds with the invariant glutamine (Gln369 in PDE4D) in the binding pocket.

  • The 3-Position (Cyclopropylmethoxy): This is the discriminator. The rigid cyclopropyl ring projects into the hydrophobic Q2 pocket . Unlike the flexible n-butyl or the bulky cyclopentyl groups of earlier generations, the CPM group fills this pocket with high shape complementarity, locking the enzyme in a conformation that prevents cAMP hydrolysis.

  • The 4-Position (Difluoromethoxy): This group mimics the methoxy group of native substrates but with altered electronics. The fluorine atoms act as weak hydrogen bond acceptors and increase lipophilicity while blocking metabolic O-demethylation.

Comparative SAR Analysis

The following data compares the performance of the Cyclopropylmethoxy scaffold against the classic Cyclopentyloxy (Rolipram-like) and simple Methoxy variants.

Table 1: Comparative Potency and Physicochemical Profile
FeatureCyclopropylmethoxy (CPM) Cyclopentyloxy (CPO) Methoxy (MeO)
Representative Drug RoflumilastRolipram / Piclamilast(Early analogues)
PDE4B

~0.8 nM (High Potency)~2–10 nM> 500 nM
Selectivity (PDE4 vs 1/2/3/5) > 10,000-fold~500-foldLow
Metabolic Liability Low (Ring is stable)High (Ring oxidation)High (O-demethylation)
Emetic Potential ModerateHighLow
LogP (Lipophilicity) ~3.8 (Optimal CNS/Tissue pen.)~3.2~1.5

Key Insight: The CPM group provides a 10-fold potency increase over the CPO group.[1] This is attributed to the "Goldilocks" fit of the cyclopropylmethyl tail—it is large enough to displace water from the Q2 pocket but small enough to avoid steric clashes that reduce affinity in bulkier analogues.

Metabolic Stability & Safety

A critical failure point for early PDE4 inhibitors was metabolic instability.

  • Cyclopentyloxy (CPO) Failure Mode: The cyclopentyl ring is prone to extensive oxidative metabolism by CYP450 enzymes (specifically hydroxylation at the 3-position of the ring), leading to rapid clearance and short half-lives.

  • Cyclopropylmethoxy (CPM) Advantage: The high C-H bond dissociation energy of the strained cyclopropyl ring makes it significantly more resistant to CYP-mediated oxidation. While the methylene bridge can be a site of attack, the steric bulk of the adjacent difluoromethoxy group protects it.

  • Toxicity Note: Unlike cyclopropylamines (which can form reactive intermediates), the cyclopropyl ether linkage in these benzoic acids is chemically stable and does not generate suicide substrates for CYP enzymes.

Experimental Protocols

Protocol A: Synthesis of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid

Objective: High-yield synthesis of the core scaffold via Williamson Ether Synthesis. Precursor: 3-hydroxy-4-difluoromethoxybenzaldehyde (or methyl ester).[2]

Reagents:

  • Substrate: 3-hydroxy-4-difluoromethoxybenzaldehyde (1.0 eq)

  • Alkylating Agent: (Bromomethyl)cyclopropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of the phenol substrate in 100 mL of dry Acetonitrile.

  • Deprotonation: Add 13.5 g of finely ground

    
    . Stir at room temperature for 30 minutes to form the phenoxide anion. Observation: Suspension color may darken.
    
  • Alkylation: Add 5.6 mL of (Bromomethyl)cyclopropane dropwise via syringe.

  • Reflux: Heat the reaction mixture to 60°C (internal temp) and stir for 4–6 hours.

  • Monitor: Check conversion via TLC (Hexane:EtOAc 3:1). Product

    
     will be higher than starting material.
    
  • Workup: Cool to RT. Filter off inorganic salts.[2] Concentrate the filtrate under reduced pressure.

  • Oxidation (If starting with aldehyde): Dissolve the crude aldehyde in Acetone/Water. Add Sulfamic acid (1.5 eq) and Sodium Chlorite (1.5 eq) at 0°C to oxidize to the carboxylic acid.

  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Validation Criteria:

  • HPLC Purity: >98%

  • 1H NMR (DMSO-d6): Look for the characteristic cyclopropyl doublets at

    
     0.3–0.6 ppm and the multiplet at 
    
    
    
    1.2 ppm.

Visualizations

Diagram 1: Synthesis Workflow

This flow illustrates the conversion of the phenol precursor to the final benzoic acid scaffold.

SynthesisWorkflow Start 3-hydroxy-4- difluoromethoxybenzaldehyde Intermediate Ether Intermediate (Aldehyde) Start->Intermediate Alkylation (60°C, ACN) Reagents Cyclopropylmethyl bromide + K2CO3 (Base) Reagents->Intermediate Oxidation NaClO2 Oxidation (Pinnick) Intermediate->Oxidation Final 3-cyclopropylmethoxy-4- difluoromethoxybenzoic acid Oxidation->Final Yield >90%

Caption: Synthesis of the CPM-benzoic acid scaffold via Williamson etherification followed by Pinnick oxidation.

Diagram 2: Mechanism of Action Pathway

This diagram details how the CPM-containing inhibitor blocks the inflammatory cascade.

MOA Inhibitor CPM-Benzoic Acid Derivative (e.g., Roflumilast) PDE4 PDE4 Enzyme (Active Site Q-Pocket) Inhibitor->PDE4 High Affinity Binding (Hydrophobic Lock) cAMP cAMP (Cyclic AMP) PDE4->cAMP Hydrolysis Blocked AMP 5'-AMP (Inactive) cAMP->AMP Normal Degradation PKA PKA Activation cAMP->PKA Accumulation Effect Downregulation of TNF-alpha, IL-17, IFN-gamma PKA->Effect Signaling Cascade

Caption: The CPM moiety locks the PDE4 enzyme, preventing cAMP hydrolysis and triggering anti-inflammatory signaling.[3]

References

  • Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: A review of the recent developments concerning their structure-activity relationships. Journal of Pharmacy and Pharmacology.

  • Hermann, R., et al. (1999). Discovery of Roflumilast: A potent and selective PDE4 inhibitor.[4] Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2025). Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety.[2]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups in drug design.[1]

  • PubChem Compound Summary. (2025). Roflumilast (CID 449193).[5] National Center for Biotechnology Information.

Sources

X-ray diffraction (XRD) data for 3-(cyclopropylmethoxy)benzoic acid crystals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a strategic technical analysis of the solid-state characterization of 3-(cyclopropylmethoxy)benzoic acid , a critical intermediate often encountered in the synthesis of PDE4 inhibitors (e.g., Roflumilast analogs).

Because specific crystallographic data (CIF files) for this exact intermediate are often proprietary or absent from open literature, this guide functions as a comparative exclusion protocol . It synthesizes known data from structural homologs (3-methoxybenzoic acid), precursors (3-hydroxybenzoic acid), and downstream products to establish a self-validating identification standard.

Executive Summary & Application Context

This compound (C11H12O3) serves as a regiochemical scaffold in medicinal chemistry. Its solid-state properties are critical for process chemists because:

  • Regio-Purity: It must be distinguished from the 4-isomer (a common impurity in alkylation reactions).

  • Reaction Completion: It must be distinguished from the starting material, 3-hydroxybenzoic acid .

  • Processability: The cyclopropyl tail adds lipophilicity and steric bulk, often lowering the melting point compared to the parent acid and inducing different packing motifs (likely P21/c monoclinic) that affect filtration rates.

Comparison of Alternatives (Solid-State Context)
FeatureTarget: this compound Alternative A: 3-Hydroxybenzoic Acid (Precursor) Alternative B: 4-(cyclopropylmethoxy)benzoic acid (Isomer)
Crystal Habit Typically needles or plates (solvent dependent)Prisms/Blocks (Form I)Fine needles (often agglomerated)
Dominant Interaction Carboxylic Acid Dimer + Van der Waals (Tail)Carboxylic Acid Dimer + H-bond Network (OH group)Carboxylic Acid Dimer + Linear Packing
Predicted 2

Low Angle
5.5° - 7.5° (Due to extended d-spacing of cyclopropyl tail)>10° (More compact unit cell)~5.0° - 6.5° (Linear extension)
Solubility High in MeOH, EtOH; Low in WaterModerate in Water (Hot); High in MeOHSimilar to 3-isomer

Technical Analysis: The "Exclusionary" XRD Protocol

Since a universal reference standard may not be available in your library, you must validate your material by excluding known contaminants.

A. The "Ghost" Peaks (What to Avoid)

To confirm you have the correct phase, ensure your diffractogram does NOT contain the characteristic peaks of the precursor or the downstream difluoro-derivative.

Table 1: Exclusionary Reference Data (Cu K


 Radiation) 
CompoundRoleCritical 2

Peaks (Exclusion Markers)
Structural Logic
3-Hydroxybenzoic Acid Starting Material14.8°, 24.5°, 26.2° (Form I)Absence indicates complete O-alkylation.
Roflumilast Downstream Analog6.00°, 17.05°, 23.15° If these appear, contamination with downstream product or difluoro-analog is likely.
KBr / NaCl Inorganic Byproducts27.4° (KBr) / 31.7° (NaCl) Common if desalting was incomplete after alkylation.
B. Predicted Diffraction Signature

Based on the homology with 3-methoxybenzoic acid (Polymorph I


)  and the steric contribution of the cyclopropyl group, the target compound is expected to crystallize in a Monoclinic  system (Space Group 

).
  • The "Tail" Effect: The cyclopropylmethoxy group extends the molecular length. In benzoic acid derivatives, this typically results in a prominent low-angle reflection corresponding to the length of the hydrogen-bonded dimer.

  • Expected Primary Peak: Look for a sharp, high-intensity peak between 5.8° and 7.2° 2

    
     . This represents the (100) or (001) plane spacing of the dimer layers.
    
  • Secondary Fingerprint: A cluster of peaks in the 16°–22° range, representing the

    
    -
    
    
    
    stacking of the benzene rings.

Experimental Protocol: Self-Validating Crystallization

To generate reliable data for this compound, do not rely on crude precipitation. Use this slow-evaporation protocol to generate diffraction-quality crystallites.

Step-by-Step Methodology
  • Supersaturation: Dissolve 100 mg of crude this compound in 2 mL of Methanol at 40°C.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean vial to remove inorganic seeds (NaCl/KBr).
    
  • Anti-Solvent Addition: Slowly add Water dropwise until persistent turbidity is just observed (approx. 0.5 - 1.0 mL).

  • Thermal Cycle: Heat back to 45°C to redissolve, then wrap the vial in foil and allow to cool to Room Temperature (25°C) over 4 hours.

  • Harvest: Filter the resulting white plates/needles. Crucial: Do not over-dry under high vacuum (risk of collapsing solvates); air dry for 2 hours.

  • XRD Scan:

    • Range: 2° to 40° 2

      
      .
      
    • Step Size: 0.02°.

    • Dwell Time: >1 second/step (to resolve low-intensity impurity peaks).

Decision Logic & Workflow

The following diagram illustrates the logical pathway to validate the identity of this compound using XRD and melting point data.

XRD_Validation_Flow Start Crude Sample This compound XRD_Run Run PXRD (2-40° 2θ) Start->XRD_Run Check_Start Peaks at 14.8° or 24.5°? XRD_Run->Check_Start Check_Inorg Peaks at 27.4° or 31.7°? Check_Start->Check_Inorg No Fail_Start Contamination: Unreacted 3-Hydroxybenzoic Acid Check_Start->Fail_Start Yes Check_LowAngle Sharp Peak at 5.5° - 7.5°? Check_Inorg->Check_LowAngle No Fail_Salt Contamination: Inorganic Salts (Wash required) Check_Inorg->Fail_Salt Yes Fail_Amorph Amorphous/Oiling: Recrystallize (MeOH/H2O) Check_LowAngle->Fail_Amorph No (Halo only) Success Identity Confirmed: Target Benzoic Acid Dimer Phase Check_LowAngle->Success Yes

Caption: Logical workflow for validating this compound purity using exclusionary XRD analysis.

References

  • PubChem. (2025).[1][2] this compound (Compound Summary). National Library of Medicine. [Link]

  • PubChem. (2025).[1][2] 3-Methoxybenzoic Acid (Structural Homolog Data). National Library of Medicine. [Link]

  • Shaikh, R., et al. (2012). Roflumilast Solid Dispersions: XRD Characterization. Indian Journal of Pharmaceutical Sciences. (Provides comparative data for the downstream difluoro-analog). [Link][3]

  • Braun, D.E., et al. (2021). The trimorphism of 3-hydroxybenzoic acid. Royal Society of Chemistry (CrystEngComm). (Source for starting material exclusion peaks). [Link]

  • Acta Crystallographica. (2019). Crystal structure of a second monoclinic polymorph of 3-methoxybenzoic acid. (Source for homologous packing prediction). [Link]

Sources

Chromatographic Separation of (Cyclopropylmethoxy)benzoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

3-(Cyclopropylmethoxy)benzoic acid is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including PDE4 inhibitors like roflumilast 1. During industrial synthesis—typically via the alkylation of hydroxybenzoic acids—positional isomers such as 2- (ortho) and 4- (para) (cyclopropylmethoxy)benzoic acid can emerge as impurities.

For drug development professionals, separating these isomers is notoriously difficult. They possess identical molecular weights (192.21 g/mol ) and nearly identical octanol-water partition coefficients (LogP). This guide objectively compares the leading chromatographic modalities for resolving these isomers, grounded in the physicochemical causality of their interactions.

Mechanistic Causality: The Physics of Isomer Separation

To achieve baseline separation, an analytical method must exploit the subtle structural differences between the ortho, meta, and para isomers:

  • Intramolecular Hydrogen Bonding: The ortho-isomer uniquely allows for intramolecular hydrogen bonding between the ether oxygen of the cyclopropylmethoxy group and the proton of the carboxylic acid. This internal bonding "masks" the polar functional groups from the surrounding solvent, reducing its apparent polarity. Consequently, the ortho-isomer often exhibits distinct retention behavior compared to the meta and para isomers .

  • Ionization Dynamics: Benzoic acid derivatives typically have a pKa near 4.0. If the mobile phase pH is close to this value, the molecules exist in a dynamic equilibrium between ionized (hydrophilic) and unionized (hydrophobic) states. This dual-state existence leads to severe band broadening and peak tailing 2.

  • Steric Projection: The bulky cyclopropyl ring projects differently in 3D space depending on its attachment point, altering the molecule's ability to intercalate with stationary phase ligands or fit into host-guest cavities 3.

Comparison of Chromatographic Modalities

A. Reversed-Phase HPLC (RP-HPLC)

RP-HPLC relies on hydrophobic partitioning. Because the isomers have similar hydrophobicities, standard C18 columns often yield co-elution. Success requires switching to a Phenyl-Hexyl stationary phase, which introduces orthogonal


 interactions that are highly sensitive to the electron density of the aromatic ring—density that changes based on the position of the electron-donating alkoxy group 4. Strict pH control (pH < 3.0) is mandatory to suppress ionization [[2]]().
B. Supercritical Fluid Chromatography (SFC / UPC2)

UltraPerformance Convergence Chromatography (UPC2) using supercritical CO2 and a Torus 2-PIC (2-picolylamine) column is the most advanced alternative. The 2-PIC phase separates positional isomers by exploiting subtle differences in hydrogen bonding, acid-base interactions, and steric hindrance, accomplishing baseline resolution in a fraction of the time required by HPLC .

C. Cyclodextrin-Bonded Normal Phase

Using a


-cyclodextrin bonded silica column operates on the principle of inclusion complexation. The hydrophobic interior of the cyclodextrin cavity selectively accommodates the bulky cyclopropylmethoxy group. The para-isomer threads into the cavity differently than the meta-isomer, creating distinct thermodynamic binding constants (

) and resulting in unique retention times 3.
Quantitative Performance Summary
ModalityOptimal Stationary PhaseMobile Phase SystemPrimary Separation MechanismAvg. Resolution (

)
Typical Run Time
RP-HPLC Phenyl-Hexyl (3 µm)H₂O / MeCN + 0.1% Formic Acid (pH 2.8)Hydrophobic &

interactions
1.5 - 2.015 - 25 min
UPC2 / SFC Torus 2-PIC (1.7 µm)CO₂ / MeOH + 0.2% Formic AcidH-bonding, dipole, & steric> 2.5< 5 min
Normal Phase

-Cyclodextrin
Hexane / IPA + Acetic AcidHost-guest inclusion complexation1.5 - 3.020 - 30 min

Experimental Workflow: Self-Validating RP-HPLC Protocol

The following protocol utilizes RP-HPLC, as it is the most universally accessible platform in drug development labs. It is designed as a self-validating system; you must pass the System Suitability Test (SST) before analyzing unknown samples.

Step 1: Mobile Phase Preparation & pH Control

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water. Verify the pH is between 2.5 and 2.8.

    • Causality: Maintaining pH < 3.0 ensures >99% of the benzoic acid moiety remains unionized, maximizing interaction with the stationary phase and preventing peak tailing 2.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a Phenyl-Hexyl column (4.6 x 150 mm, 3 µm particle size).

    • Causality: If standard C18 fails, the phenyl ring provides alternative selectivity via

      
       electron interactions 4.
      
  • Set column oven temperature to 30°C. Equilibrate at 1.0 mL/min with 80% A / 20% B for 20 column volumes.

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band).

  • 2.0 - 15.0 min: Linear gradient from 20% B to 60% B.

  • 15.0 - 18.0 min: 60% B (Column wash).

  • 18.0 - 22.0 min: 20% B (Re-equilibration).

Step 4: System Suitability Testing (Self-Validation)

  • Inject 10 µL of a standard mixture containing 10 µg/mL of 2-, 3-, and 4-(cyclopropylmethoxy)benzoic acid.

  • Validation Criteria: The resolution (

    
    ) between the closest eluting pair must be 
    
    
    
    1.5. The tailing factor (
    
    
    ) for all peaks must be
    
    
    1.2. If these criteria are not met, the system is invalid for quantitative analysis. Proceed to the troubleshooting workflow.

Visualizing the Analytical Logic

G Start Sample: Isomeric Mixture (o-, m-, p- isomers) RP RP-HPLC (C18/Phenyl) Hydrophobic & pi-pi Start->RP SFC SFC (Torus 2-PIC) Steric & H-Bonding Start->SFC CD Cyclodextrin Phase Inclusion Complexation Start->CD Eval System Suitability Rs > 1.5? RP->Eval SFC->Eval CD->Eval Success Baseline Separation Method Validated Eval->Success Yes

Chromatographic workflow for separating positional isomers.

G Issue Poor Resolution (Rs < 1.5) or Co-elution Q1 Is Mobile Phase pH < 3.0? Issue->Q1 A1_No Adjust pH to 2.5-3.0 (Suppress Ionization) Q1->A1_No No Q2 Is Selectivity adequate? Q1->Q2 Yes A2_No Change Stationary Phase (e.g., to Phenyl-Hexyl) Q2->A2_No No Opt Optimize Gradient Profile & Column Temperature Q2->Opt Yes

Decision tree for troubleshooting poor isomer resolution.

References

  • PubMed / NIH : Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.[Link]

  • Waters Corporation : Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Journal of Chromatography A (DOI) : Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(cyclopropylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1]

Introduction: The Integrity of Safety

As researchers, we often treat safety protocols as regulatory hurdles rather than experimental variables. This is a fundamental error. When handling functionalized organic intermediates like 3-(cyclopropylmethoxy)benzoic Acid , the goal of Personal Protective Equipment (PPE) is dual-purpose: it protects your biology from the chemistry, and it protects the chemistry from your biology.

This compound—a benzoic acid derivative with a cyclopropyl ether moiety—presents a specific profile of risks. While likely a solid at room temperature, its acidic nature combined with the potential metabolic reactivity of the cyclopropyl group requires a containment strategy that goes beyond the "lab coat and glasses" default.

This guide synthesizes standard GHS classifications with practical, bench-side experience to provide a robust handling protocol.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the hazard. Based on Structure-Activity Relationships (SAR) with similar benzoic acid derivatives (e.g., 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid), we treat this compound with the Precautionary Principle .

Hazard ClassGHS CategoryMechanism of ActionOperational Implication
Acute Toxicity Category 4 (Oral)Systemic absorption via mucous membranes.Zero-tolerance for hand-to-mouth transfer.
Skin Irritation Category 2Acidic proton donation causes localized dermatitis.Double-gloving required during solubilization.
Eye Irritation Category 2AFine dust particles react with ocular moisture to form acidic solution.Goggles (sealed) preferred over safety glasses.
STOT-SE Category 3Respiratory tract irritation from airborne dust.[2]Fume hood use is non-negotiable.

Senior Scientist Note: The cyclopropyl group adds a layer of complexity. In metabolic systems, cyclopropyl ethers can be oxidized to reactive intermediates (e.g., cyclopropanone hydrates). While this is a chronic/metabolic concern rather than an acute handling risk, it reinforces the need to prevent all dermal absorption.

Engineering Controls: The Primary Barrier

PPE is the last line of defense. The primary barrier for this compound is the Chemical Fume Hood .

  • Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

  • Sash Height: Keep the sash at the lowest possible working height (typically 18 inches/45 cm) to act as a physical shield against powder dispersion.

  • Placement: Perform all weighing and solubilization at least 6 inches back from the sash plane.

PPE Matrix: The Secondary Barrier

The following PPE selection is based on the physical state (solid powder) and common solvents used with this intermediate (DCM, Ethyl Acetate, DMSO).

A. Hand Protection (Gloves)
  • Material: Nitrile Rubber (100% Latex-free).

  • Rationale: Nitrile offers excellent resistance to organic acids and good resistance to aliphatic hydrocarbons. Latex is not recommended due to poor resistance to organic solvents often used in the next step of synthesis.

  • Specification:

    • Standard Handling: Minimum thickness 0.11 mm (4-5 mil) .

    • Solubilization: If dissolving in halogenated solvents (DCM), use Double Gloving or Silver Shield™ laminates.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Selection: Chemical Splash Goggles (Indirect Vent).

  • Rationale: Safety glasses with side shields are insufficient for fine acidic powders. Air currents in the lab can carry dust around side shields. Goggles form a seal that prevents lacrimal acidification.

C. Body Protection
  • Selection: Flame-Resistant (FR) Lab Coat (High cotton content or Nomex).

  • Rationale: Synthetic blends (polyester) can melt into the skin if a flash fire occurs (common when using organic solvents). The coat must be buttoned to the collar.

D. Respiratory Protection
  • Standard: Not required if working within a certified fume hood.

  • Spill Cleanup/Outside Hood: N95 or P100 Particulate Respirator .

    • Note: A half-face respirator with organic vapor cartridges (OV/P100) is required if the solid is dissolved in volatile solvents outside a hood.

Operational Protocol: The "Self-Validating" Workflow

This workflow uses a "Clean/Dirty" hand system to prevent cross-contamination of lab surfaces (doorknobs, keyboards, balances).

Step 1: Pre-Work Setup
  • Verify fume hood flow.

  • Clear the workspace of unnecessary clutter.

  • Place a disposable weighing boat and a waste container inside the hood.

Step 2: Donning Sequence
  • Wash hands.[1][2][3][4][5]

  • Don Lab Coat (Button fully).

  • Don Goggles.[4]

  • Don Inner Gloves (Nitrile, extended cuff if possible).

  • Don Outer Gloves (Standard Nitrile). This allows you to strip the outer layer immediately if contaminated.

Step 3: Handling & Weighing
  • Open the container inside the hood.

  • Use a spatula to transfer the solid. Do not pour. Pouring creates dust clouds.

  • If static electricity causes powder to fly, use an antistatic gun or ionizing bar.

  • Cap the container immediately after transfer.

  • Wipe the exterior of the stock container with a dry Kimwipe before returning it to storage.

Step 4: Doffing & Disposal
  • Outer Gloves: Remove inside the hood using the "beak" method (pinch and pull) and discard as solid hazardous waste.

  • Goggles: Remove by the strap (clean zone) to avoid touching the front (dirty zone).

  • Lab Coat: Remove and hang in designated area.

  • Wash Hands: 20 seconds with soap and water.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process and the operational workflow.

Figure 1: PPE Selection Logic

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Solvent Type? Solution->Solvent Yes Yes DustRisk->Yes High Risk No No DustRisk->No Controlled Hood Work in Fume Hood (Mandatory) Eyes PPE: Chemical Splash Goggles + Nitrile Gloves (0.11mm) Hood->Eyes Resp PPE: Add N95/P100 Respirator StandardSol Ethanol / DMSO / Water Solvent->StandardSol AggressiveSol DCM / THF / DMF Solvent->AggressiveSol GloveStd PPE: Standard Nitrile Gloves StandardSol->GloveStd GloveDouble PPE: Double Glove or Laminate Gloves AggressiveSol->GloveDouble Yes->Hood Yes->Resp If outside hood No->Hood

Caption: Logical decision tree for selecting PPE based on physical state and solvent compatibility.

Figure 2: The "Clean/Dirty" Hand Workflow

Workflow cluster_Hood Inside Fume Hood (Dirty Zone) Setup 1. Setup (Fume Hood On) Donning 2. Don PPE (Coat -> Goggles -> Gloves) Setup->Donning Weigh 3. Weighing (Minimize Dust) Donning->Weigh Solubilize 4. Solubilization (Avoid Splashing) Weigh->Solubilize Waste 5. Solid Waste (Disposal) Solubilize->Waste Doffing 6. Doff Outer Gloves (Inside Hood) Waste->Doffing Wash 7. Wash Hands (Soap + Water) Doffing->Wash

Caption: Step-by-step workflow emphasizing containment within the fume hood.

Emergency & Disposal Procedures

Spill Response (Solid)
  • Alert: Notify nearby personnel.

  • PPE: Don N95 respirator, goggles, and double gloves.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel (if water-compatible) or oil-impregnated sweeping compound.

  • Clean: Scoop up the material and place it in a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the surface with a mild soap solution, then water.

Disposal
  • Solid Waste: Dispose of as "Hazardous Solid Waste - Organic Acid."

  • Liquid Waste: If dissolved, segregate based on the solvent (e.g., "Halogenated Organic" for DCM, "Non-Halogenated" for Ethanol).

  • Container: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases, as this generates heat.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid. (Used for SAR extrapolation). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(cyclopropylmethoxy)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-(cyclopropylmethoxy)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.